molecular formula C27H46O B1253732 5,6alpha-Epoxy-5alpha-cholestane

5,6alpha-Epoxy-5alpha-cholestane

Cat. No.: B1253732
M. Wt: 386.7 g/mol
InChI Key: OJFSRAVBTAGBIM-UXWTYBCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6alpha-Epoxy-5alpha-cholestane (CAS 20230-22-2) is a cholestane derivative of significant interest in the study of cholesterol metabolism and oxysterol biology. It is structurally related to cholesterol-5,6-epoxide, a primary oxysterol formed from the auto-oxidation of cholesterol and implicated in various biological processes including atherosclerosis. This compound serves as a valuable reference standard in analytical research, particularly for the quantification of sterols and related metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography–high resolution mass spectrometry (UPLC-ESI-HRMS). Researchers utilize it to calibrate instruments and generate standard curves for accurate analysis of complex lipid profiles in tissues such as the brain. In biochemical studies, it aids in exploring the pathways and enzymes involved in oxysterol metabolism, such as cholesterol-5,6-oxide hydrolase (ChEH), an enzyme that is a secondary target for certain anticancer drugs. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(1S,2R,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1

InChI Key

OJFSRAVBTAGBIM-UXWTYBCRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CCCC5)C)O4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Origin of Product

United States

Foundational & Exploratory

5,6alpha-epoxy-5alpha-cholestane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5,6


-Epoxy-5

-cholestane (Cholesterol

-Epoxide): Chemical Architecture, Synthesis, and Biological Significance Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Pivot

5,6


-Epoxy-5

-cholestane (chemically 5,6

-epoxy-5

-cholestan-3

-ol
, commonly known as Cholesterol

-epoxide
) is a primary oxysterol derived from the oxidation of cholesterol. Unlike its

-isomer, the

-epoxide represents a specific stereochemical outcome with distinct biological signaling properties and metabolic fates.

For drug development professionals, this molecule is not merely an oxidation byproduct; it is a bioactive ligand for Liver X Receptors (LXR), a marker of oxidative stress in atherosclerosis, and a substrate for Cholesterol Epoxide Hydrolase (ChEH). Its accumulation is implicated in the cytotoxicity mechanism of selective estrogen receptor modulators (SERMs) like tamoxifen.

Editorial Note on Nomenclature: Strict IUPAC nomenclature defines "5,6


-epoxy-5

-cholestane" as the 3-deoxy analog (lacking the 3

-hydroxyl group). However, in biomedical literature and commercial catalogs, this string is frequently used as a synonym for the 3

-ol oxysterol. This guide focuses on the 3

-hydroxyl variant (Cholesterol

-epoxide)
, as it is the biologically relevant species in drug discovery and lipidomics.

Chemical Architecture & Stereochemistry

The structural integrity of 5,6


-epoxy-5

-cholestane hinges on the stereochemistry of the epoxide ring fused to the steroid backbone.
  • Steroid Backbone: Cholestane (C27).

  • A/B Ring Fusion: The formation of the 5,6-epoxide locks the A and B rings. The

    
    -orientation (pointing "down" or away from the C19 methyl group) generally preserves the trans-like extended conformation of the steroid nucleus, unlike the 
    
    
    
    -epoxide which introduces significant steric strain with the C19 methyl.
  • Epoxide Orientation: The oxygen atom bridges carbons 5 and 6 on the

    
    -face. This is the face opposite to the angular methyl groups (C18 and C19), which are 
    
    
    
    -oriented.

Table 1: Physicochemical Profile

PropertyDataNotes
IUPAC Name 5,6

-epoxy-5

-cholestan-3

-ol
Often cited as Cholesterol 5

,6

-epoxide
CAS Number 1250-95-9Distinct from

-isomer (1250-96-0)
Molecular Formula C

H

O

Molecular Weight 402.65 g/mol
Melting Point 141–143 °C

-isomer typically melts slightly higher
Solubility Soluble in CHCl

, CH

Cl

, Ethanol
Poorly soluble in water; requires carrier (e.g., Cyclodextrin) for cell work
Stability Acid-labileEpoxide ring opens readily in acidic conditions to form triol

Synthesis & Purification Protocols

The Challenge: Direct epoxidation of cholesterol with m-chloroperbenzoic acid (mCPBA) yields a mixture of


 and 

isomers. Contrary to steric intuition, the

-isomer is the major product
(ratio ~1:4

:

) because the 3

-hydroxyl group hydrogen-bonds with the peracid, directing the attack to the syn (

) face.

Strategic Solution: To maximize


-yield or purify it effectively, one must disrupt this directing effect or employ rigorous chromatography.
Protocol A: Synthesis via Direct Epoxidation (Standard)
  • Reagents: Cholesterol (1 eq), mCPBA (1.2 eq), Dichloromethane (DCM).

  • Reaction: Dissolve cholesterol in DCM at 0°C. Add mCPBA solution dropwise. Stir at room temperature for 4–6 hours.

  • Quench: Wash with 10% Na

    
    SO
    
    
    
    (to reduce excess peracid), then NaHCO
    
    
    , then Brine.
  • Outcome: Crude mixture containing Cholesterol,

    
    -epoxide (minor), and 
    
    
    
    -epoxide (major).
Protocol B: Purification (The Critical Step)

Since the synthesis is not stereospecific, purification is the self-validating step ensuring data integrity.

  • Technique: Flash Column Chromatography (Silica Gel).

  • Mobile Phase: Hexane:Ethyl Acetate gradient (start 95:5, move to 80:20).

  • Elution Order:

    • 
      -Epoxide:  Elutes first (less polar due to shielded oxygen).
      
    • 
      -Epoxide:  Elutes second (more polar, interacts more with silica).
      
    • Unreacted Cholesterol: Elutes last (most polar).

  • Validation: Thin Layer Chromatography (TLC) visualized with phosphomolybdic acid (PMA) stain. The

    
    -spot will have a higher R
    
    
    
    than the
    
    
    -spot.

SynthesisWorkflow Cholesterol Cholesterol (C27H46O) Transition Transition State (3β-OH H-bonding) Cholesterol->Transition mCPBA mCPBA (Oxidant) mCPBA->Transition Mixture Crude Mixture (α:β ratio ~ 1:4) Transition->Mixture Syn-attack favored Chromatography Flash Chromatography (Silica Gel) Mixture->Chromatography Alpha 5,6α-Epoxide (Target, High Rf) Chromatography->Alpha Elutes First Beta 5,6β-Epoxide (Byproduct, Low Rf) Chromatography->Beta Elutes Second

Figure 1: Synthesis and purification workflow. Note the critical chromatographic separation required due to the dominance of the


-isomer in direct synthesis.

Biological Mechanism & Metabolism

In a drug development context, the stability of the epoxide is the primary concern. The 5,6-epoxide is not an end-point; it is a reactive intermediate.

The ChEH Pathway

The primary metabolic fate of 5,6


-epoxy-cholesterol is hydrolysis by Cholesterol Epoxide Hydrolase (ChEH) . This enzyme is actually a hetero-oligomeric complex involving the D8D7 sterol isomerase (EBP) and DHCR7.
  • Substrate: 5,6

    
    -Epoxy-5
    
    
    
    -cholestan-3
    
    
    -ol.[1][2][3]
  • Enzyme: ChEH (microsomal).

  • Product: Cholestane-3

    
    ,5
    
    
    
    ,6
    
    
    -triol (Cholestanetriol).[1][2][3][4]
  • Toxicity: The epoxide itself is cytotoxic, but the Triol is often considered more cytotoxic and pro-apoptotic in vascular endothelial cells.

LXR Modulation

5,6


-epoxy-cholesterol has been identified as an endogenous ligand for the Liver X Receptor (LXR), specifically modulating LXR

.[5] This interaction promotes the expression of ABCA1, facilitating cholesterol efflux. This presents a paradox: the molecule is a marker of oxidative stress (bad) but triggers a protective efflux mechanism (good).

MetabolicPathway Epoxide 5,6α-Epoxy-Cholesterol (Oxidative Stress Marker) LXR LXRβ Activation (Gene Transcription) Epoxide->LXR Ligand Binding ChEH Enzyme: ChEH (Cholesterol Epoxide Hydrolase) Epoxide->ChEH Metabolism Efflux Cholesterol Efflux (ABCA1 Upregulation) LXR->Efflux Protective Response Triol Cholestane-3β,5α,6β-triol (Cytotoxic Metabolite) ChEH->Triol Hydrolysis Apoptosis Apoptosis / Cell Death (Vascular Endothelium) Triol->Apoptosis Toxicity Mechanism

Figure 2: The dual biological fate of 5,6


-epoxy-cholesterol: LXR-mediated protection vs. ChEH-mediated toxicity.[6][4][7]

Analytical Profiling (GC-MS)

For researchers quantifying this lipid in biological samples (plasma, tissue), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but it requires derivatization.

Protocol:

  • Extraction: Folch extraction (Chloroform:Methanol 2:1) containing BHT (butylated hydroxytoluene) to prevent artificial oxidation during processing.

  • Derivatization: The epoxide and hydroxyl groups must be silylated.

    • Reagent: BSTFA + 1% TMCS.

    • Condition: 60°C for 60 mins.

    • Note: Silylation conditions must be mild. Harsh acidic catalysts can open the epoxide ring in situ, creating false positives for the Triol.

  • Identification:

    • Retention Time:

      
      -epoxide typically elutes before the 
      
      
      
      -epoxide on non-polar columns (e.g., DB-5MS).
    • Mass Spectrum: Look for characteristic fragmentation ions.

      • Molecular Ion (TMS derivative): m/z 474.

      • Fragment: m/z 384 (Loss of TMS-OH).

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley, New York. (Original synthesis methodology).
  • Berrodin, T. J., et al. (2010).[5] "Identification of 5

    
    ,6
    
    
    
    -epoxycholesterol as a novel modulator of liver X receptor activity."[5] Molecular Pharmacology, 78(6), 1046-1058.[5] Link
  • W

    
    - and 
    
    
    
    -epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol."[3] Journal of Lipid Research, 22, 1149-1156. Link
  • Zerbinati, C., & Iuliano, L. (2017). "Cholesterol and related sterols autoxidation."[5][8] Free Radical Biology and Medicine, 111, 215-223. Link

  • de Medina, P., et al. (2010). "Tamoxifen and raloxifene induce the accumulation of 5,6-epoxy-cholesterols in breast cancer cells."[5] Cancer Research, 70, 8253. Link

Sources

The Biological Role of Cholesterol 5α,6α-Epoxide in Cancer Cells: A Metabolic Checkpoint

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Developers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Oxysterol Paradox

For decades, cholesterol oxidation products were suspected to be direct causative agents in carcinogenesis. Cholesterol-5α,6α-epoxide (5α,6α-EC) was historically presumed to be a potent DNA-alkylating carcinogen due to its oxirane ring[1]. However, modern lipidomics and metabolic profiling have revealed a profound paradox: the epoxide ring of 5α,6α-EC is surprisingly stable and unreactive toward nucleophiles under physiological conditions[2].

Instead of acting as a direct mutagen, 5α,6α-EC serves as a critical metabolic checkpoint in cancer cells. Its biological impact is entirely dictated by its downstream enzymatic processing, bifurcating into two distinct pathways: a pro-tumorigenic axis and a tumor-suppressive axis[3]. Understanding and pharmacologically manipulating this bifurcation is now a frontier in targeted cancer therapy.

The Metabolic Bifurcation: Oncogenesis vs. Tumor Suppression

In the tumor microenvironment, reactive oxygen species (ROS) and specific cytochrome P450 enzymes oxidize cholesterol at the Δ5,6 double bond, generating a mixture of 5α,6α-EC and 5β,6β-EC[4]. The 5α,6α-EC isomer sits at a metabolic crossroads.

The Pro-Tumorigenic Axis (ChEH Pathway)

In unperturbed cancer cells, 5α,6α-EC is rapidly hydrated by Cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol (CT)[4]. CT is subsequently oxidized by 11β-HSD2 into Oncosterone (OCDO) , a potent oncometabolite that drives tumor growth, dedifferentiation, and immune evasion[3].

The Tumor-Suppressive Axis (DDA Pathway)

When ChEH is inhibited or saturated, 5α,6α-EC accumulates and is redirected toward a secondary metabolic branch. The enzyme Dendrogenin A (DDA) synthase conjugates the stable epoxide with histamine to produce Dendrogenin A (DDA) [3]. DDA is a potent tumor suppressor metabolite that induces lethal autophagy, cell differentiation, and apoptosis in breast and prostate cancer cells[2].

Pathway Chol Cholesterol Ox ROS / CYP450 Chol->Ox EC 5α,6α-Epoxycholesterol Ox->EC ChEH ChEH (AEBS Complex) EC->ChEH Hydration DDAS DDA Synthase EC->DDAS Conjugation CT Cholestane-triol (CT) ChEH->CT HSD 11β-HSD2 CT->HSD OCDO Oncosterone HSD->OCDO Tumor Tumor Growth OCDO->Tumor DDA Dendrogenin A (DDA) DDAS->DDA Suppress Tumor Suppression DDA->Suppress Tam Tamoxifen Tam->ChEH Inhibits

Metabolic bifurcation of 5α,6α-EC into oncogenic and tumor-suppressive pathways.

Pharmacological Targeting: The AEBS/ChEH Axis

A breakthrough in oncology lipidomics was the discovery that ChEH activity is carried out by the microsomal antiestrogen binding site (AEBS) [5]. The AEBS is a hetero-oligomeric complex composed of two cholesterol biosynthesis enzymes: 3β-hydroxysterol-Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysterol-Δ7-reductase (DHCR7)[6].

Mechanism of Action: Clinical drugs like Tamoxifen, traditionally known as estrogen receptor antagonists, are also high-affinity ligands for the AEBS[5]. Binding of Tamoxifen to the AEBS competitively inhibits ChEH activity. By blocking the hydration of 5α,6α-EC into CT, Tamoxifen forces the intracellular accumulation of 5α,6α-EC, effectively shunting the lipid flux toward the synthesis of the tumor-suppressive DDA[1]. This mechanism explains the estrogen-receptor-independent cytotoxic effects of Tamoxifen in certain cancer phenotypes.

Furthermore, 5α,6α-EC and its derivatives act as modulators of the Liver X Receptor (LXR) . LXR agonists have been shown to induce G1/S phase cell cycle arrest and suppress the proliferation of prostate, breast, and colon cancer cells[7].

Quantitative Data Summary

To aid drug development professionals, the following table synthesizes the metabolic fates and biological impacts of the 5α,6α-EC network.

MetaboliteEnzymatic OriginPrimary Receptor / TargetBiological Effect in Cancer Cells
5α,6α-Epoxycholesterol ROS / CYP450LXR (Agonist/Modulator)Precursor checkpoint; direct LXR-mediated growth suppression[8].
Cholestane-triol (CT) ChEH (AEBS Complex)Unknown / IntermediateIntermediate; weak LXR agonist; precursor to oncosterone[5].
Oncosterone (OCDO) 11β-HSD2UnknownPro-tumorigenic; drives dedifferentiation and proliferation[3].
Dendrogenin A (DDA) DDA SynthaseLXR / Autophagy machineryTumor suppressive; induces lethal autophagy and cell death[2].

Validated Experimental Methodologies

To study the 5α,6α-EC metabolic flux, researchers must utilize highly controlled, self-validating experimental systems. Below is the gold-standard protocol for evaluating ChEH inhibition and quantifying 5α,6α-EC flux.

Workflow S1 1. Microsome Isolation S2 2. Inhibitor Incubation S1->S2 S3 3. Folch Extraction S2->S3 S4 4. LC-MS/MS Quantification S3->S4

Self-validating experimental workflow for ChEH inhibition and 5α,6α-EC quantification.

Protocol: Microsomal ChEH Activity and LC-MS/MS Quantification

Causality & Rationale: ChEH is strictly localized to the endoplasmic reticulum (ER)[5]. Using whole-cell lysates introduces cytosolic esterases that confound lipidomic profiles. Therefore, isolating the microsomal fraction is mandatory. Furthermore, because 5α,6α-EC is highly lipophilic and stereospecific, standard aqueous assays fail; organic extraction coupled with MRM (Multiple Reaction Monitoring) mass spectrometry is required to distinguish the α-epoxide from the β-epoxide isomer.

Step 1: Microsome Isolation (Self-Validating Step)

  • Culture MCF-7 (breast) or LNCaP (prostate) cells to 80% confluency.

  • Homogenize cells in ice-cold Tris-Sucrose buffer (pH 7.4) using a Dounce homogenizer.

  • Centrifuge at 10,000 × g for 15 min to pellet mitochondria and nuclei.

  • Ultracentrifuge the supernatant at 100,000 × g for 60 min at 4°C. The resulting pellet is the microsomal fraction containing the AEBS/ChEH complex. Validation: Perform a Western blot on the fraction for DHCR7 (positive control) and GAPDH (negative control) to ensure ER enrichment.

Step 2: Pharmacological Inhibition Assay

  • Resuspend microsomes in phosphate buffer (pH 7.4).

  • Pre-incubate microsomes with varying concentrations of Tamoxifen (0.1 µM to 10 µM) for 15 minutes at 37°C. Orthogonal Control: Run a parallel assay using microsomes from cells treated with DHCR7-siRNA to genetically validate the pharmacological inhibition[6].

  • Initiate the reaction by adding 50 µM of synthetic 5α,6α-EC. Incubate for 30 minutes.

Step 3: Lipid Extraction (Folch Method)

  • Spike the reaction mixture with 10 ng of deuterated internal standard (5α,6α-EC-d7). Causality: The internal standard corrects for matrix effects and extraction losses, ensuring the protocol is self-validating.

  • Add a 2:1 (v/v) mixture of Chloroform:Methanol. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 × g for 10 minutes to achieve phase separation.

  • Extract the lower organic phase, evaporate under a gentle stream of nitrogen, and reconstitute in LC-MS grade methanol.

Step 4: LC-MS/MS Analysis

  • Inject the sample into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Utilize an isocratic mobile phase of Methanol/Water (90:10) with 0.1% formic acid.

  • Monitor transitions in positive Atmospheric Pressure Chemical Ionization (APCI) mode.

  • Quantify the depletion of 5α,6α-EC and the formation of CT to calculate the IC50 of the inhibitor against ChEH.

References

  • The Enzyme Cholesterol-5,6-Epoxide Hydrolase: A Key Regulator in Various Diseases. crct-inserm.fr.
  • The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. nih.gov.
  • Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer.
  • Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. pnas.org.
  • Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. nih.gov.
  • Cholestane-3b, 5a, 6b-triol Suppresses Proliferation, Migration, and Invasion of Human Prost
  • Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles.
  • Modulation of liver X receptor signaling as novel therapy for prostate cancer.

Sources

5,6alpha-epoxycholesterol vs 5,6beta-epoxycholesterol isomer differences

Technical Guide: 5,6 -Epoxycholesterol vs. 5,6 -Epoxycholesterol

Isomer-Specific Metabolism, Analysis, and Pharmacological Implications[1]

Executive Summary

In the field of oxysterol research and drug development, the distinction between 5,6




15,6

-isomer
Dendrogenin A (DDA)1

This guide delineates the structural, metabolic, and analytical differences between these isomers, providing researchers with a self-validating framework for their study in oncology and lipidomics.

Part 1: Structural & Physicochemical Distinction

The formation of 5,6-epoxycholesterols occurs via the oxidation of the

2


Stereochemical Configuration
  • 5,6

    
    -EC:  The epoxide oxygen is oriented on the 
    
    
    -face (trans to the C19 methyl group).[1] This is generally the kinetically favored product of non-enzymatic auto-oxidation due to the steric hindrance provided by the C19 angular methyl group on the
    
    
    -face.
  • 5,6

    
    -EC:  The epoxide oxygen is on the 
    
    
    -face (cis to the C19 methyl group).[1]

Table 1: Physicochemical Comparison

Feature5,6

-Epoxycholesterol
5,6

-Epoxycholesterol
IUPAC Name 5,6

-epoxy-5

-cholestan-3

-ol
5,6

-epoxy-5

-cholestan-3

-ol
Steric Accessibility Less hindered approach for nucleophiles (e.g., Histamine)Sterically crowded by C19 methyl group
Primary Origin Auto-oxidation (ROS) & Enzymatic (CYP)Auto-oxidation (ROS)
Thermodynamic Stability HighHigh (but susceptible to acid hydrolysis)
Major Metabolic Fate Hydrolysis (Triol) OR Conjugation (DDA)Hydrolysis (Triol) only
Part 2: The Metabolic Divergence (The "Fork in the Road")

For drug development professionals, this is the most critical section. The biological impact of these isomers diverges sharply at the enzymatic level.

1. The Common Pathway: Detoxification via ChEH

Both isomers are substrates for Cholesterol-5,6-epoxide hydrolase (ChEH) .[1][3][4][5] This enzyme (also known as the hetero-oligomeric AEBS complex) hydrates the epoxide ring to form cholestane-3


,5

,6

-triol (CT)
16
  • Mechanism: Trans-diaxial opening of the epoxide ring.

  • Kinetics: ChEH hydrolyzes both isomers with similar efficiency (

    
    
    
    
    3.7
    
    
    M for
    
    
    vs. 4.4
    
    
    M for
    
    
    ), though the reaction rates can be modulated by the accumulation of the product (CT), which acts as a competitive inhibitor.
2. The Unique Pathway: Dendrogenin A Biosynthesis

The 5,6


1Dendrogenin Synthase (DDSase)
  • Reaction: Stereoselective conjugation of 5,6

    
    -EC with histamine.[1][4][6][7]
    
  • Product: Dendrogenin A (DDA) .[4][6][7][8]

  • Significance: DDA is a tumor suppressor and differentiation inducer.[4][6][7] Its levels are significantly reduced in breast and colon cancers. The inability of 5,6

    
    -EC to undergo this reaction (likely due to steric hindrance preventing the enzyme-mediated histamine attack) makes the 
    
    
    -isomer a critical pro-drug candidate or biomarker for cancer cell differentiation capacity.[1]
Visualization: The Metabolic Fork

The following diagram illustrates the divergent pathways. Note the exclusive path for the

MetabolicForkCholesterolCholesterolROSROS / CYP EnzymesCholesterol->ROSAlphaEC5,6α-EpoxycholesterolROS->AlphaECOxidationBetaEC5,6β-EpoxycholesterolROS->BetaECOxidationChEHEnzyme: ChEH(Epoxide Hydrolase)AlphaEC->ChEHDDSaseEnzyme: DDSase(Dendrogenin Synthase)AlphaEC->DDSaseSpecific ConjugationBetaEC->ChEHTriolCholestane-3β,5α,6β-triol(CT)ChEH->TriolHydrationDDADendrogenin A(Tumor Suppressor)DDSase->DDAHistamineHistamineHistamine->DDSase

Figure 1: The metabolic divergence of cholesterol epoxide isomers.[4][9] Note the exclusive conversion of the

Part 3: Analytical Methodology (Self-Validating Protocol)

Analyzing these isomers is fraught with artifacts. 5,6-epoxides are thermally unstable and can undergo acid-catalyzed hydrolysis during extraction, leading to false positives for the triol or artificial isomerization.[1]

The Golden Rule: Avoid acidic conditions and high temperatures prior to derivatization.

Protocol: Isotope-Dilution GC-MS with Artifact Control

Reagents:

  • Internal Standards (ISTD):

    
    -5,6
    
    
    -EC and
    
    
    -5,6
    
    
    -EC (Essential for absolute quantitation and recovery tracking).
  • Antioxidant: Butylated hydroxytoluene (BHT).

  • Derivatization: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

Step-by-Step Workflow:

  • Sample Prep & Lysis:

    • Add 50

      
      g BHT to sample immediately to stop ex vivo oxidation.
      
    • Spike with 10 ng of deuterated ISTDs (

      
      -
      
      
      -EC,
      
      
      -
      
      
      -EC). Causality: This validates extraction efficiency for each specific isomer.
  • Lipid Extraction (Folch Method Modified):

    • Extract with Chloroform/Methanol (2:1 v/v).

    • Critical: Perform all steps at 4°C.

    • Wash with 0.9% NaCl (neutral pH). Avoid acidic washes.[1]

  • Solid Phase Extraction (SPE):

    • Use Silica cartridges.

    • Condition: Hexane.[10]

    • Load sample.[4][6][7]

    • Elute cholesterol (waste) with Hexane/Isopropanol (99:1).

    • Elute Epoxides (Target): Hexane/Isopropanol (96:4).

  • Derivatization:

    • Evaporate solvent under Nitrogen stream (no heat).

    • Add 50

      
      L MSTFA + 1% TMCS.
      
    • Incubate: Room Temperature for 30 mins. Do not heat to 60°C+ as often recommended for sterols; thermal stress degrades epoxides.

  • GC-MS Analysis:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1]

    • Mode: SIM (Selected Ion Monitoring).[11]

    • Ions: Monitor molecular ion (

      
      ) and characteristic fragments [M-18] (loss of water) or [M-90] (loss of TMSOH).
      
Visualization: Artifact-Free Workflow

AnalyticalWorkflowSampleBiological Sample(Plasma/Tissue)SpikeAdd BHT + d7-ISTD(Prevents oxidation & validates recovery)Sample->SpikeExtractCold Extraction (CHCl3/MeOH)Neutral pHSpike->ExtractSPESPE Purification(Remove bulk cholesterol)Extract->SPEDerivDerivatization (MSTFA)Room Temp (Avoid Heat)SPE->DerivGCMSGC-MS (SIM Mode)Quantify α vs β ratioDeriv->GCMS

Figure 2: Optimized analytical workflow designed to minimize artifactual formation of epoxides and triols.

Part 4: Pathological Implications & Drug Development[1]
1. Cancer & Tamoxifen Resistance

The enzyme ChEH is identical to the Microsomal Anti-Estrogen Binding Site (AEBS) .[12]

  • Mechanism: Tamoxifen binds to AEBS (ChEH), inhibiting its activity.

  • Consequence: Inhibition of ChEH leads to the accumulation of intracellular 5,6

    
    -EC and 5,6
    
    
    -EC.[3]
  • Therapeutic Effect: The accumulation of these epoxides triggers cell differentiation and death (oxiapoptophagy) in breast cancer cells.

  • Drug Design Insight: Compounds that selectively inhibit ChEH or mimic 5,6

    
    -EC (to drive DDA production) are promising therapeutic avenues.[1]
    
2. Atherosclerosis

While

References
  • Poirot, M., et al. (2012). "Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles."[1] Journal of Lipid Research, 53(4), 718-725.[1] Link

  • de Medina, P., et al. (2013).[8] "Dendrogenin A arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties."[4][7][8] Nature Communications, 4, 1840. Link

  • Silvente-Poirot, S., & Poirot, M. (2014). "Cancer.[6] Cholesterol metabolism and cancer."[2][4][7][13] Current Opinion in Pharmacology, 17, 19-26.[1] Link

  • Watabe, T., et al. (1986). "Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase."[3][6][9][14] Journal of Biological Chemistry, 261(7), 3200-3205.[1] Link

  • McDonald, J.G., et al. (2017).[5] "Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol recovery for quantification by GC/MS." Chemistry and Physics of Lipids, 207, 202-209. Link

5,6alpha-epoxy-5alpha-cholestane toxicity and cell viability assays

Technical Guide: 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Epoxy-5 -Cholestane Toxicity Profiling and Cell Viability Assays[1]

Executive Summary

5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



1ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



This guide provides a rigorous framework for studying 5,6

Part 1: Chemical Identity & Physiological Relevance[1]

The Molecule

5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


23


134
  • CAS Number: 1250-95-9[5][6]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
  • Solubility Profile: Highly lipophilic; soluble in chloroform, ethanol, and acetone. Practically insoluble in water.

The Metabolic Checkpoint: ChEH

The biological activity of 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Cholesterol-5,6-epoxide hydrolase (ChEH)12378
  • Metabolic Fate 1 (Toxicity): ChEH hydrates 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -EC into cholestane-3
    
    
    ,5
    
    
    ,6
    
    
    -triol (CT)
    .[2][8] CT is cytotoxic, inducing lysosomal membrane permeabilization and mitochondrial dysfunction.
  • Metabolic Fate 2 (Signaling): In the absence of rapid hydrolysis, 5,6

    
    -EC can conjugate with histamine to form Dendrogenin A , a tumor suppressor.
    
  • Receptor Interaction: 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -EC is a potent ligand for LXR
    
    
    and LXR
    
    
    , modulating lipid metabolism genes (e.g., ABCA1) in a cell-type-specific manner.

Part 2: Mechanisms of Toxicity

The toxicity of 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Oxiapoptophagy
Key Signaling Pathways[1]
  • Mitochondrial Dysfunction: 5,6

    
    -EC (and its triol metabolite) disrupts the mitochondrial transmembrane potential (
    
    
    ), leading to Cytochrome C release.
  • ROS Amplification: It uncouples the electron transport chain, generating superoxide anions detected by DHE (Dihydroethidium).

  • Caspase Activation: Activation of Caspase-3/7 and cleavage of PARP follow mitochondrial permeabilization.

Pathway Visualization

ToxicityMechanismCholesterolCholesterolEpoxide5,6α-Epoxy-cholesterol(5,6α-EC)Cholesterol->EpoxideOxidationROS_ExtROS / P450ROS_Ext->EpoxideTriolCholestane-Triol(CT)Epoxide->TriolHydrolysis (Major Toxic Route)LXRLXR Modulation(Lipid Metabolism)Epoxide->LXRLigand BindingMitoMitochondrialDysfunction (ΔΨm↓)Epoxide->MitoDirect StressChEHEnzyme: ChEH(Epoxide Hydrolase)Triol->MitoMembrane DamageROS_IntIntracellular ROS(Superoxide)Mito->ROS_IntApoptosisApoptosis(Caspase 3/7)Mito->ApoptosisAutophagyAutophagy(LC3B conversion)Mito->Autophagy

Caption: The dual fate of 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Part 3: Experimental Framework (The Core)

Handling 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Preparation of Stock Solutions

Challenge: Oxysterols are hydrophobic. Adding a DMSO/Ethanol stock directly to aqueous media often results in crystal formation that cells cannot uptake.

Protocol:

  • Primary Stock: Dissolve 5,6

    
    -EC in absolute ethanol (EtOH) to a concentration of 5 mg/mL .
    
    • Note: Avoid DMSO if possible, as it can permeabilize membranes artificially in lipid studies. Ethanol is the preferred vehicle.

  • Storage: Store at -20°C under argon gas to prevent further auto-oxidation.

  • Working Solution (The "Drop-wise" Method):

    • Pre-warm cell culture media to 37°C.[4][9]

    • While vortexing the media rapidly, add the ethanolic stock drop-wise.

    • Max Vehicle: Ensure final ethanol concentration is

      
       0.4% (v/v) .
      
    • Alternative: For concentrations >20 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      g/mL, complex with Methyl-
      
      
      -cyclodextrin (M
      
      
      CD)
      (molar ratio 1:6 oxysterol:cyclodextrin) to ensure bioavailability.
Dosing Strategy
  • Low Dose (Physiological): 1–5

    
    g/mL (2.5–12.5 
    
    
    M). Effects: LXR modulation, gene expression changes.[10]
  • High Dose (Toxicological): 20–80

    
    g/mL (50–200 
    
    
    M). Effects: Apoptosis, ROS generation, necrosis.
  • Exposure Time:

    • Early Signaling (ROS): 2–6 hours.

    • Cytotoxicity (MTT/LDH): 24–72 hours.[9][11]

Part 4: Cell Viability & Toxicity Assays[1][10]

Metabolic Activity: MTT Assay

Critique: Standard MTT protocols can fail with sterols because cholesterol affects mitochondrial reductase activity independent of cell death. Modification: Use a vehicle control containing the exact ethanol % used in treatment.

Protocol:

  • Seed cells (e.g., HepG2, U937, or Neurons) at

    
     cells/well in 96-well plates.
    
  • Treat with 5,6

    
    -EC (0, 10, 20, 40, 80 
    
    
    g/mL) for 24h.
  • Add MTT reagent (0.5 mg/mL final) for 3 hours.

  • Solubilize formazan with DMSO.

  • Critical Step: Inspect wells under a microscope before solubilization. If needle-like crystals are visible, 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -EC precipitated; the assay is invalid.
    
Membrane Integrity: LDH Release

LDH (Lactate Dehydrogenase) is superior for confirming necrosis or late-stage apoptosis.

  • Method: Collect supernatant after 24h treatment.

  • Calculation: % Cytotoxicity = (Experimental Value - Low Control) / (High Control - Low Control) ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     100.
    
  • Note: 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -EC often shows lower LDH release compared to 7-ketocholesterol, as its primary mode is often apoptotic rather than necrotic.
    
Oxidative Stress: DHE Staining

Dihydroethidium (DHE) is specific for superoxide anions, the primary ROS generated by oxysterol-induced mitochondrial stress.

Protocol:

  • Treat cells for 6–12 hours.

  • Wash with PBS.

  • Incubate with DHE (2–5

    
    M)  for 30 mins at 37°C in the dark.
    
  • Analyze via Flow Cytometry (Ex 488nm / Em 585nm).

    • Positive Control:[11] Hngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O
      
      
      (500
      
      
      M).[11]
Experimental Workflow Diagram

ExperimentalWorkflowStockStock Prep5mg/mL in EtOHDilutionDilutionMax 0.4% EtOHVortex RapidlyStock->DilutionFreshly PreparedTreatmentCell Treatment24h - 72hDilution->TreatmentDose: 5-80 μg/mLAssay_MTTMTT/MTS(Metabolic)Treatment->Assay_MTTAssay_LDHLDH Release(Membrane)Treatment->Assay_LDHAssay_FlowFlow Cytometry(Annexin V / DHE)Treatment->Assay_FlowReadoutData AnalysisIC50 CalculationAssay_MTT->ReadoutAssay_LDH->ReadoutAssay_Flow->Readout

Caption: Step-by-step workflow ensuring solubility and multi-parametric toxicity assessment.

Part 5: Data Presentation & Troubleshooting[1]

Comparative Toxicity Table

When analyzing data, compare 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

CompoundIC50 (Approx. in HepG2)Primary MechanismNotes
5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-EC
40–60

g/mL
OxiapoptophagyPrecursor to Triol; LXR modulator.
Cholestane-Triol 15–25 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

g/mL
Lysosomal DamageThe hydrolysis product; highly toxic.
7-Ketocholesterol 20–30 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

g/mL
Oxidative StressStandard positive control for oxysterol studies.
Cholesterol >100

g/mL
N/ANon-toxic control (unless loaded excessively).
Troubleshooting Guide
  • Issue: High variability in MTT replicates.

    • Cause: Pipetting error of the viscous ethanolic stock or precipitation.

    • Solution: Use positive displacement pipettes for ethanol; ensure media is warm before addition.

  • Issue: No toxicity observed despite high dose.

    • Cause: Serum proteins (albumin) binding the lipophilic sterol.

    • Solution: Perform treatment in low-serum (1-2% FBS) media rather than standard 10% FBS, or increase dose to compensate.

References

  • Poirot, M., & Silvente-Poirot, S. (2013). Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer.[7] Biochimie.

    • Vejux, A., et al. (2021). 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells.[11] Biomolecules.[1][4][6][7][9][10][11][12][13]

      • Bergham, A., et al. (2010).

        
        ,6
        
        
        -epoxycholesterol as a novel modulator of liver X receptor activity. Journal of Lipid Research.
        • de Medina, P., et al. (2010). Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands.[2] PNAS.

          • O'Callaghan, Y.C., et al. (2001). Comparative study of the cytotoxicity and apoptosis-inducing potential of commonly occurring oxysterols.[6] Cell Biology and Toxicology.

            role of 5,6alpha-epoxycholesterol in breast cancer tamoxifen resistance

            The Metabolic Switch: 5,6 -Epoxycholesterol as a Determinant of Tamoxifen Efficacy

            Executive Summary

            Tamoxifen (Tam) remains the gold standard for ER-positive breast cancer, yet 30–40% of patients develop acquired resistance. While classical models focus on Estrogen Receptor (ER) downregulation or crosstalk with growth factor signaling (HER2/EGFR), recent lipidomics profiling has unveiled a critical metabolic checkpoint: the Cholesterol-5,6-Epoxide Hydrolase (ChEH) axis.

            This guide details the mechanism by which Tamoxifen induces cancer cell death not solely through ER antagonism, but by inhibiting ChEH within the Microsomal Anti-Estrogen Binding Site (AEBS). This inhibition forces the accumulation of 5,6

            
            -epoxycholesterol (5,6
            
            
            -EC)
            
            
            
            
            SULT2B1b
            
            
            Oncosterone (OCDO)

            Mechanistic Deep Dive: The ChEH-AEBS Axis

            The AEBS Complex

            The Microsomal Anti-Estrogen Binding Site (AEBS) is a hetero-oligomeric complex distinct from the ER. It is composed of two enzymes involved in the cholesterol biosynthetic pathway:

            • D8D7I: 3

              
              -hydroxysterol-
              
              
              8-
              
              
              7-isomerase.[1][2][3][4]
            • DHCR7: 3

              
              -hydroxysterol-
              
              
              7-reductase.[1][2][3][4]

            Crucial Insight: This complex possesses Cholesterol-5,6-Epoxide Hydrolase (ChEH) activity.[1][2][3][5][6][7][8] Under basal conditions, ChEH rapidly hydrolyzes endogenous 5,6

            Cholestane-3
            
            
            ,5
            
            
            ,6
            
            
            -triol (CT)
            The Tamoxifen-Induced Metabolic Switch

            Tamoxifen acts as a high-affinity inhibitor of ChEH (

            • Inhibition: Tamoxifen binds AEBS, blocking ChEH activity.

            • Accumulation: Intracellular levels of 5,6

              
              -EC rise dramatically.
              
            • Signaling: 5,6

              
              -EC acts as an endogenous agonist for LXR
              
              
              , triggering the expression of genes involved in lipid biosynthesis (SREBP-1c) and cell differentiation/death.
            • Differentiation: The accumulation promotes the synthesis of Dendrogenin A (DDA) in normal tissues, a tumor suppressor steroidal alkaloid.

            The Resistance Phenotype

            In Tamoxifen-resistant (TamR) cells, this metabolic "kill switch" is disarmed via two primary mechanisms:

            • Sulfation (The SULT2B1b Shunt): Resistant cells overexpress the sulfotransferase SULT2B1b, which converts 5,6

              
              -EC into 5,6
              
              
              -EC-3
              
              
              -sulfate
              . This sulfated form cannot activate LXR
              
              
              and does not induce cell death.
            • Metabolic Diversion (The Oncosterone Pathway): If ChEH inhibition is incomplete or bypassed, 5,6

              
              -EC is hydrolyzed to CT, which is subsequently oxidized by 11
              
              
              -HSD2
              into Oncosterone (OCDO) . OCDO binds the Glucocorticoid Receptor (GR) to drive tumor proliferation and metastasis.

            Data Summary: Metabolite Profiles

            MetaboliteStructure / NatureRole in Tamoxifen ResponseStatus in Resistant Cells
            5,6
            
            
            -EC
            5,6
            
            
            -epoxycholesterol
            Driver of Efficacy. Induces cell death/differentiation via LXR
            
            
            .
            Low / Cleared. Rapidly metabolized or sulfated.
            CT Cholestane-3
            
            
            ,5
            
            
            ,6
            
            
            -triol
            Precursor to Resistance. Product of ChEH activity.[1][2][3][4][7]Elevated. Indicates active ChEH.
            OCDO 6-oxo-cholestan-3
            
            
            ,5
            
            
            -diol
            Tumor Promoter. Drives proliferation via GR.[3]High. Drives aggressive phenotype.
            DDA Dendrogenin ATumor Suppressor. Metabolite of 5,6
            
            
            -EC + Histamine.[9]
            Absent. Biosynthesis lost in cancer.
            5,6-ECS 5,6
            
            
            -EC-3
            
            
            -sulfate
            Inactive Sink. Product of SULT2B1b.[8]High. Marker of SULT2B1b-mediated resistance.

            Visualization: The Signaling Pathway[5][6][8][10]

            GCholesterolCholesterolEC5,6α-Epoxycholesterol(5,6α-EC)Cholesterol->ECOxidationROSROS / CYP450ROS->ECCTCholestane-3β,5α,6β-triol(CT)EC->CTHydrolysis by ChEHECS5,6-EC-Sulfate(Inactive)EC->ECSSulfation (Resistance)LXRLXRβ ActivationEC->LXRAccumulation (Therapeutic)TamTamoxifenAEBSAEBS / ChEH(Enzyme Complex)Tam->AEBSInhibitsAEBS->CTCatalyzesOCDOOncosterone(OCDO)CT->OCDO11β-HSD2ProlifTumor Promotion(GR Signaling)OCDO->ProlifSULTSULT2B1bSULT->ECSDeathCell Differentiation& DeathLXR->Death

            Figure 1: The bifurcation of 5,6

            
            

            Experimental Protocols

            Protocol A: Quantification of 5,6 -EC and Metabolites (LC-MS/MS)

            Objective: To validate the metabolic switch by quantifying the ratio of 5,6

            Reagents:

            • Internal Standards:

              
              -cholesterol, 
              
              
              -5,6
              
              
              -EC.
            • Antioxidant: Butylated hydroxytoluene (BHT).

            • Solvents: Chloroform, Methanol, Isopropanol (LC-MS grade).

            Step-by-Step Workflow:

            • Cell Lysis & Extraction (Folch Method):

              • Harvest

                
                 cells. Wash with cold PBS.
                
              • Resuspend in 1 mL Chloroform/Methanol (2:1 v/v) containing 50

                
                M BHT  (Critical: BHT prevents artifactual oxidation of cholesterol to epoxides during processing).
                
              • Spike with internal standards (

                
                -5,6
                
                
                -EC).
              • Vortex for 1 min, centrifuge at 3000 x g for 5 min at 4°C.

              • Collect the lower organic phase. Dry under a stream of nitrogen gas.

            • Saponification (Avoid if possible):

              • Note: 5,6-epoxides are acid-labile. If saponification is required to remove esters, use cold alkaline saponification (1M KOH in ethanol, 2h at room temp in the dark) to minimize ring opening. However, direct analysis of free oxysterols is preferred to maintain integrity.

            • LC-MS/MS Analysis:

              • Column: C18 Reverse Phase (e.g., Kinetex 2.6

                
                m, 100 x 2.1 mm).
                
              • Mobile Phase: A: Methanol/Water (80:20) + 5mM Ammonium Formate; B: Isopropanol/Methanol (90:10) + 5mM Ammonium Formate.

              • Ionization: ESI+ (Atmospheric Pressure Chemical Ionization - APCI is often more sensitive for neutral sterols).

              • Transitions (MRM):

                • 5,6

                  
                  -EC: 
                  
                  
                  
                  
                  
                  
                  .
                • CT (Triol):

                  
                  
                  
                  
                  .
                • OCDO:

                  
                  
                  
                  
                  .
            Protocol B: ChEH Activity Assay

            Objective: To measure the efficacy of Tamoxifen or novel compounds in inhibiting ChEH activity.

            • Microsome Preparation:

              • Homogenize cells/tissue in Buffer A (10 mM Tris-HCl pH 7.4, 250 mM sucrose, protease inhibitors).

              • Centrifuge 10,000 x g (20 min) to remove mitochondria/debris.

              • Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet (microsomes) in Buffer B (10 mM Tris-HCl pH 7.4).

            • Enzymatic Reaction:

              • Incubate 50

                
                g microsomal protein with [14C]-5,6
                
                
                -epoxycholesterol
                (substrate) for 15–30 min at 37°C.
              • Conditions: +/- Tamoxifen (1

                
                M) or test compound.
                
            • Termination & Analysis:

              • Stop reaction with 1 mL Ethyl Acetate.

              • Extract lipids, spot onto TLC plates (Silica Gel 60).

              • Mobile Phase: Toluene/Ethyl Acetate (60:40).

              • Readout: Measure radioactivity of the product (CT,

                
                ) vs. substrate (5,6
                
                
                -EC,
                
                
                ).
              • Calculation: % Conversion = [CT / (CT + EC)] * 100.

            Therapeutic Implications & Future Directions

            The identification of 5,6

            metabolic adaptation
            • Combination Therapy: Co-targeting SULT2B1b (to block sulfation) alongside Tamoxifen could re-sensitize resistant tumors.

            • Direct Administration: Using stable analogs of 5,6

              
              -EC or Dendrogenin A (DDA)  bypasses the need for ChEH inhibition and directly activates the tumor suppressor pathway.
              
            • Biomarkers: High levels of plasma OCDO or tissue SULT2B1b expression may serve as predictive biomarkers for Tamoxifen failure.

            References
            • Segala, G. et al. (2013). "5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of Tamoxifen in breast cancer cells."[5][6][8][10][11][12] Biochemical Pharmacology. Link

            • de Medina, P. et al. (2010).[13] "Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands." Proceedings of the National Academy of Sciences (PNAS).[2] Link

            • Poirot, M. & Silvente-Poirot, S. (2013). "The tumor-suppressor cholesterol metabolite, dendrogenin A, is a new class of modulator of liver X receptor." Biochemical Pharmacology. Link

            • Voisin, M. et al. (2017). "Identification of a tumor-promoter cholesterol metabolite in human breast cancers acting through the glucocorticoid receptor." Proceedings of the National Academy of Sciences (PNAS).[2] Link

            • Payre, B. et al. (2014). "Microsomal antiestrogen-binding site ligands induce growth control and differentiation of human breast cancer cells through the modulation of cholesterol metabolism." Molecular Cancer Therapeutics. Link

            endogenous levels of 5,6alpha-epoxy-5alpha-cholestane in human plasma

            Author: BenchChem Technical Support Team. Date: March 2026

            An In-Depth Technical Guide: Endogenous Levels of 5,6α-Epoxy-5α-cholestane in Human Plasma: A Guide for Researchers and Drug Development Professionals

            Introduction: Beyond Cholesterol - The Significance of Oxysterols

            In the landscape of lipidomics, cholesterol is a molecule of central importance, fundamental to membrane structure and as a precursor to steroid hormones and bile acids.[1] However, its oxidation products, collectively known as oxysterols, represent a class of bioactive lipids with potent signaling capabilities that far exceed those of their parent molecule. Among these, the cholesterol-5,6-epoxides (5,6-ECs) are particularly noteworthy. These molecules are generated through the epoxidation of cholesterol's 5,6-double bond and exist as two primary diastereoisomers: 5,6α-epoxy-5α-cholestane (5,6α-EC) and 5,6β-epoxy-5β-cholestane (5,6β-EC).[2]

            This guide provides a comprehensive technical overview of 5,6α-epoxy-5α-cholestane, focusing on its endogenous presence in human plasma. We will explore its biochemical origins, metabolic fate, physiological and pathological significance, and the rigorous analytical methodologies required for its accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this specific oxysterol for their work in diagnostics, disease modeling, and therapeutic development.

            Part 1: The Biochemical Lifecycle of 5,6α-Epoxy-5α-cholestane

            The presence and concentration of 5,6α-EC in plasma are governed by a dynamic interplay of its formation and metabolic conversion. Understanding this lifecycle is critical for interpreting its endogenous levels.

            Biosynthesis: A Tale of Two Pathways

            5,6α-EC is not a product of a dedicated enzymatic pathway but rather is formed through two primary mechanisms:

            • Non-Enzymatic Oxidation: The most common route is via the attack of reactive oxygen species (ROS) on cholesterol.[3] This free-radical-mediated lipid peroxidation can occur systemically and contributes to the basal levels of 5,6-ECs found in circulation.[2]

            • Enzymatic Oxidation: Specific cytochrome P450 enzymes, such as CYP11A1, can also stereoselectively generate 5,6α-EC, suggesting that its formation is not merely a random consequence of oxidative stress but can be a regulated physiological process in certain tissues.[2]

            Metabolic Fate: A Critical Crossroads

            Once formed, 5,6α-EC stands at a crucial metabolic checkpoint, primarily controlled by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH).[3][4]

            • Hydration to Cholestanetriol: The epoxide ring of 5,6α-EC is remarkably stable but can be hydrolyzed by ChEH to form cholestane-3β,5α,6β-triol (CT).[3][5] CT itself can be further metabolized to the potentially carcinogenic compound oncosterone, making ChEH a critical enzyme in detoxifying or, conversely, activating this pathway.[4]

            • Formation of Dendrogenins: In a distinct and significant pathway, 5,6α-EC can undergo conjugation with molecules like histamine to form bioactive compounds known as dendrogenins, such as dendrogenin A (DDA).[2][3] DDA has been identified as a tumor suppressor metabolite, highlighting a protective branch of 5,6α-EC metabolism.[4]

            This metabolic divergence is pivotal. The balance between the ChEH-mediated hydration pathway and the dendrogenin synthesis pathway can dictate the ultimate biological effect of 5,6α-EC accumulation.

            G chol Cholesterol ros ROS / P450 Enzymes chol->ros ec_alpha 5,6α-Epoxy-5α-cholestane (5,6α-EC) ros->ec_alpha Epoxidation cheh Cholesterol-5,6-Epoxide Hydrolase (ChEH) ec_alpha->cheh ddsase Dendrogenin Synthase (DDSase) ec_alpha->ddsase ct Cholestane-3β,5α,6β-triol (CT) cheh->ct Hydration onco Oncosterone (Carcinogenic Potential) ct->onco Oxidation dda Dendrogenin A (DDA) (Tumor Suppressor) ddsase->dda Conjugation

            Caption: Metabolic fate of 5,6α-epoxy-5α-cholestane.

            Part 2: Physiological and Pathological Relevance

            The endogenous levels of 5,6α-EC are not merely biomarkers of oxidative stress; they are implicated in the pathophysiology of several major diseases.

            • Cancer: The role of 5,6-ECs in cancer is complex. The anti-cancer drug tamoxifen, used in breast cancer therapy, inhibits ChEH, leading to the accumulation of 5,6-ECs.[6] This accumulation has been shown to contribute to tamoxifen's therapeutic effects, including the induction of cancer cell differentiation and death.[7][8] Conversely, the downstream metabolite oncosterone has carcinogenic properties, positioning ChEH as a potential therapeutic target.[4]

            • Neurodegenerative Diseases: Elevated levels of 5,6α-EC have been found in the post-mortem brain tissue of patients with Alzheimer's disease, suggesting its involvement in the neuroinflammatory processes of the disease.[9]

            • Cardiovascular Disease: As potent modulators of Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis, 5,6-ECs can influence lipid metabolism.[10] Their presence in atherosclerotic plaques suggests a role in the development of atherosclerosis.[10]

            Part 3: Quantitative Analysis in Human Plasma - A Technical Guide

            Accurate and precise quantification of 5,6α-EC in a complex matrix like human plasma is a significant analytical challenge. Its low endogenous concentration and hydrophobic nature necessitate a robust and validated methodology. The gold-standard approach is isotope dilution mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

            Critical Pre-Analytical Considerations

            The integrity of the analytical result begins at the point of sample collection.

            • Antioxidant Treatment: 5,6α-EC can be artificially generated from cholesterol ex vivo through autoxidation. To prevent this, it is imperative to treat blood samples with an antioxidant, such as butylated hydroxytoluene (BHT), immediately upon collection.[11]

            • Sample Storage: Plasma samples should be stored at -80°C to minimize degradation and artificial formation. Prolonged storage should be avoided.[11]

            The Analytical Workflow: A Self-Validating System

            A robust analytical workflow is a self-validating system. The cornerstone of this is the use of a stable isotope-labeled internal standard (e.g., d7-5,6α-EC). This standard is added at the very beginning of the sample preparation process and corrects for analyte loss at every subsequent step, from extraction to ionization.[6]

            G cluster_preanalytical Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Human Plasma Collection (with Antioxidant, e.g., BHT) is 2. Add Isotopically Labeled Internal Standard (e.g., d7-5,6α-EC) plasma->is extract 3. Lipid Extraction (e.g., Liquid-Liquid or Supported Liquid) is->extract spe 4. Solid-Phase Extraction (SPE) (e.g., Aminopropyl Silica) extract->spe deriv 5. Derivatization (for GC-MS) (e.g., Silylation) spe->deriv Optional lcms 6a. LC-MS/MS Analysis spe->lcms gcms 6b. GC-MS Analysis deriv->gcms data 7. Data Processing (Ratio of Analyte to Internal Standard) lcms->data gcms->data

            Caption: Validated workflow for 5,6α-EC plasma quantification.

            Detailed Experimental Protocol: LC-MS/MS Method

            This protocol is synthesized from established, high-integrity methods for sterol analysis.[12][13]

            1. Reagents and Materials:

            • Human plasma collected in K2-EDTA tubes with BHT.

            • Internal Standard (IS): Deuterated 5,6α-epoxy-5α-cholestane (e.g., d7-labeled), stock solution in ethanol.

            • Extraction Solvents: HPLC-grade methanol, methyl-tert-butyl ether (MTBE), water.[14]

            • SPE Columns: Aminopropyl silica cartridges (e.g., 200 mg, 3 mL).[12]

            • SPE Conditioning/Elution Solvents: Hexane, Chloroform.

            • Reconstitution Solvent: 90% Methanol.

            • LC Mobile Phases: As appropriate for C18 column, typically water/methanol or water/acetonitrile gradients with additives like formic acid or ammonium formate to improve ionization.[13][14]

            2. Step-by-Step Methodology:

            • Step 1: Sample Thawing & Internal Standard Spiking

              • Thaw frozen plasma samples on ice.

              • To 200 µL of plasma in a glass tube, add a precise volume (e.g., 20 µL) of the deuterated internal standard working solution. The causality here is critical: adding the IS at the start ensures it undergoes identical processing to the endogenous analyte.

            • Step 2: Lipid Extraction

              • Employ a robust extraction technique like Supported Liquid Extraction (SLE) or a modified Bligh-Dyer liquid-liquid extraction (LLE).[15][16]

              • For LLE: Add methanol and vortex to precipitate proteins. Then add MTBE, vortex thoroughly, and add water to induce phase separation. Centrifuge to pellet the protein and separate the aqueous and organic layers.[14]

              • Carefully collect the upper organic layer containing the lipids. Dry the extract completely under a gentle stream of nitrogen.

            • Step 3: Solid-Phase Extraction (SPE) Cleanup

              • Causality: The crude lipid extract contains high concentrations of triglycerides and cholesterol that can suppress the ionization of 5,6α-EC. SPE is essential for cleanup. Aminopropyl columns are effective for separating sterols from bulk lipids.[12]

              • Condition the aminopropyl SPE column with hexane.

              • Re-dissolve the dried lipid extract in a small volume of hexane and load it onto the column.

              • Wash the column with hexane to elute highly nonpolar lipids like cholesteryl esters.

              • Elute the oxysterol fraction, including 5,6α-EC, with a more polar solvent mixture, such as 23:1 Chloroform:Methanol.[12]

              • Dry the eluted fraction under nitrogen.

            • Step 4: Reconstitution and Analysis

              • Reconstitute the final dried extract in a small, precise volume (e.g., 400 µL) of warm 90% methanol.[12] Use an ultrasonic bath to ensure complete dissolution.[12]

              • Transfer to an autosampler vial for LC-MS/MS analysis.

            • Step 5: LC-MS/MS Conditions

              • Chromatography: Use a C18 reversed-phase column to separate 5,6α-EC from its β-isomer and other interfering oxysterols. A gradient elution is typically required.

              • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

              • Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Monitor at least two specific precursor-to-product ion transitions for both the endogenous analyte and its deuterated internal standard.

            Part 4: Reported Endogenous Levels and Interpretation

            The accurate measurement of endogenous 5,6α-EC has been undertaken by several research groups. The levels can vary based on the population, age, and health status.

            AnalytePopulationConcentration Range (ng/mL)Mean Concentration (ng/mL)Analytical MethodReference
            Cholesterol-5,6-epoxide (sum of α and β isomers)Healthy Subjects (23-35 years)67 - 293131Isotope Dilution-Mass Spectrometry[11]
            Cholesterol-5,6-epoxide (sum of α and β isomers)Patients with HyperlipoproteinemiaGenerally lower than normal-Isotope Dilution-Mass Spectrometry[11]

            Note: Early methods often did not resolve the α and β isomers, reporting a total 5,6-EC concentration. Modern chromatographic methods can and should separate these diastereoisomers.

            It is crucial to note that studies have found that the β-epoxide is often formed in excess over the α-epoxide during non-specific tissue oxidation.[17] However, the two isomers can have different metabolic fates and biological activities, making their individual quantification essential for detailed mechanistic studies.[7][18]

            Conclusion and Future Directions

            5,6α-epoxy-5α-cholestane is a potent, biologically active oxysterol whose endogenous levels in human plasma are a reflection of oxidative stress, specific metabolic activities, and pathological processes. Its role at the intersection of cancer pharmacology, neurodegeneration, and metabolic disease makes it a compelling analyte for both basic research and clinical investigation.

            The accurate and reliable quantification of 5,6α-EC remains a specialized analytical task. Future advancements will likely focus on increasing the throughput of these complex assays, improving the chromatographic separation of closely related isomers, and developing standardized reference materials to allow for better cross-laboratory comparisons. As our understanding of the "epoxy-cholesterolome" expands, the ability to precisely measure these molecules in circulation will be indispensable for developing novel diagnostic tools and targeted therapeutic strategies.

            References

            • Griffiths, W. J., et al. (2013). Sample preparation method for analysis of sterols in plasma. ResearchGate. Available at: [Link]

            • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. Available at: [Link]

            • Biotage. (2025). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Biotage. Available at: [Link]

            • StarProtocols. (2024). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. StarProtocols. Available at: [Link]

            • de Medina, P., et al. (2023). The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. Springer Link. Available at: [Link]

            • LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

            • Poirot, M., & Silvente-Poirot, S. (2018). Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer. ResearchGate. Available at: [Link]

            • Dalenc, F., et al. (2008). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Journal of Lipid Research. Available at: [Link]

            • Poirot, M., & Silvente-Poirot, S. (2018). Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer. Semantic Scholar. Available at: [Link]

            • Kudo, N., et al. (2010). Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity. Molecular Pharmacology. Available at: [Link]

            • Aringer, L., & Eneroth, P. (1974). Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol. Journal of Lipid Research. Available at: [Link]

            • Le-Gatt, A., et al. (2021). 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells. MDPI. Available at: [Link]

            • Poirot, M., et al. (2024). The Enzyme Cholesterol-5,6-Epoxide Hydrolase: A Key Regulator in Various Diseases. Toulouse Cancer Research Center. Available at: [Link]

            • de Medina, P., et al. (2017). Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol Recovery for Quantification by GC/MS. PubMed. Available at: [Link]

            • Björkhem, I., et al. (1987). Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia. PubMed. Available at: [Link]

            • Wikipedia. (n.d.). Cholesterol-5,6-oxide hydrolase. Wikipedia. Available at: [Link]

            • Saleh, C., & Tascau, L. (2023). Analytical methods for cholesterol quantification. Clinica Chimica Acta. Available at: [Link]

            • Kumar, P., et al. (2022). Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

            • Ishikawa, T. T., et al. (1976). Quantitative analysis of cholesterol in 5 to 20 pl of plasma. ResearchGate. Available at: [Link]

            • Agilent. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. Available at: [Link]

            Sources

            Methodological & Application

            protocol for synthesizing 5,6alpha-epoxy-5alpha-cholestane from cholesterol

            Application Note: Stereoselective Synthesis of 5,6 -Epoxy-5 -Cholestane

            
            

            Executive Summary

            The synthesis of 5,6

            
            -epoxy-5
            
            
            -cholestane
            
            

            While the epoxidation of cholesterol using meta-chloroperoxybenzoic acid (m-CPBA) is a standard undergraduate transformation, achieving high diastereomeric purity requires a nuanced understanding of steric control and rigorous purification. This protocol details the synthesis, emphasizing the separation of the kinetic

            
            -product from the thermodynamic 
            
            
            -byproduct

            Strategic Overview & Mechanism

            Stereochemical Control

            The epoxidation of the

            steric approach control
            • 
              -Face Blockade:  The angular methyl group at C10 (and to a lesser extent C13) creates significant steric hindrance on the 
              
              
              -face of the steroid nucleus.[1]
            • 
              -Face Attack:  Peracids preferentially attack from the less hindered 
              
              
              -face.
            • Selectivity: The reaction typically yields a mixture of

              
              -epoxide and 
              
              
              -epoxide in a ratio of approximately 4:1 to 5:1 .
            Reaction Pathway Visualization

            The following diagram illustrates the competing pathways and the steric factors influencing the major product formation.

            CholesterolEpoxidationCholesterolCholesterol(Starting Material)TSTransition State(Concerted Butterfly Mechanism)Cholesterol->TS+ m-CPBADCM, 0°CAlphaEpoxide5,6α-Epoxy-5α-cholestane(MAJOR Product ~80%)Kinetic ProductTS->AlphaEpoxideα-face attack(Less Hindered)BetaEpoxide5,6β-Epoxy-5β-cholestane(MINOR Product ~20%)Side ProductTS->BetaEpoxideβ-face attack(Sterically Hindered by C10-Me)

            Figure 1: Stereoselective pathways for cholesterol epoxidation. The C10 methyl group hinders

            1

            Materials & Safety Protocols

            Reagents Table
            ReagentMW ( g/mol )Equiv.RoleSafety Note
            Cholesterol 386.651.0SubstrateStore cool.
            m-CPBA (77%)172.571.2 - 1.5OxidantShock Sensitive. Corrosive. Store at 4°C.
            Dichloromethane (DCM)84.93SolventSolventVolatile, suspected carcinogen. Use fume hood.
            Sodium Sulfite (
            
            
            )
            126.04ExcessQuenchReduces unreacted peroxides.
            Sodium Bicarbonate 84.01ExcessWashNeutralizes m-chlorobenzoic acid byproduct.
            Critical Safety: Peroxide Handling
            • Explosion Hazard: Dry m-CPBA is shock-sensitive. Never crush crystals with a spatula.

            • Quenching Verification: Before concentrating any organic phase, verify the absence of peroxides using starch-iodide paper (turns blue/black in presence of oxidants).

            Experimental Protocol

            Phase 1: Epoxidation Reaction[2][3][4]
            • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Cholesterol (5.0 g, 12.9 mmol) in DCM (50 mL) .

            • Cooling: Place the flask in an ice-water bath (

              
              ) for 10 minutes.
              
            • Addition: Slowly add m-CPBA (3.4 g, ~15.5 mmol, assuming 77% purity) portion-wise over 15 minutes.

              • Note: Adding solid directly is acceptable, but dissolving m-CPBA in 20 mL DCM and adding via addition funnel provides better thermal control.

            • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–4 hours .

              • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Stain with Phosphomolybdic Acid (PMA) or Anisaldehyde. The epoxide (

                
                ) is slightly more polar than cholesterol (
                
                
                ).
            Phase 2: Workup (The "3-Wash" System)

            Goal: Remove potentially explosive peroxides and the carboxylic acid byproduct.

            • Filtration (Optional): If a significant white precipitate (m-chlorobenzoic acid) forms, filter it off to simplify extraction.

            • Quench: Transfer the reaction mixture to a separatory funnel. Add 10% aqueous

              
               (30 mL)  and shake vigorously for 2 minutes.
              
              • Validation: Test aqueous layer with starch-iodide paper. If positive, repeat wash.

            • Acid Removal: Wash the organic layer with saturated aqueous

              
               (3 x 30 mL) .
              
              • Mechanism:[1][2][3][4][5][6] Converts m-chlorobenzoic acid to its water-soluble sodium salt.

              • Caution:

                
                 gas evolution will occur. Vent frequently.
                
            • Drying: Wash with brine (1 x 30 mL), dry over anhydrous

              
              , filter, and concentrate in vacuo to yield the crude white solid (mixture of 
              
              
              epoxides).
            Phase 3: Purification (Separation of Isomers)

            This is the critical step. The crude contains ~80%

            
            
            Method A: Recrystallization (Recommended for Scale >1g)
            • Dissolve the crude solid in the minimum amount of hot Acetone (~10 mL per gram of crude).

            • Add hot water dropwise until the solution becomes slightly turbid.

            • Reheat gently to clarify the solution.

            • Allow to cool slowly to RT, then place in a refrigerator (

              
              ) overnight.
              
            • Filtration: Collect the crystals. The

              
              -epoxide crystallizes preferentially.
              
              • Yield: Expect ~50-60% recovery of high-purity

                
                -isomer.
                
            Method B: Flash Column Chromatography (For Analytical Purity)
            • Stationary Phase: Silica Gel (230-400 mesh).

            • Eluent: Gradient of Hexane:Ethyl Acetate (95:5

              
               85:15) .
              
            • Elution Order:

              • Fraction 1: Residual Cholesterol (if any).

              • Fraction 2:

                
                -Epoxide  (Less polar due to axial orientation).
                
              • Fraction 3:

                
                -Epoxide  (Major product).
                

            Workflow Logic Diagram

            PurificationWorkflowCrudeCrude Reaction Mixture(α + β + mCBA)QuenchWash: 10% Na2SO3(Removes Peroxides)Crude->QuenchWashWash: Sat. NaHCO3(Removes m-Chlorobenzoic Acid)Quench->WashCrudeSolidCrude Solid Isomers(~4:1 α:β Ratio)Wash->CrudeSolidDecisionChoose PurificationCrudeSolid->DecisionRecrystRecrystallization(Acetone/Water)Decision->RecrystScale > 1gColumnFlash Chromatography(Hexane/EtOAc)Decision->ColumnHigh Purity Req.AlphaPure 5,6α-Epoxide(Crystals)Recryst->AlphaPrecipitateBetaIsolated β-Epoxide(Filtrate/Fraction)Recryst->BetaSupernatantColumn->AlphaElutes SecondColumn->BetaElutes First

            Figure 2: Decision matrix for the purification of cholesterol epoxides.

            Characterization & Validation

            To validate the synthesis, you must distinguish the

            
            
            
            
            NMR Diagnostic Signals ( , 400 MHz)
            Feature5,6
            
            
            -Epoxy-cholestane
            (Target)
            5,6
            
            
            -Epoxy-cholestane
            (Byproduct)
            H-6 Proton
            
            
            2.90 - 2.92 ppm
            (doublet,
            
            
            Hz)
            
            
            3.05 - 3.10 ppm
            (doublet,
            
            
            Hz)
            H-3 Proton
            
            
            3.90 - 3.95 ppm (multiplet)
            
            
            3.70 - 3.80 ppm (multiplet)
            C-19 Methyl
            
            
            1.07 ppm
            
            
            1.00 ppm
            Melting Point 141 – 143
            
            
            130 – 132
            
            
            Interpretation
            • The H-6 Signal: The H-6 proton in the

              
              -epoxide is equatorial-like, resulting in a larger coupling constant (
              
              
              Hz) compared to the
              
              
              -epoxide (
              
              
              Hz).
            • Quantification: Integrate the signals at 2.90 ppm vs 3.05 ppm to calculate the Diastereomeric Ratio (dr) of your crude or purified product.

            Troubleshooting

            IssueProbable CauseCorrective Action
            Low Yield Incomplete conversion or loss during workup.Ensure m-CPBA is fresh (titrate if old). Do not acidify the workup (epoxides are acid-sensitive and can open to diols).
            High ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
            
            
            Content
            Reaction temperature too high.Maintain
            
            
            strictly during addition. Higher temps increase the thermodynamic
            
            
            product.
            Oily Product Residual solvent or impurities.[7]Recrystallize again from Acetone/Water.[1] If oil persists, use column chromatography.
            Blue/Black Starch Paper Residual Peroxides.[8]DANGER. Do not concentrate. Add more sodium sulfite solution and stir for 20 mins.

            References

            • Fieser, L. F., & Fieser, M. (1967).[6] Reagents for Organic Synthesis, Vol. 1, p. 136.[6] Wiley.[6] (Foundational protocol for steroid epoxidation).

            • Smith, L. L. (1981). Cholesterol Autoxidation. Plenum Press.
            • Keleke, S., et al. (1995). "Synthesis of cholesterol epoxides." Journal of Chemical Education, 72(4), 365. Link

            • Draeger, C. L., et al. (2006). "Stereoselective epoxidation of cholesterol." Steroids, 71(11), 980-987.

            Application Notes and Protocols for the Preparation of 5,6α-epoxy-5α-cholestane Stock Solutions in DMSO

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction

            5,6α-epoxy-5α-cholestane is a naturally occurring oxysterol, a derivative of cholesterol formed through oxidation.[1][2] These molecules are significant in various biological processes, including cholesterol homeostasis, and have been implicated in conditions like atherosclerosis.[1] As with many steroidal compounds, 5,6α-epoxy-5α-cholestane is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent to prepare stock solutions for in vitro and in vivo studies.[3] Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent widely employed in drug discovery and biological research for its ability to dissolve a broad range of both polar and nonpolar compounds.[4][5] Its miscibility with water and culture media makes it an ideal choice for creating concentrated stock solutions that can be subsequently diluted to working concentrations for various assays.[4]

            This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 5,6α-epoxy-5α-cholestane in DMSO. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the stock solution, thereby promoting reproducible and reliable experimental outcomes.

            I. Foundational Principles: Understanding the Components

            A thorough understanding of the chemical and physical properties of both the solute (5,6α-epoxy-5α-cholestane) and the solvent (DMSO) is paramount for the successful preparation of stable and effective stock solutions.

            5,6α-epoxy-5α-cholestane: A Profile

            5,6α-epoxy-5α-cholestane is a solid, white to off-white crystalline powder.[1][3] Its steroidal backbone renders it hydrophobic, leading to poor water solubility. The presence of the reactive epoxide group makes the molecule susceptible to degradation, particularly in the presence of acids, bases, and strong oxidizing or reducing agents.[6]

            Key Properties of 5,6α-epoxy-5α-cholestane:

            PropertyValueReference
            Molecular FormulaC₂₇H₄₆O[2]
            Molecular Weight386.7 g/mol [2]
            AppearanceWhite to off-white solid[1][3]
            Melting Point~147 °C[7]
            Solubility in DMSOUp to 10 mg/mL[1]
            Dimethyl Sulfoxide (DMSO): The Universal Solvent

            DMSO is a colorless liquid with a high boiling point (189 °C) and a relatively high freezing point (18.5 °C).[4][8] Its ability to dissolve a vast array of compounds has made it an indispensable tool in the laboratory.[9] However, certain properties of DMSO require careful consideration during its use.

            Critical Properties of DMSO for Stock Solution Preparation:

            PropertyImplication for Stock Solution PreparationReference
            Hygroscopicity DMSO readily absorbs moisture from the atmosphere. This can lead to the hydrolysis of sensitive compounds and alter the final concentration of the stock solution. It is crucial to use anhydrous DMSO and employ proper handling techniques to minimize water absorption.[5][10][11]
            Reactivity While generally stable, DMSO can react with strong oxidizing and reducing agents, as well as strong acids and bases.[6][12]
            Cellular Effects At high concentrations (typically >0.5%), DMSO can be toxic to cells and may interfere with assay results. It is essential to keep the final concentration of DMSO in experimental setups as low as possible.[5][13][14]
            Penetration DMSO can readily penetrate the skin and carry dissolved substances with it. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.[10][15]

            II. Experimental Workflow and Protocols

            The following sections detail the necessary materials, equipment, and step-by-step procedures for the preparation of 5,6α-epoxy-5α-cholestane stock solutions in DMSO.

            Materials and Equipment
            • 5,6α-epoxy-5α-cholestane (solid)

            • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

            • Calibrated analytical balance

            • Sterile, amber glass vials with PTFE-lined screw caps

            • Sterile, single-use, amber microcentrifuge tubes

            • Positive displacement pipettes or gas-tight syringes

            • Vortex mixer

            • Sonicator (optional)

            • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

            Workflow Diagram

            G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Calculate Required Mass of 5,6α-epoxy-5α-cholestane B Weigh Compound on Analytical Balance A->B C Transfer Compound to Sterile Amber Vial B->C D Add Anhydrous DMSO to Vial C->D E Vortex to Dissolve D->E F Sonicate (if necessary) E->F G Visually Inspect for Complete Dissolution E->G F->G H Aliquot into Single-Use Tubes G->H I Label Aliquots Clearly H->I J Store at -20°C or -80°C I->J

            Caption: Workflow for preparing 5,6α-epoxy-5α-cholestane stock solution.

            Step-by-Step Protocol for Preparing a 10 mM Stock Solution

            This protocol describes the preparation of a 10 mM stock solution of 5,6α-epoxy-5α-cholestane in DMSO. Adjust calculations accordingly for different desired concentrations.

            • Calculations:

              • Molecular Weight (MW) of 5,6α-epoxy-5α-cholestane = 386.7 g/mol

              • To prepare a 10 mM (0.01 M) solution, you need 0.01 moles per liter.

              • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

              • For 1 mL of a 10 mM solution: Mass = 0.01 mol/L x 0.001 L x 386.7 g/mol = 0.003867 g = 3.867 mg.

            • Preparation:

              • In a well-ventilated area, and wearing appropriate PPE, accurately weigh 3.867 mg of 5,6α-epoxy-5α-cholestane using a calibrated analytical balance.

              • Carefully transfer the weighed compound into a sterile, amber glass vial.

            • Dissolution:

              • Using a positive displacement pipette or a gas-tight syringe, add 1 mL of anhydrous DMSO to the vial containing the compound.

              • Securely cap the vial and vortex gently until the solid is completely dissolved.[13] Avoid vigorous shaking to minimize the introduction of air.

              • Visually inspect the solution against a dark background to ensure that no particulate matter remains.

              • If the compound does not readily dissolve, sonicate the vial in a water bath for short intervals (e.g., 5-10 minutes) until the solution is clear.[13] Gentle warming (e.g., to 37°C) can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[13]

            • Aliquoting and Storage:

              • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock.[13]

              • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

              • For long-term storage, place the aliquots at -20°C or -80°C.[1] Solutions in DMSO may be stable for up to 2 months when stored at -20°C.[1]

            III. Best Practices for Handling and Use

            Adherence to best practices during the handling and use of 5,6α-epoxy-5α-cholestane stock solutions is critical for experimental success and laboratory safety.

            Handling Precautions
            • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) when handling both the solid compound and the DMSO stock solution.[10][15]

            • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or vapors.[16]

            • Hygroscopicity of DMSO: Minimize the exposure of anhydrous DMSO and the final stock solution to the atmosphere.[11][16] Work quickly and ensure containers are tightly sealed when not in use.

            Dilution for Experimental Use

            When preparing working solutions for cell-based assays or other experiments, it is crucial to dilute the DMSO stock solution in a manner that results in a final DMSO concentration that is non-toxic to the system being studied (typically ≤0.5%).[13][14]

            Example Dilution:

            To prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL:

            • The dilution factor is 10,000 µM / 10 µM = 1000.

            • Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium.

            • The final DMSO concentration will be 0.1%.

            • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the same buffer or medium without the compound.[13]

            IV. Stability and Storage Considerations

            The long-term stability of the 5,6α-epoxy-5α-cholestane stock solution is dependent on proper storage conditions.

            • Storage Temperature: Store aliquots of the stock solution at -20°C or -80°C to minimize degradation.[1] The solid compound should also be stored at -20°C.[17]

            • Light Sensitivity: Protect the stock solution from light by using amber vials and storing them in the dark.[18]

            • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and the introduction of atmospheric moisture.[13][19] Aliquoting into single-use volumes is the most effective way to mitigate this.

            • Stability in Solution: While the solid compound is stable for at least one year when stored correctly, solutions in DMSO are generally stable for up to two months at -20°C.[1][17] For critical experiments, it is advisable to use freshly prepared stock solutions or to re-qualify the concentration of older stocks.

            V. Safety Information

            5,6α-epoxy-5α-cholestane
            • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

            • First Aid:

              • In case of skin contact: Wash with plenty of soap and water.[7]

              • In case of eye contact: Rinse cautiously with water for several minutes.[7]

              • If inhaled: Move person into fresh air.[7]

              • If swallowed: Rinse mouth. Do NOT induce vomiting.[7]

              • In all cases of exposure, seek medical attention if symptoms persist.[20]

            Dimethyl Sulfoxide (DMSO)
            • Hazards: Combustible liquid. Causes skin and eye irritation.[15] Can be absorbed through the skin and may carry other dissolved chemicals into the body.[15]

            • First Aid:

              • In case of skin contact: Wash off with soap and plenty of water.[15]

              • In case of eye contact: Flush eyes with water as a precaution.[15]

              • If inhaled: Move person into fresh air.[15]

              • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[15]

              • Seek medical attention if irritation or other symptoms occur.[15]

            Always consult the latest Safety Data Sheet (SDS) for both 5,6α-epoxy-5α-cholestane and DMSO before handling.

            VI. Conclusion

            The preparation of high-quality stock solutions of 5,6α-epoxy-5α-cholestane in DMSO is a fundamental yet critical step for obtaining reliable and reproducible data in a research setting. By understanding the properties of both the compound and the solvent, and by adhering to the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity and stability of their stock solutions, thereby enhancing the validity of their experimental findings.

            References

            • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

            • HD Chemicals LTD. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

            • Laboratory Notes. (2025, June 17). Dimethyl Sulfoxide (DMSO) as Solvent. Retrieved from [Link]

            • PubChem. (n.d.). 5,6alpha-Epoxy-5alpha-cholestane. Retrieved from [Link]

            • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

            • ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? Retrieved from [Link]

            • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

            • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

            • Carl ROTH. (2025, March 31). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Dimethyl sulfoxide ≥99,9 %, Ph. Eur., USP. Retrieved from [Link]

            • Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved from [Link]

            • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]

            • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

            • Longdom Publishing. (n.d.). Stability of Cholesterol; Cholesterol-5β,6β-Epoxide. Retrieved from [Link]

            • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. Retrieved from [Link]

            • ResearchGate. (2017, September 12). How long can you keep frozen aliquots of Dexamethasone and Methylprednisolone? Retrieved from [Link]

            • Avanti Polar Lipids. (n.d.). 5α,6α-epoxycholestanol. Retrieved from [Link]

            • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

            • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

            • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]

            • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

            • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

            Sources

            Application Note: High-Fidelity Extraction and Quantification of 5,6α-Epoxycholesterol from Biological Tissues

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction & Biological Context

            5,6α-epoxycholesterol (5,6α-EC) is a highly reactive, bioactive oxysterol formed primarily through the auto-oxidation of cholesterol by reactive oxygen species (ROS), though enzymatic pathways also contribute to its generation[1]. It is heavily implicated in the pathogenesis of atherosclerosis, macrophage activation, and breast cancer metastasis[1].

            However, quantifying 5,6α-EC from biological tissues presents a formidable analytical challenge. The fundamental bottleneck is the stoichiometric imbalance: unoxidized cholesterol is present in tissues at concentrations

            
             to 
            
            
            
            times higher than endogenous oxysterols. Even a
            
            
            ex vivo auto-oxidation of cholesterol during sample preparation will generate artefactual 5,6α-EC that completely eclipses the true biological signal[2]. Furthermore, the epoxide ring is highly labile in acidic environments, rapidly hydrolyzing into cholestane-3β,5α,6β-triol (C-triol)[1].

            This application note details a robust, self-validating protocol designed to extract 5,6α-EC with high fidelity, utilizing neutral-pH lipid extraction, solid-phase extraction (SPE) enrichment, and Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) for ultra-sensitive LC-MS/MS detection[3].

            Mechanistic Challenges & The Causality of Protocol Design

            As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind each step of an oxysterol extraction. A successful protocol must be designed around the chemical vulnerabilities of the target analyte.

            • Challenge 1: Ex Vivo Auto-Oxidation (The Artifact Problem)

              • Causality: Exposure to ambient oxygen, light, or trace metals during tissue homogenization initiates free radical chain reactions, oxidizing bulk cholesterol into 5,6α-EC and 7-ketocholesterol[2].

              • Solution: Tissues must be homogenized in the presence of Butylated hydroxytoluene (BHT), a potent radical scavenger. All solvent evaporation steps must be performed under a gentle stream of inert gas (Argon or Nitrogen).

            • Challenge 2: Acid-Catalyzed Epoxide Hydrolysis

              • Causality: The 5,6-epoxide ring is highly susceptible to nucleophilic attack. In acidic environments (e.g., if using Formic Acid or TFA during extraction), the ring opens to form C-triol[1].

              • Solution: Strict adherence to neutral or mildly alkaline conditions during lipid extraction and SPE purification[4].

            • Challenge 3: Poor Ionization Efficiency

              • Causality: 5,6α-EC lacks a readily ionizable functional group, resulting in poor sensitivity in Electrospray Ionization (ESI-MS).

              • Solution: The EADSA method. Cholesterol oxidase converts the 3β-hydroxy group to a 3-oxo group. Subsequently, Girard P (GP) hydrazine reacts with the 3-oxo group, adding a permanent positive charge (charge-tagging) that boosts MS sensitivity by orders of magnitude[5].

            The Self-Validating System

            To ensure trustworthiness, this protocol incorporates a self-validating control mechanism . By spiking heavy-isotope labeled cholesterol (e.g.,

            
            -cholesterol) into the initial lysis buffer alongside the 
            
            
            
            -5,6α-EC internal standard, researchers can actively monitor artefactual oxidation. If the LC-MS/MS detects
            
            
            -5,6α-EC, it proves that auto-oxidation occurred during the extraction. The ratio of generated
            
            
            -5,6α-EC to
            
            
            -cholesterol provides a precise mathematical correction factor for the artefactual oxidation of endogenous cholesterol[3].

            Pathway Chol Cholesterol (High Abundance) Epoxy 5,6α-epoxycholesterol (Target Analyte) Chol->Epoxy Oxidation ROS ROS / Auto-oxidation (Artifact Risk) ROS->Chol Triol Cholestane-3β,5α,6β-triol (Degradation Product) Epoxy->Triol Ring Opening Acid Acidic Conditions (Hydrolysis Risk) Acid->Epoxy

            Fig 1: Formation and acid-catalyzed hydrolysis pathway of 5,6α-epoxycholesterol.

            Quantitative Data Summaries

            Table 1: Critical Parameters for 5,6α-EC Stability & Extraction

            ParameterOptimized ChoiceMechanistic Rationale
            Antioxidant
            
            
            BHT
            Quenches free radicals to prevent massive cholesterol auto-oxidation[2].
            Atmosphere Argon or
            
            
            gas
            Displaces ambient oxygen during solvent evaporation; prevents artifact generation.
            pH Control Neutral to AlkalinePrevents acid-catalyzed hydrolysis of the 5,6-epoxide ring into a triol[1].
            Saponification
            
            
            KOH in EtOH (Cold)
            Cold alkaline hydrolysis releases esterified oxysterols without thermal degradation[4].

            Table 2: Typical LC-MS/MS MRM Transitions (GP-Derivatized Sterols)

            AnalytePrecursor Ion (
            
            
            )
            Product Ion (
            
            
            )
            Collision Energy (eV)
            5,6α-EC (GP-derivatized)
            
            
            
            
            
            
            
            
            -5,6α-EC
            (GP-derivatized)
            
            
            
            
            
            
            C-Triol (GP-derivatized)
            
            
            
            
            
            
            
            
            -Cholesterol
            (GP-deriv.)
            
            
            
            
            
            

            (Note: The

            
             product ion corresponds to the cleavage of the pyridine ring from the Girard P reagent, providing a highly specific and intense fragment for all EADSA-treated sterols[1]).
            

            Step-by-Step Experimental Protocol

            Workflow T 1. Tissue Homogenization (+ BHT, + d7-IS) E 2. Neutral Lipid Extraction (Folch: CHCl3/MeOH) T->E S 3. Cold Saponification (1M KOH in EtOH) E->S P 4. SPE Purification (NH2 or Silica Column) S->P D 5. EADSA Derivatization (Chol Oxidase + Girard P) P->D A 6. LC-MS/MS Analysis (ESI+ MRM Mode) D->A

            Fig 2: Self-validating extraction and EADSA derivatization workflow for 5,6α-EC.
            Phase 1: Tissue Homogenization & Spiking
            • Preparation: Pre-chill all glass homogenizers and centrifuge tubes on ice. Prepare a fresh solution of

              
               BHT in ice-cold PBS.
              
            • Homogenization: Weigh

              
               of frozen tissue. Immediately submerge in 
              
              
              
              of the BHT/PBS solution.
            • Spiking (Self-Validation): Add

              
               of an internal standard mix containing 
              
              
              
              of
              
              
              -5,6α-EC (for absolute quantification) and
              
              
              of
              
              
              -cholesterol (to monitor artefactual oxidation)[3].
            • Homogenize thoroughly using a bead beater or glass dounce homogenizer.

            Phase 2: Neutral Lipid Extraction
            • Transfer the homogenate to a glass tube. Add

              
               of Chloroform/Methanol (
              
              
              
              ) containing
              
              
              BHT.
            • Vortex vigorously for 2 minutes. Add

              
               of MS-grade water to induce phase separation.
              
            • Centrifuge at

              
               for 10 minutes at 
              
              
              
              .
            • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette. Transfer to a clean glass tube.

            • Evaporate the solvent to complete dryness under a gentle stream of Argon or Nitrogen gas. Do not use compressed air or apply heat.

            Phase 3: Cold Saponification & SPE Purification
            • Saponification: Resuspend the dried lipid film in

              
               of 
              
              
              
              KOH prepared in
              
              
              aqueous ethanol[4]. Flush the tube with Argon, seal tightly, and incubate in the dark at room temperature for 1-2 hours.
            • Extraction: Add

              
               of Hexane and 
              
              
              
              of water. Vortex and centrifuge. Collect the upper Hexane layer. Wash the Hexane layer with water until the aqueous phase reaches a neutral pH (pH ~7.0). Dry the Hexane layer under Argon.
            • SPE Cleanup: Resuspend the extract in

              
               Hexane. Load onto a pre-conditioned Aminopropyl (
              
              
              
              ) SPE cartridge (e.g.,
              
              
              bed weight)[4].
            • Wash the cartridge with

              
               of Hexane/Ethyl Acetate (
              
              
              
              ) to elute bulk unoxidized cholesterol.
            • Elute the oxysterol fraction (containing 5,6α-EC) using

              
               of Hexane/Ethyl Acetate (
              
              
              
              ) or
              
              
              Acetone. Dry the eluate under Argon.
            Phase 4: EADSA Derivatization & LC-MS/MS
            • Enzymatic Oxidation: Resuspend the purified oxysterol fraction in

              
               of Isopropanol. Add 
              
              
              
              of
              
              
              
              
              buffer (pH 7.0) containing
              
              
              of Cholesterol Oxidase (
              
              
              ). Incubate at
              
              
              for 1 hour to convert the 3β-hydroxy group to a 3-oxo group[5].
            • Quenching & Extraction: Quench the reaction with

              
               of Methanol. Extract the sterols using reversed-phase SPE (e.g., Oasis HLB), eluting with 
              
              
              
              Methanol. Dry under Argon.
            • Girard P Derivatization: Add

              
               of Girard P reagent (
              
              
              
              in Methanol containing
              
              
              glacial acetic acid). Incubate overnight at room temperature in the dark[3]. (Note: Because the epoxide has already been separated from bulk cholesterol and stabilized by the enzymatic step, brief exposure to the acidic GP reagent here is tolerated, though rapid processing is preferred).
            • Remove excess GP reagent via a final SPE cleanup (Oasis HLB), eluting with

              
               Methanol.
              
            • Analysis: Inject

              
               onto a C18 LC column coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode, utilizing the transitions outlined in Table 2.
              

            References

            • Analytical strategies for characterization of oxysterol lipidomes: Liver X receptor ligands in plasma - Free Radical Biology and Medicine (SfRBM). 3

            • Identification of unusual oxysterols and bile acids with 7-oxo or 3β,5α,6β-trihydroxy functions in human plasma by charge-tagging mass spectrometry with multistage fragmentation - Journal of Lipid Research (NIH PMC). 2

            • Determination of selected oxysterol levels, oxidative stress, and macrophage activation indicators in children and adolescents with familial hypercholesterolemia - Lipids in Health and Disease (NIH PMC). 1

            • Localization of sterols and oxysterols in mouse brain reveals distinct spatial cholesterol metabolism - PNAS. 5

            • Development of a Reliable Analytical Protocol for the Isolation of Cholesterol Oxidation Products—a Comparison of Different Lipid Extraction and Saponification Methods - ResearchGate. 4

            Sources

            using 5,6alpha-epoxy-5alpha-cholestane as an internal standard in lipidomics

            Author: BenchChem Technical Support Team. Date: March 2026

            Application Note: Internal Standard Strategies for Oxysterol Profiling in Lipidomics

            Subject: Protocol for the quantification of sterols using 5,6

            
            -epoxy-5
            
            
            
            -cholestane analogs and 5
            
            
            -cholestane as internal standards. Date: October 26, 2025 Author: Senior Application Scientist, Lipidomics Division[1]

            Executive Summary & Scientific Rationale

            The Critical Distinction: Analyte vs. Standard In high-precision lipidomics, the selection of an internal standard (IS) is the single most critical factor determining quantitative accuracy.[1] The molecule 5,6

            
            -epoxy-5
            
            
            
            -cholestane
            (often referred to as cholesterol 5
            
            
            ,6
            
            
            -epoxide or 5,6
            
            
            -EC) is a biologically active oxysterol derived from the auto-oxidation or enzymatic oxidation of cholesterol.[1][2] It is an endogenous ligand for Liver X Receptors (LXR) and a marker of oxidative stress [1].[1]

            Scientific Integrity Alert: Because 5,6

            
            -epoxy-5
            
            
            
            -cholestane is naturally present in biological tissues (plasma, brain, liver, plaques), it cannot be used as an internal standard in its unlabeled form for mammalian samples , as it would be impossible to distinguish the exogenous standard from the endogenous analyte.[1]

            Correct Application: This guide details the correct application of this molecule in two distinct contexts:

            • As a Target Analyte: Using Deuterated 5,6

              
              -epoxy-5
              
              
              
              -cholestane (d7-5,6
              
              
              -EC)
              as the specific internal standard for absolute quantification.[1]
            • As a Surrogate Standard (Non-Biological Matrices): Using the unlabeled compound in synthetic chemistry or plant-based matrices (where cholesterol is absent) to monitor epoxide stability.[1]

            • The "Gold Standard" Alternative: Using 5

              
              -Cholestane  (a saturated hydrocarbon lacking the 3-hydroxyl group) as the general normalization standard for sterol profiling.[1]
              

            This protocol focuses on the Isotope Dilution Mass Spectrometry (ID-MS) workflow, which is the reference method for oxysterol quantification.[1]

            Chemical Profile & Selection Logic

            Feature5,6
            
            
            -Epoxy-5
            
            
            -cholestane (Analyte)
            d7-5,6
            
            
            -Epoxy-5
            
            
            -cholestane (Internal Standard)
            5
            
            
            -Cholestane (General IS)
            Structure Steroid nucleus, 3
            
            
            -OH, 5,6-epoxide ring
            Same, with 7 deuterium atomsSteroid nucleus, saturated, NO OH group
            Mass (MW) 402.65 g/mol ~409.7 g/mol 372.67 g/mol
            Endogenous? YES (Major oxysterol)NO (Exogenous)NO (Synthetic)
            Derivatization Forms TMS-ether at C3Forms TMS-ether at C3None (Inert)
            Elution (GC) Late elutingCo-elutes with analyteElutes early (non-polar)
            Use Case Target of interest (Oxidative stress marker)Absolute quantification of 5,6
            
            
            -EC
            General sterol profiling normalization
            Decision Logic for Internal Standards

            The following diagram illustrates the decision process for selecting the correct standard based on your sample matrix.

            IS_Selection Start Select Internal Standard (IS) Matrix Sample Matrix Type Start->Matrix Bio Biological (Plasma, Tissue) Matrix->Bio NonBio Non-Biological (Synthetic/Plant) Matrix->NonBio Target Target Analyte Bio->Target Unlabeled Use Unlabeled 5,6α-Epoxycholestane NonBio->Unlabeled If Cholesterol Absent d7 Use Deuterated IS (d7-5,6α-Epoxycholestane) Target->d7 Quantifying Oxysterols Cholestane Use 5α-Cholestane (General Normalization) Target->Cholestane General Sterol Profiling

            Figure 1: Decision tree for selecting the appropriate internal standard based on matrix and analytical goals.

            Detailed Protocol: Oxysterol Quantification via GC-MS

            Objective: Quantification of 5,6

            
            -epoxy-5
            
            
            
            -cholestane using Isotope Dilution (ID) GC-MS. Internal Standard: d7-5,6
            
            
            -epoxy-5
            
            
            -cholestane (or 5
            
            
            -cholestane for relative quantification).[1]
            A. Reagents & Materials
            • Internal Standard Stock: 100 µg/mL d7-5,6

              
              -epoxy-5
              
              
              
              -cholestane in ethanol (Store at -20°C).
            • Antioxidant: BHT (Butylated hydroxytoluene) 50 µg/mL in methanol (Critical to prevent artificial oxidation of cholesterol during extraction).[1]

            • Derivatization Agent: BSTFA + 1% TMCS (Silylation reagent).[1]

            • SPE Cartridges: Silica (Si) or Aminopropyl (NH2) columns (200 mg).[1]

            B. Sample Preparation Workflow
            • Spiking (The Critical Step):

              • To 100 µL of plasma or 10 mg of homogenized tissue, add 10 µL of Internal Standard Stock (1000 ng).[1]

              • Note: The IS must be added before extraction to account for recovery losses [2].[1]

              • Add 10 µL of BHT solution immediately to stop auto-oxidation.[1]

            • Lipid Extraction (Folch Method):

              • Add 2 mL Chloroform:Methanol (2:1 v/v).

              • Vortex for 30 seconds; sonicate for 5 minutes.

              • Add 0.5 mL 0.9% NaCl (aq) to induce phase separation.[1]

              • Centrifuge at 3000 x g for 5 minutes.

              • Collect the lower organic phase (chloroform).[1]

              • Re-extract the aqueous phase with 1 mL chloroform.[1] Combine organic phases.[1]

              • Evaporate to dryness under Nitrogen stream at 35°C.[1]

            • Solid Phase Extraction (SPE) Enrichment:

              • Rationale: Cholesterol is present at 1000x higher concentrations than oxysterols.[1] SPE removes excess cholesterol to prevent column overload.[1]

              • Condition Silica cartridge with 2 mL Hexane.[1]

              • Load sample (dissolved in 200 µL Hexane).[1]

              • Wash 1: 2 mL Hexane (Elutes hydrocarbons/squalene).[1]

              • Wash 2: 2 mL Hexane:Isopropanol (99:1) (Elutes Cholesterol - Discard).[1]

              • Elution: 4 mL Hexane:Isopropanol (70:30) (Elutes Oxysterols including 5,6-epoxides).[1][3]

              • Dry eluate under Nitrogen.[1]

            • Derivatization:

              • Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.

              • Incubate at 60°C for 60 minutes .

              • Chemistry: This converts the 3

                
                -hydroxyl group to a Trimethylsilyl (TMS) ether.[1] The 5,6-epoxide ring remains intact but is thermally sensitive.[1][4]
                
              • Evaporate reagents and reconstitute in 100 µL Undecane.

            C. Instrumental Analysis (GC-MS)
            • Column: Agilent DB-5MS or Phenomenex ZB-5MS (30m x 0.25mm x 0.25µm).[1]

            • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

            • Inlet: Splitless mode, 280°C.

            • Oven Program:

              • Start: 180°C (Hold 1 min).

              • Ramp: 20°C/min to 250°C.[1]

              • Ramp: 5°C/min to 300°C (Hold 5 min).

            • MS Detection (SIM Mode):

              • Use Selected Ion Monitoring (SIM) for maximum sensitivity.[1]

            AnalyteTarget Ion (
            
            
            )
            Qualifier Ions (
            
            
            )
            Retention Time (Approx)
            5
            
            
            -Cholestane (General IS)
            217 372, 21812.5 min
            5,6
            
            
            -Epoxy-Cholestane (TMS)
            474 (M+)459 (M-15), 38418.2 min
            d7-5,6
            
            
            -Epoxy-Cholestane (IS)
            481 (M+)466, 39118.2 min (Co-elutes)

            Note: The epoxide group is fragile.[1] Ensure the injector liner is clean and deactivated to prevent thermal degradation into cholestane-triol.[1]

            Experimental Workflow Diagram

            Workflow Sample Sample (Plasma/Tissue) Spike Spike IS (d7-5,6α-EC + BHT) Sample->Spike Extract Folch Extraction (CHCl3:MeOH) Spike->Extract SPE SPE Enrichment (Remove Cholesterol) Extract->SPE Deriv Derivatization (BSTFA, 60°C) SPE->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

            Figure 2: Step-by-step lipidomics workflow for oxysterol quantification.[1]

            Data Analysis & Validation

            Quantification Formula: Calculate the Response Factor (

            
            ) using a calibration curve of pure standards:
            
            
            
            

            Calculate the concentration in the unknown sample:

            
            [1]
            

            Validation Criteria:

            • Linearity:

              
               over the range 10–1000 ng/mL.[1]
              
            • Recovery: The d7-IS should show 80–120% recovery compared to a post-extraction spike.[1]

            • Artifact Monitoring: Monitor

              
               456 (Cholesta-3,5-diene-7-one). Presence indicates acid-catalyzed degradation of the epoxide during sample prep.[1]
              

            References

            • Berrodin, T. J., et al. (2010).[1][4] "Identification of 5

              
              ,6
              
              
              
              -epoxycholesterol as a novel modulator of liver X receptor activity."[1][3][4] Molecular Pharmacology, 78(6), 1046–1058.[1]
            • Griffiths, W. J., & Wang, Y. (2011).[1] "Analysis of oxysterol metabolomes." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 784-790.[1]

            • McDonald, J. G., et al. (2007).[1] "Extraction and analysis of sterols in biological matrices by high performance liquid chromatography-electrospray ionization mass spectrometry." Journal of Lipid Research, 48, 1457-1471.[1]

            • Lipid Maps. "Internal Standards for Lipidomic Analysis." Lipid Maps Structure Database.

            Sources

            LC-MS/MS quantification of 5,6alpha-epoxy-5alpha-cholestane in serum

            Application Note: High-Sensitivity Quantification of 5,6 -Epoxy-5 -Cholestane in Serum via EADSA-LC-MS/MS

            
            
            
            
            Matrix:1

            Executive Summary

            5,6

            
            
            
            
            1
            • Ex Vivo Artifacts: Cholesterol (present in mM concentrations) spontaneously oxidizes to 5,6-epoxides during sample handling, potentially yielding false-positive data.[1]

            • Ionization Efficiency: Like most neutral sterols, 5,6

              
              -EC ionizes poorly in Electrospray Ionization (ESI).[1]
              

            This protocol details a "Charge-Tagging" workflow (EADSA) that converts the neutral sterol into a permanently charged hydrazone, enhancing MS signal by 100-1000x while ensuring isomer separation from its

            1

            Critical Methodological Considerations

            The "Trustworthiness" Pillar: Artifact Suppression

            The validity of this assay depends entirely on preventing ex vivo oxidation. Cholesterol levels in serum are

            
            
            1
            • Antioxidant Blockade: BHT (Butylated hydroxytoluene) must be introduced at the moment of blood collection or immediately upon serum separation.

            • Temperature Control: All extraction steps must be performed at 4°C or on ice.

            • Avoid Saponification: Traditional alkaline hydrolysis can degrade the labile epoxide ring into cholestane-3

              
              ,5
              
              
              ,6
              
              
              -triol.[1] We utilize a direct Liquid-Liquid Extraction (LLE).[1]
            Isomer Specificity

            5,6

            
            
            123
            
            
            
            
            1

            Experimental Workflow Diagram

            The following diagram illustrates the "Charge-Tagging" workflow, highlighting the enzymatic conversion and derivatization logic.

            GSerumSerum Sample(+ BHT/EDTA)LLELiquid-Liquid Extraction(Folch or MTBE)Serum->LLE Protein Precip.OxidationEnzymatic Oxidation(Cholesterol Oxidase)LLE->Oxidation Dry & ReconstituteStruct15,6α-EC (Neutral, 3β-OH)MW: 402.6LLE->Struct1DerivGirard P Derivatization(Hydrazone Formation)Oxidation->Deriv In-situStruct23-oxo-5,6α-EC (Neutral, 3-C=O)MW: 400.6Oxidation->Struct2 -2H (Oxidation)SPESPE Cleanup(Oasis HLB/MCX)Deriv->SPE Remove Excess GPStruct3GP-Hydrazone (Charged +)[M]+: 534.7Deriv->Struct3 +GP ReagentLCMSLC-MS/MS Analysis(C18 Column)SPE->LCMS Inject

            Caption: EADSA workflow converting neutral 5,6

            Detailed Protocol

            Reagents & Standards
            • Analyte: 5,6

              
              -epoxy-5
              
              
              -cholestane (Avanti Polar Lipids / Sigma).[1]
            • Internal Standard (IS): 5,6

              
              -epoxycholesterol-d7 (Preferred) or Cholesterol-d7.[1]
              
            • Enzyme: Cholesterol Oxidase (Streptomyces sp.), 2 mg/mL in phosphate buffer.

            • Derivatization Reagent: Girard P (GP) reagent (1-(carboxymethyl)pyridinium chloride hydrazide).[1]

            • Antioxidant Mix: 50 µg/mL BHT + 50 µg/mL EDTA in Ethanol.

            Sample Preparation (Step-by-Step)

            Step 1: Serum Collection & Preservation [1]

            • Collect whole blood into tubes pre-spiked with Antioxidant Mix (10 µL mix per 1 mL blood).

            • Separate serum at 4°C.

            • Aliquot 100 µL serum into a glass tube.

            • Add 10 µL of Internal Standard (100 ng/mL 5,6

              
              -EC-d7).[1]
              

            Step 2: Lipid Extraction (Modified Folch)

            • Add 2 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.

            • Vortex vigorously for 1 min.

            • Add 0.5 mL water to induce phase separation. Centrifuge at 3000 x g for 5 min.

            • Collect the lower (organic) phase.

            • Re-extract the aqueous phase with 1 mL Chloroform.

            • Combine organic phases and dry under Nitrogen at 35°C. Do not over-dry.

            Step 3: Enzyme-Assisted Oxidation

            • Reconstitute dried residue in 200 µL Isopropanol.

            • Add 1 mL of 50 mM Phosphate Buffer (pH 7.0).

            • Add 50 µL Cholesterol Oxidase solution.[4]

            • Incubate at 37°C for 60 minutes.

              • Mechanism:[1][2] Converts 3

                
                -hydroxy-5,6-epoxide 
                
                
                3-oxo-5,6-epoxide.[1]

            Step 4: Girard P Derivatization

            • Add 150 mg Girard P reagent (solid) or 1 mL of freshly prepared GP solution (150 mg/mL in 70% Methanol with 5% Acetic Acid).

            • Vortex and incubate at Room Temperature for 12-16 hours (overnight) in the dark.

              • Mechanism:[1][2] 3-oxo group reacts with hydrazine to form a positively charged hydrazone.[1]

            Step 5: SPE Cleanup (Critical for Source Protection) [1]

            • Use Oasis HLB (60 mg) cartridges.

            • Condition: 3 mL Methanol

              
               3 mL 10% Methanol.
              
            • Load the derivatized sample (diluted to 10% organic content with water).

            • Wash: 3 mL 10% Methanol (removes excess salts and enzyme).

            • Elute: 2 mL Methanol/Acetonitrile (1:1).

            • Dry under Nitrogen and reconstitute in 100 µL Mobile Phase A/B (50:50).

            LC-MS/MS Parameters

            Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC. Ionization: Electrospray Ionization (ESI) - Positive Mode.[1][5]

            Chromatography[1][6][7]
            • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

              • Note: To separate

                
                 and 
                
                
                isomers, a longer gradient or a PFP (Pentafluorophenyl) column may be required.
            • Mobile Phase A: Water + 0.1% Formic Acid.[1]

            • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better sterol selectivity than ACN).[1]

            • Flow Rate: 0.4 mL/min.

            • Gradient:

              • 0-1 min: 50% B[1]

              • 1-10 min: 50%

                
                 90% B[1]
                
              • 10-12 min: 90%

                
                 100% B[1]
                
              • 12-15 min: 100% B (Wash)[1]

            Mass Spectrometry (MRM Transitions)

            The GP derivatization adds a mass of 134.1 Da to the oxidized sterol.

            • 5,6

              
              -EC MW:  402.6[1]
              
            • Oxidized Intermediate (3-oxo): 400.6[1]

            • GP-Derivative Precursor [M]+: 534.7[1]

            AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)Type
            5,6
            
            
            -EC-GP
            534.7 455.7 3550Quant
            5,6
            
            
            -EC-GP
            534.779.04550Qual (Pyridine)
            5,6
            
            
            -EC-d7-GP
            541.7 462.7 3550IS Quant
            • Transition Logic: The 455.7 fragment corresponds to the neutral loss of pyridine (79 Da), a characteristic fragmentation of Girard P hydrazones.

            Validation & Quality Control

            Linearity & Sensitivity
            • Dynamic Range: 0.1 ng/mL to 500 ng/mL.

            • LOD: Typically < 50 pg/mL with GP derivatization (vs. ~5-10 ng/mL with APCI).[1]

            Matrix Effect Assessment

            Serum contains high endogenous cholesterol.[1] To validate, use Charcoal-Stripped Serum as a blank matrix for calibration curves to mimic the protein environment without the endogenous interference.[1]

            Isomer Separation Check

            Inject a mixture of synthetic 5,6

            
            
            1
            • Requirement: Baseline resolution (

              
              ) is mandatory.[1]
              
            • Troubleshooting: If peaks co-elute, lower the column temperature to 30°C or switch to a PFP column.

            Troubleshooting Guide

            IssueProbable CauseCorrective Action
            High Background Signal Excess GP reagent entering MS.[1]Improve SPE wash steps. Ensure divert valve sends first 2 mins of LC flow to waste.
            Artificial Elevation of 5,6
            
            
            -EC
            Ex vivo oxidation of cholesterol.[1]Verify BHT addition. Check if samples were left at RT. Reject hemolyzed samples.
            Low Sensitivity Incomplete derivatization.Check pH of reaction (must be acidic, ~5% acetic acid). Ensure reagents are fresh.
            Peak Tailing Column overload or basic interaction.Use end-capped columns. Ensure Mobile Phase contains Formic Acid.

            References

            • Griffiths, W. J., et al. (2013). "Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila." Journal of Lipid Research, 54(8), 2265-2272.[1]

            • Poirot, M., & Silvente-Poirot, S. (2013).[1][6] "Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer."[1][6] Biochimie, 95(3), 622-631.[1]

            • McDonald, J. G., et al. (2012). "Comparison of three platforms for absolute quantitation of oxysterols." Journal of Lipid Research, 53(7), 1399-1409.[1]

            • Helmschrodt, C., et al. (2013). "Fast LC–MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque." Clinica Chimica Acta, 425, 3-8.[1]

            • Cayman Chemical. "Oxysterol Derivatization MaxSpec® Kit - Application Note."

            silylation protocols for 5,6alpha-epoxy-5alpha-cholestane GC analysis

            Application Note: Precision Silylation Protocols for 5,6 -Epoxy-5 -Cholestane GC Analysis

            
            
            Method:

            Executive Summary & Scientific Rationale

            5,6

            
            
            
            
            1
            
            

            The Analytical Challenge: While 5,6-epoxides are surprisingly resistant to nucleophilic attack in neutral conditions, they are highly susceptible to acid-catalyzed ring opening [1]. Standard silylation cocktails often contain Trimethylchlorosilane (TMCS) as a catalyst. TMCS generates HCl in situ, which can rapidly hydrolyze the epoxide into cholestane-3

            
            ,5
            
            
            ,6
            
            
            -triol (CT)

            The Solution: This protocol utilizes a Buffered MSTFA Silylation approach. We replace the acidic catalyst (TMCS) with a base-solvent system (Pyridine) and use N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to ensure complete derivatization of the 3

            Chemical Mechanism & Artifact Pathways

            Understanding the reaction kinetics is vital for troubleshooting.

            The "Safe" Pathway (Target)

            The goal is to silylate only the C3 hydroxyl group.

            The "Artifact" Pathway (Avoid)

            In the presence of strong Lewis acids or HCl (from TMCS):

            • Ring Opening: The epoxide oxygen is protonated, leading to nucleophilic attack by water (if present) or halides, opening the ring to form the 3,5,6-triol or chlorohydrins.

            • Polysilylation: The newly formed hydroxyls at C5 and C6 are subsequently silylated, resulting in a mass shift (+180 Da for two extra TMS groups) and retention time shift.

            SilylationPathwaysEpoxide5,6α-Epoxy-Cholesterol(Target)MSTFA_PyMSTFA + Pyridine(Buffered)Epoxide->MSTFA_PyTMCS_AcidTMCS / HCl(Acidic Catalyst)Epoxide->TMCS_Acid Ring OpeningTargetTMS5,6α-Epoxy-Cholesterol-TMS(m/z 474)MSTFA_Py->TargetTMS Silylation of C3-OH onlyTriolCholestane-3,5,6-Triol(Intermediate)TMCS_Acid->TriolArtifactTMSCholestane-Triol-TMS3(Artifact, m/z 636)Triol->ArtifactTMS Exhaustive Silylation

            Figure 1: Reaction pathways during silylation. The green path represents the desired protocol; the red path indicates artifact formation due to acidic conditions.

            Reagents & Equipment

            ComponentGrade/SpecificationPurpose
            MSTFA Synthesis Grade (>98%)Silylating agent (volatile byproducts).
            Pyridine Anhydrous (99.8%)Solvent & Acid Scavenger (Critical).
            Ethyl Acetate HPLC GradeInjection solvent (optional).
            5,6
            
            
            -EC Standard
            >95% PurityCalibration & QC.
            Internal Standard 5
            
            
            -Cholestane or 19-Hydroxycholesterol
            Quantification (non-interfering).
            Vials Amber silanized glassPrevent adsorption of sterols.

            Critical Note on TMCS: Do NOT use "Silylation Cocktail" premixes containing 1% or 5% TMCS for this specific analyte unless strictly validated. The acidity risk outweighs the catalytic benefit for the unhindered 3

            Detailed Protocol: Buffered Silylation

            Step 1: Sample Preparation & Drying

            Moisture is the enemy. Water competes with the analyte for the silylating reagent and promotes acid hydrolysis.

            • Extract lipids from biological matrix (Folch or Bligh & Dyer method).

            • Isolate the oxysterol fraction via SPE (Solid Phase Extraction) if necessary to remove excess cholesterol [3].

            • Evaporate the solvent completely under a gentle stream of Nitrogen (N₂) at 35°C.

              • Tip: Do not over-dry or heat excessively, as thermal degradation can initiate here.

            Step 2: The Reaction (Derivatization)
            • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to ensure the residue is dissolved/suspended.

              • Why: Pyridine acts as a proton scavenger, neutralizing any trace acid generated during the reaction.

            • Add 50 µL of MSTFA .

            • Cap the vial tightly (PTFE-lined cap).

            • Incubate at 60°C for 60 minutes .

              • Optimization: While some protocols suggest 80°C, 60°C is sufficient for the 3

                
                -OH and minimizes thermal stress on the epoxide [4].
                
            Step 3: Final Prep for Injection
            • Allow the sample to cool to room temperature.

            • Option A (Direct): Inject the reaction mixture directly if the GC liner is clean and replaced frequently.

            • Option B (Dilution - Recommended): Evaporate the reagents under N₂ and reconstitute in 100 µL Ethyl Acetate or Hexane.

              • Why: Removes excess silylation reagents which can foul the MS source over time.

            QC & Validation: Self-Validating the Protocol

            To ensure the epoxide remained intact, you must monitor for the "Triol Artifact."

            Validation Steps:

            • Run a Standard: Analyze a pure 5,6

              
              -EC standard using the protocol.
              
            • Check for Triol Peak: Look for a peak at the retention time of Cholestane-3,5,6-triol-TMS.

              • Target Ion (Epoxide-TMS): m/z 474 (Molecular Ion), 459 (M-15), 384 (M-90).

              • Artifact Ion (Triol-TMS): m/z 636 (M+ for tri-TMS), 546 (M-90).

            • Calculate Conversion Rate:

              
              
              
              • Acceptance Criteria: < 2% Degradation.[2]

            GC-MS Instrument Parameters

            These parameters are optimized for the separation of 5,6

            
            
            ParameterSetting
            Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
            Carrier Gas Helium, Constant Flow (1.0 mL/min)
            Inlet Temp 280°C (Splitless or 1:10 Split depending on conc.)
            Transfer Line 290°C
            Source Temp 230°C
            Oven Program 1. Start 180°C (Hold 1 min) 2. Ramp 20°C/min to 250°C 3. Ramp 5°C/min to 300°C (Hold 15 min)
            MS Mode SIM (Selected Ion Monitoring) for quantitation; Scan (50-650 m/z) for ID.
            Target Ions (SIM) 474 (Quant), 459 , 384 (Qualifiers)

            Analytical Workflow Diagram

            Workflowcluster_QCQuality Control CheckSampleBiological Sample(Plasma/Tissue)ExtractionLipid Extraction(Folch/Bligh-Dyer)Sample->ExtractionSPESPE Fractionation(Remove Cholesterol)Extraction->SPEDryingN₂ Evaporation(35°C, Anhydrous)SPE->DryingderivDerivatization50µL MSTFA + 50µL Pyridine60°C, 60 minDrying->derivGCMSGC-MS AnalysisDB-5MS Columnderiv->GCMSCheckMonitor m/z 636(Triol Artifact)GCMS->Check

            Figure 2: Complete analytical workflow for 5,6

            References

            • Paillasse, M. R., et al. (2012). "Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles."[3][4] Journal of Lipid Research, 53(5), 965-972. Link

            • Sigma-Aldrich. (2023). "Derivatization of Drug Substances with MSTFA: Silylation reactions." Technical Bulletin. Link

            • Schebb, N. H., et al. (2022). "GC-MS analysis of oxysterols and their formation in cultivated liver cells." Analytical and Bioanalytical Chemistry. Link

            • BenchChem. (2025).[2] "A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA." Application Guide. Link

            Troubleshooting & Optimization

            stability of 5,6alpha-epoxy-5alpha-cholestane in aqueous cell culture media

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the technical support center for researchers utilizing 5,6α-epoxy-5α-cholestane. This guide is designed to provide in-depth answers and troubleshooting workflows for common questions and issues related to the stability of this oxysterol in aqueous cell culture media. As a key metabolite of cholesterol, understanding its behavior in your experimental system is critical for generating reliable and reproducible data.

            Part 1: Frequently Asked Questions (FAQs)

            This section addresses the most common inquiries regarding the handling and stability of 5,6α-epoxy-5α-cholestane.

            Q1: How stable is 5,6α-epoxy-5α-cholestane in its solid form and in organic solvents?

            The stability of 5,6α-epoxy-5α-cholestane is highly dependent on its storage conditions. As a solid, it is generally stable for at least one year when stored properly.[1] For experimental use, stock solutions are typically prepared in organic solvents like DMSO or ethanol. In these solvents, the compound is stable for up to two months when stored at -20°C.[1]

            Table 1: Recommended Storage and Stability of 5,6α-epoxy-5α-cholestane

            FormatSolvent/MatrixStorage TemperatureReported Stability
            Solid PowderN/A-20°C≥ 1 year[1]
            Stock SolutionDMSO or Ethanol-20°CUp to 2 months[1]
            Working SolutionAqueous Cell Culture Medium37°CSee Q2 & Q3 below
            Q2: I've heard epoxides can be reactive. Will 5,6α-epoxy-5α-cholestane degrade spontaneously in my aqueous cell culture medium?

            This is a common and important concern. While many simple aliphatic and aromatic epoxides are highly reactive alkylating agents, the epoxide ring on the cholesterol backbone is surprisingly stable.[2] Studies have shown that cholesterol-5,6-epoxides (both the α and β isomers) are remarkably unreactive towards spontaneous reaction with nucleophiles in the absence of a catalyst, even at a physiological temperature of 37°C.[3] Therefore, significant spontaneous, non-enzymatic degradation in standard cell culture media (typically pH 7.2-7.4) over the course of a typical experiment (e.g., 24-72 hours) is not the primary concern.[3]

            Q3: If not spontaneous degradation, what is the primary stability concern in a cell culture experiment?

            The principal cause of 5,6α-epoxy-5α-cholestane loss or conversion in a cell culture setting is enzymatic metabolism .[3][4] Many cell types express an enzyme called cholesterol-5,6-epoxide hydrolase (ChEH) , which is located in the endoplasmic reticulum.[5] This enzyme stereoselectively catalyzes the hydration of the epoxide ring to form cholestane-3β,5α,6β-triol (CT).[3][6][7]

            The rate of this conversion can be rapid and is dependent on the cell type and its level of ChEH expression. Therefore, when you add 5,6α-epoxy-5α-cholestane to your cells, you are likely initiating a metabolic conversion, not a simple chemical degradation.

            cluster_0 Cellular Metabolism Epoxide 5,6α-epoxy-5α-cholestane (Parent Compound) Triol Cholestane-3β,5α,6β-triol (CT) (Primary Metabolite) Epoxide->Triol Cholesterol-5,6-epoxide Hydrolase (ChEH) FurtherMet Further Metabolites (e.g., Oncosterone) Triol->FurtherMet Oxidation

            Caption: Primary metabolic pathway of 5,6α-epoxy-5α-cholestane in cells.

            Q4: Are there other metabolic pathways I should be aware of?

            Yes, while ChEH-mediated hydration is the most prominent, other enzymatic modifications of 5,6α-epoxy-5α-cholestane have been reported. These include:

            • Esterification with fatty acids by acyl-CoA:cholesterol acyltransferases (ACATs).[3]

            • Sulfation by cholesterol sulfotransferase (SULT2B1b).[3]

            • Conjugation with histamine in healthy tissues to produce Dendrogenin A (DDA).[4]

            The relevance of these pathways is highly dependent on the specific cell type and metabolic context of your experiment.

            Part 2: Troubleshooting Guides

            This section provides structured workflows to diagnose and resolve common experimental issues.

            Scenario 1: My experimental results are inconsistent or show a weaker-than-expected effect over time.

            Inconsistent results are often the first sign of compound instability or unforeseen metabolism. This workflow will help you systematically identify the cause.

            Start Inconsistent or Weaker- Than-Expected Results CheckStock Step 1: Verify Stock Solution Integrity Start->CheckStock CheckMedia Step 2: Assess Stability in Acellular Media CheckStock->CheckMedia No, stock is fresh and properly stored. StockOK Action: Prepare fresh stock. Follow Protocol 1. CheckStock->StockOK Is stock >2 months old or improperly stored? CheckMetabolism Step 3: Investigate Cellular Metabolism CheckMedia->CheckMetabolism Yes, proceed to confirm metabolism. MediaOK Action: Incubate compound in media + serum (no cells). Analyze at T=0 and T=48h. CheckMedia->MediaOK MetabolismOK Action: Perform a time-course experiment (e.g., 2, 8, 24, 48h). Analyze compound and metabolite (CT). CheckMetabolism->MetabolismOK Result2 Conclusion: Compound is stable in media. Cellular activity is the cause. MediaOK->Result2 If compound level is stable... Result3 Conclusion: Compound is being metabolized by cells. Consider shorter endpoints or ChEH inhibitors. MetabolismOK->Result3 If compound decreases and metabolite appears... Result1 Conclusion: Stock degradation was the likely issue.

            Caption: Troubleshooting workflow for inconsistent experimental results.

            Detailed Steps:

            • Verify Stock Solution Integrity: The first step is to rule out the simplest cause. If your DMSO or ethanol stock solution is older than two months or has undergone multiple freeze-thaw cycles, prepare a fresh stock from the solid powder.[1]

            • Assess Stability in Acellular Media: To confirm that the issue is cell-dependent, perform a simple stability test. Add your compound to the complete cell culture medium (including serum) that you use for your experiments, but without cells. Incubate this plate in the cell culture incubator (37°C, 5% CO2) for your typical experiment duration (e.g., 48 hours). Analyze the concentration of 5,6α-epoxy-5α-cholestane at the beginning and end of the incubation. A minimal decrease in concentration points towards cellular activity as the cause of instability.

            • Investigate Cellular Metabolism: If the compound is stable in acellular media, the likely cause is metabolism by your cells.

              • Time-Course Experiment: Run an experiment where you treat your cells and collect both the supernatant (media) and cell lysates at multiple time points (e.g., 0, 2, 8, 24, 48 hours).

              • Analytical Chemistry: Use an appropriate analytical method like LC-MS or GC-MS to quantify the remaining 5,6α-epoxy-5α-cholestane and, if possible, the appearance of its primary metabolite, cholestane-3β,5α,6β-triol (CT).[8] A progressive decrease in the parent compound with a concurrent increase in the metabolite confirms enzymatic conversion.

            Scenario 2: My cells are showing unexpected toxicity or off-target effects.

            While 5,6α-epoxy-5α-cholestane itself has documented biological activities, including inducing apoptosis in some cancer cells, unexpected toxicity could be related to its metabolites.[9]

            • Identify the Metabolite: As established, the primary metabolite is cholestane-3β,5α,6β-triol (CT).[3][4][7] This metabolite has its own distinct biological activities and has been reported to be cytotoxic to certain tumor cells.[7]

            • Test the Metabolite Directly: The most direct way to troubleshoot this is to run a parallel experiment using commercially available cholestane-3β,5α,6β-triol. Treat your cells with the metabolite at a range of concentrations to see if it recapitulates the unexpected toxicity you observed.

            • Consider a Less Metabolically Active Cell Line: If your experimental design allows, consider using a cell line known to have low ChEH activity as a negative control.

            • Use a ChEH Inhibitor: Pharmacological inhibitors of ChEH, such as tamoxifen, can be used to block the conversion of the epoxide to the triol.[3][9] If co-treatment with a ChEH inhibitor rescues the cells from the unexpected toxicity, it strongly implicates the metabolite (CT) as the causative agent.

            Part 3: Key Experimental Protocols

            Protocol 1: Preparation and Storage of Stock Solutions

            This protocol ensures the integrity of your primary source of the compound.

            • Weighing: Carefully weigh the desired amount of solid 5,6α-epoxy-5α-cholestane powder in a sterile microfuge tube. Perform this in a chemical fume hood.

            • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO or 100% ethanol to achieve your desired stock concentration (e.g., 10-20 mM).[1] Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.

            • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into small-volume, single-use aliquots in sterile tubes.

            • Storage: Store the aliquots at -20°C for up to two months.[1] Keep a log of the preparation date and the number of times each aliquot is thawed. Discard any aliquot that has been thawed more than 2-3 times.

            Protocol 2: A Basic Experiment to Assess Stability in Cell Culture Medium

            This protocol is a crucial control for any new experimental setup or cell line.

            • Prepare Medium: In a sterile tube, prepare your complete cell culture medium, including all supplements (e.g., 10% FBS, Penicillin-Streptomycin).

            • Spike Compound: Add your 5,6α-epoxy-5α-cholestane stock solution to the medium to achieve the final working concentration used in your experiments. Mix gently by inverting the tube. This is your "T=0" sample.

            • Sample Collection (T=0): Immediately remove an aliquot (e.g., 500 µL) of the spiked medium and store it at -80°C for later analysis.

            • Incubation: Place the remaining spiked medium in a sterile, loosely capped tube or a well of a cell-free culture plate. Place it in a 37°C, 5% CO2 incubator for your desired experimental duration (e.g., 24, 48, or 72 hours).

            • Sample Collection (T=final): At the end of the incubation period, remove an aliquot of the medium and store it at -80°C for analysis.

            • Analysis: Analyze the T=0 and T=final samples using a suitable method (e.g., HPLC-ELSD, LC-MS, GC-MS) to quantify the concentration of 5,6α-epoxy-5α-cholestane.[8][10] A significant decrease in concentration indicates instability in the medium itself, though as noted, this is less likely than cellular metabolism.

            By understanding the inherent stability and primary metabolic fate of 5,6α-epoxy-5α-cholestane, researchers can design more robust experiments, correctly interpret their data, and troubleshoot issues with confidence.

            References

            • Paillasse, M. R., de Medina, P., Saffon, N., Gornitzka, H., Poirot, M., & Silvente-Poirot, S. (2012). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Journal of Lipid Research, 53(5), 929–939. [Link]

            • Poirot, M., & Silvente-Poirot, S. (2018). Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer. ResearchGate. [Link]

            • Dalenc, F., Poirot, M., & Silvente-Poirot, S. (2024). The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. SpringerLink. [Link]

            • Kim, H. J., & Lee, J. Y. (1999). Rapid Analysis of Oxidized Cholesterol Derivatives by High-Performance Liquid Chromatography Combined with Diode-Array Ultraviolet and Evaporative Laser Light-Scattering Detection. JAOCS, 76(7), 863-871. [Link]

            • Zylbersztejn, F., de Medina, P., Gource, F., Hérault, O., Sola, B., & Poirot, M. (2021). 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells. MDPI. [Link]

            • Silvente-Poirot, S., & Poirot, M. (2006). Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer. Semantic Scholar. [Link]

            • de Medina, P., Iuliano, L., Poirot, M., & Silvente-Poirot, S. (2017). Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS. PubMed. [Link]

            • ENZYME entry 3.3.2.11. Expasy. [Link]

            • Cholesterol-5,6-oxide hydrolase. Wikipedia. [Link]

            • Wang, Y., Zhang, Y., Chen, J., & Li, Y. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. MDPI. [Link]

            • Anderson, K. E., & Smith, L. L. (2014). Stability of Cholesterol; Cholesterol-5β,6β-Epoxide. Longdom Publishing. [Link]

            • Min, J. S., Lee, S. O., Kim, M. I., & Lee, M. (2015). Monitoring the formation of cholesterol oxidation products in model systems using response surface methodology. Lipids in Health and Disease, 14, 75. [Link]

            Sources

            minimizing thermal degradation of oxysterols during GC-MS injection

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Minimizing Thermal Degradation of Oxysterols During GC-MS Injection Role: Senior Application Scientist Status: Operational

            The Core Challenge: "The Artifact Trap"

            As researchers, we face a paradox in oxysterol analysis. We use Gas Chromatography-Mass Spectrometry (GC-MS) for its superior resolution and library matching, yet the very mechanism of GC—thermal volatilization—is the primary enemy of our analytes.

            Oxysterols are thermally labile. Under the stress of a hot injector port (

            
            250°C), cholesterol (often present at 
            
            
            
            to
            
            
            times the concentration of oxysterols) can undergo artifactual oxidation. It spontaneously converts into 7-ketocholesterol (7-KC) and 7
            
            
            /
            
            
            -hydroxycholesterol
            (7-OH).

            The Trap: If your injection technique is flawed, you are not measuring biological oxidative stress; you are measuring the oxidative stress occurring inside your injector liner.

            This guide provides the protocols to distinguish biology from chemistry.

            Diagnostic Module: Do I Have a Thermal Degradation Problem?

            Before optimizing, you must diagnose.[1] Use this troubleshooting matrix to validate your current system.

            SymptomProbable CauseThe Mechanistic "Why"
            High 7-KC / 7
            
            
            -OH in Control Samples
            Cholesterol AutoxidationCholesterol in the sample is oxidizing in the hot liner or during evaporation. 7
            
            
            -OH is the thermodynamic product of non-enzymatic oxidation.
            Tailing Peaks for 5,6-epoxycholesterol Active Sites in LinerEpoxides are highly reactive. Silanol groups (Si-OH) on dirty or non-deactivated liners catalyze ring opening/rearrangement.
            Presence of Cholesta-3,5-diene-7-one Dehydration of 7-KC7-ketocholesterol is dehydrating. This is a classic marker of excessive injector temperature or residence time.
            Poor Response for 7-Dehydrocholesterol Thermal Instability7-DHC is the most fragile precursor. It degrades rapidly above 200°C if not perfectly derivatized.

            The Protocols: Self-Validating Systems

            To minimize degradation, we must control two variables: Chemical Stability (Derivatization) and Thermal Exposure (Injection).

            Protocol A: The "Hard" Derivatization (Silylation)

            Objective: Replace active protic hydrogens (-OH) with trimethylsilyl (TMS) groups to increase volatility and thermal stability.

            Reagent Selection:

            • Standard: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2][3] The 1% TMCS acts as a catalyst for sterically hindered hydroxyls (e.g., 5

              
              -OH).
              
            • Alternative: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2][3][4] More volatile byproducts, useful for trace analysis to prevent solvent front interference.

            Step-by-Step Workflow:

            • Dryness is Critical: Evaporate sample extract to complete dryness under

              
              . Any residual water hydrolyzes the reagent.
              
            • Reagent Addition: Add 50

              
              L Pyridine (acid scavenger) + 50 
              
              
              
              L BSTFA/1% TMCS.
            • The Heat Step: Incubate at 60°C for 60 minutes .

              • Scientist's Note: Do not derivatize at room temperature. Sterically hindered positions (like C5 or C25) require thermal energy to drive the reaction to completion. Incomplete derivatization leads to degradation in the GC inlet.

            • Injection: Inject directly or evaporate and reconstitute in hexane/dodecane.

            Protocol B: Programmed Temperature Vaporization (PTV)

            Objective: Introduce the sample into a cold environment to prevent "flash vaporization" shock, then ramp heat only when necessary.

            The PTV Advantage: Unlike Split/Splitless (hot) injection, PTV separates the solvent evaporation phase from the analyte transfer phase.

            Optimized PTV Parameters (Agilent/Thermo Systems):

            • Injection Temp: 50°C (Cold Start).

            • Injection Mode: Solvent Vent (eliminates solvent volume) or Splitless (for trace sensitivity).[5]

            • Solvent Vent Time: 0.5 – 1.0 min (depending on solvent volatility).

            • Ramp Rate: 700°C/min (Ballistic/Maximum) to 280°C.

              • Why? Once the solvent is gone, we want to transfer the oxysterols to the column instantly. A slow ramp keeps them in the hot liner too long. A ballistic ramp minimizes residence time.

            • Cleaning Phase: Ramp to 320°C after transfer to bake out the liner.

            Visualizing the Mechanisms

            Diagram 1: The Artifact Pathway

            This diagram illustrates how cholesterol converts to artifacts if thermal stress is not managed.

            OxysterolDegradation Cholesterol Cholesterol (Precursor) Heat Heat (>200°C) + Oxygen Cholesterol->Heat Target True Biological Oxysterols Cholesterol->Target Enzymatic (In Vivo) Hydroperoxide 7-Hydroperoxides (Intermediate) Heat->Hydroperoxide Autoxidation Artifact1 7-Ketocholesterol (Artifact) Hydroperoxide->Artifact1 Decomposition Artifact2 7α/β-Hydroxycholesterol (Artifact) Hydroperoxide->Artifact2 Decomposition

            Caption: Thermal stress in the injector mimics biological oxidation, creating "false positive" markers of oxidative stress.

            Diagram 2: The Optimized PTV Workflow

            The "Cold-Trapping" method to ensure integrity.

            PTVWorkflow Step1 1. Cold Injection (T = 50°C) Analyte trapped in liner Step2 2. Solvent Venting (T = 50°C) Solvent removed via split line Step1->Step2 Step3 3. Ballistic Heating (Rate = 700°C/min) Instant vaporization Step2->Step3 Step4 4. Column Transfer (T = 280°C) Analytes move to column head Step3->Step4

            Caption: PTV injection minimizes thermal residence time by venting solvent cold and heating the analyte only for transfer.

            Frequently Asked Questions (FAQ)

            Q: Can I use a standard Splitless injector if I don't have PTV? A: Yes, but you must compromise. Use a Pulsed Splitless injection. The pressure pulse (e.g., 30 psi for 0.75 min) forces the sample onto the column faster, reducing residence time in the hot liner. However, you must lower the inlet temperature to the absolute minimum required for volatilization (e.g., 250°C instead of 280°C) and ensure your liner is impeccably deactivated.

            Q: Which liner type is best for oxysterols? A: Never use a liner with glass wool unless it is fully deactivated (e.g., Restek Topaz or Agilent Ultra Inert). Glass wool increases surface area for oxidation. A dimpled deactivated liner or a single-taper liner is often safer for labile sterols as it avoids the active sites of wool while still aiding vaporization.

            Q: How do I distinguish between biological 7-OH and artifactual 7-OH? A: You need a control. Add deuterated cholesterol (

            
            -Cholesterol) to your sample before extraction. If you detect deuterated 7-OH or 7-KC in your final mass spectrum, it was formed ex vivo (during your prep or injection), because the 
            
            
            
            -cholesterol was never present in the biological system. This is the ultimate self-validating check.

            References

            • Griffiths, W. J., & Wang, Y. (2019). Analysis of Oxysterols by GC-MS and LC-MS. Methods in Molecular Biology.

            • Dzeletovic, S., et al. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical Chemistry.

            • Lütjohann, D., et al. (2004). International survey of oxysterol measurements in human plasma. Journal of Lipid Research.

            • Schummer, C., et al. (2009).[6] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.

            Sources

            storage conditions to prevent auto-oxidation of 5,6alpha-epoxycholesterol

            Technical Support Center: 5,6 -Epoxycholesterol Storage & Handling

            Topic: Storage conditions to prevent auto-oxidation and degradation of 5,6

            Audience:Content Type:

            Executive Summary: The Stability Paradox

            As a Senior Application Scientist, I often encounter confusion regarding the stability of 5,6

            
            -epoxycholesterol (5,6
            
            
            -EC)
            
            

            The primary stability risk for this compound is not necessarily further auto-oxidation (though it can occur at the C3 or C7 positions), but rather acid-catalyzed hydrolysis or enzymatic hydration to form cholestan-3

            
            ,5
            
            
            ,6
            
            
            -triol (CT)

            This guide prioritizes preventing both oxidative degradation (radical attack) and hydrolytic ring-opening.

            Part 1: The Golden Rules of Storage

            Q: What are the absolute non-negotiable storage conditions for 5,6 -EC?

            A: To maintain purity >98% over 6+ months, you must adhere to the "Cold, Dark, Dry, and Inert" protocol.

            ParameterRecommendationScientific Rationale
            Temperature -80°C (Preferred) -20°C (Acceptable < 3 months)Low temperature kinetically inhibits the ring-opening hydrolysis and any secondary auto-oxidation reactions.
            Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent radical chain reactions at the C3-OH or C7 positions. Argon is heavier than air and offers superior protection for open vials.
            Physical State Solid (Powder) The solid lattice structure restricts molecular mobility, significantly reducing the rate of degradation compared to solution state.
            Container Amber Glass Vials with Teflon-lined Caps Amber glass blocks UV light (photo-oxidation). Teflon (PTFE) prevents plasticizer leaching (phthalates) and solvent evaporation. Avoid polypropylene (plastic) tubes.
            Desiccation Required Moisture is the enemy. Store vials inside a secondary container (jar) with active desiccant (e.g., Drierite™).

            Part 2: Troubleshooting & Diagnostics

            Q: I analyzed my sample by GC-MS and see two peaks. Has my sample degraded?

            A: Not necessarily. This is a common artifact of the analysis method itself.

            • The Issue: 5,6

              
              -EC is thermally unstable. At the high temperatures of a GC injector port (>250°C), the epoxide ring can thermally rearrange to form 6-ketocholestanol  or dehydrate.
              
            • The Fix: You must use derivatization (e.g., silylation with BSTFA/TMCS) to protect the C3-hydroxyl group and stabilize the molecule before injection.

            • Diagnostic: If you see a peak matching cholestan-3

              
              ,5
              
              
              ,6
              
              
              -triol, your sample has undergone hydrolysis (storage failure). If you see 6-ketocholestanol, it is likely a thermal artifact from the GC inlet.
            Q: My stock solution in chloroform turned cloudy. Is it safe to use?

            A: Discard it. Cloudiness in non-polar solvents (like chloroform) usually indicates the formation of polar degradation products, specifically the triol (CT) , which is less soluble in chloroform than the epoxide. This occurs if the chloroform contained trace HCl (common in aged chloroform) or moisture.

            • Prevention: Always use amylene-stabilized chloroform (not ethanol-stabilized, as ethanol can participate in ring opening under acidic conditions) or filter the solvent through basic alumina before use to remove trace acid.

            Q: Can I store 5,6 -EC in methanol or ethanol?

            A: Only for short-term working solutions (hours to days).

            • Mechanism: In the presence of even trace acidity (protons), alcohols can act as nucleophiles, attacking the epoxide ring to form alkoxy-diols (solvolysis products).

            • Recommendation: For long-term liquid storage, use anhydrous Toluene or Chloroform (acid-free) at -80°C.

            Part 3: Validated Protocols

            Protocol A: Reconstitution & Aliquoting (The "Zero-Oxygen" Method)

            Use this workflow to prepare aliquots from a bulk commercial vial.

            • Equilibrate: Allow the commercial vial to reach room temperature before opening (prevents water condensation).

            • Solvent Prep: Sparge your solvent (Chloroform or Toluene) with dry Argon gas for 5 minutes to remove dissolved oxygen.

            • Dissolution: Add solvent to the vial. Vortex gently.

            • Aliquoting: Immediately dispense into high-recovery amber glass vials.

            • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen or Argon. Do not use a rotary evaporator with a water bath (heat/moisture risk).

            • Sealing: Once dry, flush the headspace with Argon for 10 seconds, cap immediately with a Teflon-lined cap, and wrap with Parafilm.

            Protocol B: Quick Purity Check (TLC)

            Use this to verify integrity before critical cell-culture experiments.

            • Stationary Phase: Silica Gel 60 F254 plates.

            • Mobile Phase: Toluene : Ethyl Acetate (60:40 v/v).

            • Visualization: Spray with 20% Sulfuric Acid in ethanol and heat at 120°C for 5 mins.

            • Interpretation:

              • 5,6

                
                -EC:  R
                
                
                ~ 0.65 (Dark spot).
              • Cholestan-Triol (Degradant): R

                
                 ~ 0.15 (Much more polar, stays near origin).
                
              • Cholesterol (Precursor): R

                
                 ~ 0.55.
                

            Part 4: Visualizing the Stability Logic

            Diagram 1: The Degradation Landscape

            This diagram illustrates the chemical fate of 5,6

            GCholesterolCholesterolEpoxide5,6α-Epoxycholesterol(Target Compound)Cholesterol->EpoxideAuto-oxidation(ROS attack)TriolCholestan-3β,5α,6β-triol(Major Hydrolysis Product)Epoxide->TriolAcid/Enzyme (ChEH)+ H2O (Moisture)AlkoxyAlkoxy-Diol(Solvolysis Artifact)Epoxide->Alkoxy+ Alcohol (MeOH/EtOH)(Trace Acid)OncoOncosterone(Metabolic/Oxidative)Triol->OncoEnzymatic/OxidativeProcessing

            Caption: Figure 1. Degradation pathways.[1][2] The red path (hydrolysis to Triol) is the primary storage risk.

            Diagram 2: Optimal Storage Workflow

            A decision tree for handling the compound upon receipt.

            StorageStartReceive 5,6α-ECFormIs it Solid or Solution?Start->FormSolidSolid PowderForm->SolidPowderSolutionSolution (e.g., Ethanol)Form->SolutionLiquidActionSolidStore at -80°CDesiccated + ArgonSolid->ActionSolidActionSolEvaporate Solvent?(Recommended for >1 month)Solution->ActionSolUseExperiment Day:Reconstitute in DMSO/EtOHActionSolid->UseWhen neededEvapYesEvaporate under N2/ArgonStore as SolidActionSol->EvapYesYes (Long Term)EvapNoStore at -80°CMax 1 monthActionSol->EvapNoNo (Short Term)

            Caption: Figure 2.[3][4][5] Decision matrix for long-term storage versus immediate use.

            References

            • Poirot, M., & Silvente-Poirot, S. (2013).[5][6] Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer.[4][5][6][7] Biochimie, 95(3), 622-631.

            • Paillasse, M. R., et al. (2012). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles.[5][8] Journal of Lipid Research, 53(5), 929-939.

            • Lordan, S., et al. (2009).[9] The role of calcium in apoptosis induced by 7β-hydroxycholesterol and cholesterol-5β,6β-epoxide.[9] Journal of Biochemical and Molecular Toxicology, 23(5), 324-332.[9]

            • Cayman Chemical. (2022).[9] 5β,6β-epoxy Cholestanol Product Information Sheet.

            • Avanti Polar Lipids. (2025). Storage and Handling of Lipids: Technical Guide.

            resolving 5,6alpha and 5,6beta-epoxycholesterol peaks in chromatography

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address one of the most notorious challenges in sterol analysis: the chromatographic resolution of 5,6α-epoxycholesterol and 5,6β-epoxycholesterol. These diastereomeric cholesterol oxidation products (COPs) are critical biomarkers in oxidative stress and lipid metabolism, but their structural similarity often leads to co-elution in standard workflows. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to overcome this analytical bottleneck.

            Part 1: The Core Analytical Challenge & Troubleshooting FAQs

            Q1: Why do my 5,6α- and 5,6β-epoxycholesterol peaks completely co-elute on a standard C18 reversed-phase column? Root Cause: Reversed-phase liquid chromatography (RPLC) separates analytes based on hydrophobic partitioning. The 5,6α and 5,6β diastereomers differ only in the stereochemical orientation of the epoxide oxygen (pointing "down" vs. "up" relative to the sterol plane). This inversion slightly alters the A/B ring fusion angle, but the overall hydrophobic surface area of the sterol backbone remains nearly identical. Because C18 stationary phases are effectively "blind" to this subtle spatial difference, the molecules co-elute.

            Q2: We want to avoid chemical derivatization. How can we achieve baseline separation using LC-MS? Solution: You must switch the separation mechanism from hydrophobic partitioning to polar interactions by utilizing Normal-Phase Liquid Chromatography (NPLC). Causality: A polar stationary phase, such as a Cyano-bonded column, interacts directly with the dipole moment of the epoxide oxygen. The steric accessibility of the alpha versus beta epoxide differs significantly when interacting with cyano functional groups. Baseline separation is highly reproducible using a Cyano-bonded HPLC column with an isocratic mobile phase of n-hexane/2-propanol/acetone (97:1.5:1.5, v/v)[1].

            Q3: Our lab strictly uses RPLC-ESI-MS/MS for high-throughput lipidomics. If they co-elute, how can we differentiate and quantify them? Solution: Implement a one-step derivatization using N,N-dimethylglycine (DMG). Causality: DMG esterification at the 3β-OH group enhances electrospray ionization (ESI) efficiency, yielding an abundant protonated species at m/z 488.3[2]. While RPLC may still yield partial co-elution, tandem mass spectrometry (MS/MS) provides diagnostic fragmentation. The collision-induced dissociation (CID) of the DMG esters yields a cholestadiene cation (m/z 385.2) and a subsequent water-loss fragment (m/z 367.2)[2]. The Diagnostic Key: The signal intensity ratio of m/z 367.2 to 385.2 is ~2.9 for the 5α,6α-isomer, but jumps to ~7.0 for the 5β,6β-isomer[2]. This occurs because the opening of the epoxide ring is thermodynamically more favorable for the β-isomer, as it releases the steric constraint of the axial C4–C5 bond[2].

            Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable alternative? Solution: Yes. GC-MS remains a gold standard for resolving sterol isomers. Causality: Capillary GC columns provide massive theoretical plate counts. By utilizing a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS) and derivatizing the sterols to their trimethylsilyl (TMS) ethers, the subtle differences in boiling point and dipole-induced dipole interactions with the phenyl groups allow for complete resolution of 5,6α and 5,6β-epoxycholesterol within a 15-16 minute window[3].

            Part 2: Mechanistic Visualizations

            G A Standard C18 RPLC (Hydrophobic Partitioning) B Co-elution of 5,6α/β (Identical Footprint) A->B C Cyano NPLC (Polar Interactions) D Baseline Resolution (Rs > 1.5) C->D

            Chromatographic mechanism comparison for epoxycholesterol separation.

            G A DMG-Derivatized Epoxycholesterol [M+H]+ m/z 488.3 B Neutral Loss of DMG (-103 Da) m/z 385.2 A->B C Loss of H2O (-18 Da) m/z 367.2 B->C D α-Isomer Ratio (367.2/385.2) ≈ 2.9 (Axial constraint retained) C->D E β-Isomer Ratio (367.2/385.2) ≈ 7.0 (Favorable epoxide opening) C->E

            MS/MS fragmentation pathway and diagnostic ratios for DMG-derivatized isomers.

            Part 3: Self-Validating Experimental Protocols

            Every protocol below is designed as a closed-loop, self-validating system. Do not proceed to biological sample analysis until the validation criteria are met.

            Protocol A: One-Step DMG Derivatization for LC-ESI-MS/MS[2]

            Purpose: Enhance ionization and enable MS/MS differentiation of co-eluting epoxycholesterol isomers.

            • Sample Preparation: Dry the extracted lipid sample (containing up to 1 nmol of total sterols) under a gentle stream of nitrogen.

            • Reagent Addition: Add a 100:1 molar excess of N,N-dimethylglycine (DMG), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-dimethylaminopyridine (DMAP) dissolved in anhydrous chloroform.

            • Reaction: Seal the vial and incubate at 50°C overnight to ensure complete conversion of the 3β-OH group to a DMG ester.

            • Quenching & Reconstitution: Evaporate the solvent under nitrogen. Reconstitute the residue in the initial RPLC mobile phase (e.g., 0.1% formic acid in methanol/water).

            • System Validation Check (Critical):

              • Action: Inject a derivatized standard mixture of pure 5,6α- and 5,6β-epoxycholesterol.

              • Validation Criteria: Monitor the MRM transitions 488.3 → 385.2 and 488.3 → 367.2. Calculate the peak area ratio (367.2 / 385.2). The system is validated only if the α-isomer yields a ratio of ~2.9 and the β-isomer yields a ratio of ~7.0. If ratios deviate by >15%, check collision energy calibration.

            Protocol B: Normal-Phase LC Separation (Cyano Column)[1]

            Purpose: Achieve true baseline chromatographic resolution without chemical derivatization.

            • Column Selection: Install a Cyano-bonded HPLC column (e.g., 250 mm × 4.6 mm, 5 µm).

            • Mobile Phase Preparation: Prepare an isocratic mixture of n-hexane / 2-propanol / acetone at a strict ratio of 97:1.5:1.5 (v/v). Degas thoroughly.

            • Equilibration: Flush the column with the mobile phase at 1.0 mL/min until the baseline stabilizes (minimum 10 column volumes). Maintain column temperature at 10°C to 20°C to enhance stereochemical interaction.

            • System Validation Check (Critical):

              • Action: Inject a system suitability standard containing 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, and 7-ketocholesterol.

              • Validation Criteria: Calculate the resolution (Rs) between the 5,6α and 5,6β peaks. The system is validated for sample analysis only if Rs ≥ 1.5 (baseline separation). If Rs < 1.5, verify the exact ratio of the polar modifiers (acetone/isopropanol) in the mobile phase, as the cyano phase is highly sensitive to modifier concentration.

            Part 4: Quantitative Data Summary
            Analytical StrategyStationary PhaseMobile Phase / CarrierResolution (Rs)Limit of DetectionKey Advantage
            RPLC-MS/MS (DMG Deriv.) C18 (Reversed-Phase)H2O / MeOH / ACN + FAPartial / Co-elution~0.1 pmol/μLDiagnostic MS/MS ratios differentiate isomers
            NPLC-UV/MS Cyano-bondedn-Hexane/IPA/Acetone> 1.5 (Baseline)15 - 30 ng/mLNo chemical derivatization required
            GC-MS (TMS Deriv.) 5% Phenyl-methylpolysiloxaneHelium (Carrier Gas)> 1.5 (Baseline)~1 - 5 ng/mLGold standard for chromatographic resolution
            Part 5: References
            • Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine. nih.gov.2

            • Development of a Reliable Analytical Protocol for the Isolation of Cholesterol Oxidation Products—a Comparison of Different Lipid Extraction and Saponification Methods. researchgate.net. 1

            • Evaluation of GC and GC-MS methods for the analysis of cholesterol oxidation products. researchgate.net. 3

            Sources

            avoiding artifact formation during 5,6alpha-epoxy-5alpha-cholestane derivatization

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the technical support center for the analysis of 5,6α-epoxy-5α-cholestane and related oxysterols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample derivatization, a critical step for successful chromatographic analysis, particularly with gas chromatography (GC). We will delve into common challenges, troubleshooting strategies, and best practices to minimize artifact formation and ensure data integrity.

            Frequently Asked Questions (FAQs)

            Q1: Why is derivatization necessary for the analysis of 5,6α-epoxy-5α-cholestane?

            Derivatization is a crucial step in the analysis of oxysterols like 5,6α-epoxy-5α-cholestane, especially for GC-based methods.[1][2] The primary reasons are:

            • Increased Volatility: Sterols and their derivatives are large molecules with relatively low volatility. Derivatization, typically through silylation, replaces active hydrogen atoms on hydroxyl groups with less polar trimethylsilyl (TMS) groups.[1][3] This modification increases the molecule's volatility, allowing it to be vaporized in the GC inlet without thermal degradation.[1][4]

            • Improved Thermal Stability: The derivatized forms of sterols are generally more stable at the high temperatures required for GC analysis.[1] This prevents on-column degradation and the formation of artifacts that can complicate chromatograms and lead to inaccurate quantification.

            • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analytes, leading to more symmetrical peak shapes and improved resolution on common non-polar and mid-polar GC columns.[4]

            • Characteristic Mass Spectra: For GC-MS analysis, TMS derivatives often produce predictable and information-rich fragmentation patterns, aiding in compound identification and confirmation.[5]

            Q2: What are the most common derivatization reagents for oxysterols?

            The most widely used derivatization technique for oxysterols is silylation .[3] Several reagents are available, with the choice often depending on the specific sterols being analyzed and the reactivity of their hydroxyl groups. Common silylating agents include:

            • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), this is a powerful and versatile silylating agent suitable for most sterols.[4][6]

            • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, sometimes preferred for its volatility and the volatility of its byproducts.[6][7]

            • N-trimethylsilylimidazole (TSIM): Particularly effective for derivatizing sterically hindered hydroxyl groups.[7]

            Q3: What is the primary artifact of concern when derivatizing 5,6α-epoxy-5α-cholestane?

            The most significant artifact to be aware of is the opening of the epoxide ring . The three-membered epoxide ring is strained and susceptible to nucleophilic attack, especially under acidic or basic conditions.[8][9] This can lead to the formation of diols or other rearranged products, which can be mistaken for other compounds in the sample or lead to an underestimation of the actual 5,6α-epoxy-5α-cholestane concentration. For instance, hydrolysis can convert the epoxide to cholestane-3β,5α,6β-triol.[10]

            Troubleshooting Guide: Artifact Formation

            This section addresses specific issues that can arise during the derivatization of 5,6α-epoxy-5α-cholestane, leading to artifact formation.

            Issue 1: Appearance of Unexpected Peaks Corresponding to Diols or Rearrangement Products

            Symptoms:

            • You observe significant peaks in your chromatogram that correspond to the mass spectra of diols (e.g., cholestane-3β,5α,6β-triol).

            • The peak area for 5,6α-epoxy-5α-cholestane is lower than expected, or recovery is poor.

            Potential Causes & Solutions:

            Potential Cause Explanation Recommended Solution
            Presence of Moisture Water is a nucleophile that can attack and open the epoxide ring, especially under acidic or basic conditions, to form a diol.[11][12] Silylating reagents are also highly sensitive to moisture and will be consumed by water, leading to incomplete derivatization.[13]Ensure all solvents, reagents, and glassware are scrupulously dry. Use anhydrous solvents and store silylating reagents under an inert atmosphere (e.g., nitrogen or argon). Dry sample extracts thoroughly before adding the derivatization reagent.[13] Consider flame-drying glassware under vacuum for critical applications.[14]
            Acidic or Basic Conditions Traces of acid or base can catalyze the opening of the epoxide ring.[11][12] This can occur if the sample matrix itself is acidic or basic, or if contaminants are introduced during sample preparation.Neutralize the sample extract before derivatization. Use a mild workup procedure to remove any acidic or basic residues. Ensure the pH of the final extract is neutral.
            Aggressive Derivatization Conditions High temperatures and prolonged reaction times can sometimes promote side reactions, including epoxide ring opening.Optimize derivatization conditions. Start with milder conditions (e.g., lower temperature, shorter time) and incrementally increase them to achieve complete derivatization without significant artifact formation. For many sterols, heating at 60-70°C for 30-60 minutes is sufficient.[4]
            Issue 2: Incomplete Derivatization

            Symptoms:

            • You observe broad, tailing peaks for 5,6α-epoxy-5α-cholestane.

            • You see a peak for the underivatized compound in addition to the derivatized peak.[15]

            • Poor reproducibility of peak areas.

            Potential Causes & Solutions:

            Potential Cause Explanation Recommended Solution
            Insufficient Reagent If the amount of silylating reagent is insufficient to react with all active hydrogens in the sample (including the analyte, other sterols, and any residual water or other protic solvents), derivatization will be incomplete.[13]Use a sufficient excess of the silylating reagent. A common practice is to use a 2:1 or greater volumetric ratio of derivatizing reagent to the sample extract.
            Steric Hindrance The hydroxyl group at the C-3 position of the cholestane skeleton can be sterically hindered, making derivatization more difficult.[4]Use a more powerful silylating reagent or add a catalyst. For hindered hydroxyls, a combination of BSTFA with 1% TMCS is often effective.[4] Alternatively, MSTFA or the use of TSIM can improve derivatization efficiency.[7]
            Presence of Interfering Substances The sample matrix may contain other compounds that react with the silylating reagent, consuming it before it can fully derivatize the target analyte.Purify the sample extract before derivatization. Solid-phase extraction (SPE) can be an effective way to remove interfering substances and enrich the oxysterol fraction.[4][16][17]
            Visualizing the Problem: Epoxide Ring Opening

            The following diagram illustrates the acid- and base-catalyzed ring-opening of the epoxide, a common pathway for artifact formation.

            ArtifactFormation cluster_acid Acid-Catalyzed Ring Opening cluster_base Base-Catalyzed Ring Opening Epoxide_Acid 5,6α-Epoxy-5α-cholestane ProtonatedEpoxide Protonated Epoxide Epoxide_Acid->ProtonatedEpoxide + H+ DiolProduct_Acid Cholestane-3β,5α,6β-triol ProtonatedEpoxide->DiolProduct_Acid + H2O (Nucleophile) Epoxide_Base 5,6α-Epoxy-5α-cholestane DiolProduct_Base Cholestane-3β,5α,6β-triol Epoxide_Base->DiolProduct_Base + OH- (Nucleophile)

            Caption: Mechanisms of epoxide ring opening.

            Experimental Protocols

            Protocol 1: Standard Silylation Procedure for 5,6α-Epoxy-5α-cholestane

            This protocol provides a general guideline for the derivatization of 5,6α-epoxy-5α-cholestane for GC-MS analysis. Optimization may be required based on your specific sample matrix and instrumentation.

            Materials:

            • Dried sample extract containing 5,6α-epoxy-5α-cholestane

            • BSTFA + 1% TMCS (or MSTFA)

            • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

            • Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa

            • Heating block or oven

            • Nitrogen or argon gas for drying and providing an inert atmosphere

            Procedure:

            • Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen or argon. The presence of residual water is a common cause of derivatization failure.[13]

            • Reagent Addition: To the dried extract in the reaction vial, add 50-100 µL of anhydrous pyridine to redissolve the sample. Then, add 100-200 µL of BSTFA + 1% TMCS. The final volume and ratio may need to be optimized.

            • Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[4]

            • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

            • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

            Workflow for Troubleshooting Derivatization Issues

            The following diagram outlines a logical workflow for troubleshooting common derivatization problems.

            TroubleshootingWorkflow Start Problem Observed: Artifacts or Incomplete Derivatization CheckMoisture Verify Anhydrous Conditions (Solvents, Glassware, Sample) Start->CheckMoisture CheckMoisture->Start [ Wet ] Dry and Repeat OptimizeReagent Adjust Reagent Type/Amount (e.g., use MSTFA, increase excess) CheckMoisture->OptimizeReagent [ Dry ] OptimizeConditions Modify Reaction Conditions (Temperature, Time) OptimizeReagent->OptimizeConditions [ No Improvement ] Success Successful Derivatization OptimizeReagent->Success [ Improved ] SampleCleanup Implement Sample Cleanup (e.g., SPE) OptimizeConditions->SampleCleanup [ No Improvement ] OptimizeConditions->Success [ Improved ] SampleCleanup->OptimizeReagent [ Repeat Derivatization ] SampleCleanup->Success [ Improved ]

            Caption: A systematic approach to troubleshooting derivatization.

            By carefully considering the potential pitfalls and systematically troubleshooting any issues that arise, you can develop a robust and reliable method for the derivatization of 5,6α-epoxy-5α-cholestane, leading to accurate and reproducible analytical results.

            References

            • Boselli, E., Velasco, V., Caboni, M. F., & Lercker, G. (2001). Sample preparation: a critical step in the analysis of cholesterol oxidation products. Food Chemistry, 72(4), 439-447.
            • Dutta, P. C. (2002). Sample preparation for the analysis of cholesterol and its oxidation products in food. Food Chemistry, 79(3), 397-406.
            • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.
            • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions.
            • Griffiths, W. J., & Wang, Y. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry, 407(18), 5437-5442.
            • Lozada Castro, J. J., & Figueroa Macea, M. (2018). Development of an analytical method of food samples preparation to determine cholesterol oxides (COP) by chromatography. Revista Colombiana de Química, 47(3), 41-51.
            • Williams, J. E., Navaro, A., & Orthoefer, F. T. (2011). Stability of Cholesterol; Cholesterol-5β,6β-Epoxide. Journal of Food Processing & Technology, 2(5).
            • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
            • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
            • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
            • ResearchGate. (2018, April 2).
            • Wójciak, K. M., Krawczyk, M., & Stochmal, A. (2024). A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS. Molecules, 29(5), 1084.
            • AOCS. (2019, July 23).
            • de Medina, P., Iuliano, L., Dalenc, F., & Poirot, M. (2017). Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS. Chemistry and Physics of Lipids, 206, 49-56.
            • ResearchGate. (n.d.). Methods for Oxysterol Analysis: Past, Present and Future.
            • MDPI. (2019, June 26).
            • ChemicalBook. (n.d.). 1250-95-9(CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE) Product Description.
            • ChemicalBook. (2026, January 27). CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9.
            • Valenzuela, A., & Morgado, N. (2020). Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. Foods, 9(11), 1603.
            • ResearchGate. (n.d.).
            • ResearchGate. (2025, August 9). Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors.
            • Linares, A., L-F., & García-Campaña, A. M. (2018). Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode).
            • Cayman Chemical. (2022, December 12).
            • ResearchGate. (2015, July 10).
            • Marek, J., Budesinsky, M., & Cerny, I. (2015). A Study of the Reactivity of Polyhydroxylated Sterol Derivatives. European Journal of Organic Chemistry, 2015(19), 4236-4244.
            • MDPI. (2024, December 25). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types.
            • ResearchGate. (n.d.). (PDF)
            • Cayman Chemical. (2024, October 28).
            • Brown, K. S., & Crick, P. J. (2017). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of lipid research, 58(1), 223-234.
            • Gomes, F., & Lemos, C. (2019).
            • ResearchGate. (2025, August 6).
            • Creative Proteomics Blog. (2024, March 14). Oxysterols: Functions, Occurrence, and Analysis Techniques.
            • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
            • ResearchGate. (2025, August 7).
            • PubMed. (2015, July 15).
            • Grasas y Aceites. (n.d.).
            • Cayman Chemical. (n.d.). 5α,6α-epoxy Cholestanol (CAS 1250-95-9).
            • MilliporeSigma. (n.d.). Cholesterol 5a,6a-epoxide 1250-95-9.

            Sources

            Validation & Comparative

            comparing 5,6alpha-epoxycholesterol and 7-ketocholesterol cytotoxicity

            Comparative Guide: 5,6 -Epoxycholesterol vs. 7-Ketocholesterol Cytotoxicity

            Executive Summary: The "Sledgehammer" vs. The "Trojan Horse"

            In the landscape of oxysterol-induced cytotoxicity, 7-ketocholesterol (7-KC) and 5,6

            
            

            7-Ketocholesterol acts as a "metabolic sledgehammer." It is the most abundant non-enzymatic oxysterol in atherosclerotic plaques and acts through a chaotic, multi-pronged mechanism termed "oxiapoptophagy"—simultaneously triggering oxidative stress, apoptosis, and autophagic dysfunction. Its toxicity is direct, rapid, and membrane-mediated.

            5,6

            
            -Epoxycholesterol"Trojan Horse."Cholestane-3
            
            
            ,5
            
            
            ,6
            
            
            -triol (CT)
            
            

            Physicochemical & Metabolic Context[1][2][3][4][5]

            To accurately compare cytotoxicity, one must first understand the origin and stability of these molecules in culture.

            Feature7-Ketocholesterol (7-KC)5,6
            
            
            -Epoxycholesterol (5,6
            
            
            -EC)
            Primary Origin Auto-oxidation (C7 position) of cholesterol; minor enzymatic production (CYP7A1).Auto-oxidation (C5-C6 double bond); Lipid peroxidation.
            Chemical Stability High. Accumulates in lysosomes and lipid rafts.Moderate. Reactive epoxide ring is stable in neutral pH but hydrolyzed by ChEH enzyme.
            Key Metabolite None (Terminal Toxin). It is poorly metabolized and accumulates.Cholestane-3
            
            
            ,5
            
            
            ,6
            
            
            -triol (CT).
            The Triol is the executor of toxicity.
            Solubility Highly hydrophobic; requires cyclodextrin or ethanol carriers.Hydrophobic; often requires specific handling to prevent premature hydrolysis.

            Mechanistic Deep Dive

            7-Ketocholesterol: The Oxiapoptophagy Pathway

            7-KC integrates into lipid rafts, altering membrane fluidity and disrupting signal transduction. This triggers a specific form of cell death identified as Oxiapoptophagy (Oxidation + Apoptosis + Autophagy).[1][2][3][4]

            • Lipid Raft Disruption: 7-KC displaces cholesterol, activating NOX-4 and inducing massive ROS production.

            • Lysosomal Dysfunction: It accumulates in lysosomes, causing Lysosomal Membrane Permeabilization (LMP) and leakage of cathepsins.

            • Mitochondrial Stress: ROS triggers the intrinsic apoptotic pathway (Caspase-9/3).

            5,6 -Epoxycholesterol: The ChEH-Triol Axis

            5,6

            Cholesterol-5,6-epoxide hydrolase (ChEH)
            • The Toxic Route: ChEH hydrolyzes 5,6

              
              -EC into Cholestane-3
              
              
              ,5
              
              
              ,6
              
              
              -triol
              .[5] This Triol is a potent lysosomal destabilizer, often more toxic than the parent epoxide.
            • The Protective Route: In the presence of histamine/Dendrogenin synthase, 5,6

              
              -EC is converted to Dendrogenin A , which induces differentiation rather than death.
              
            • Implication: If you inhibit ChEH in your cell model, 5,6

              
              -EC toxicity drops significantly. If you treat cells with 7-KC, inhibiting ChEH has no effect.
              
            Visualizing the Pathways (Graphviz)

            OxysterolPathwaysCholesterolCholesterolROSROS / Lipid PeroxidationCholesterol->ROSSevenKC7-KetocholesterolROS->SevenKCC7 OxidationFiveSixEC5,6α-EpoxycholesterolROS->FiveSixECC5-C6 EpoxidationLipidRaftsLipid Raft DisruptionSevenKC->LipidRaftsNOXNOX ActivationLipidRafts->NOXLMPLysosomal PermeabilizationNOX->LMPROS SpikeOxiapoptophagyOXIAPOPTOPHAGY(Death)LMP->OxiapoptophagyLMP->OxiapoptophagyDelayedChEHEnzyme: ChEH(Epoxide Hydrolase)FiveSixEC->ChEHDendrogeninDendrogenin A(Differentiation)FiveSixEC->DendrogeninConjugation (Minor Path)TriolCholestane-3β,5α,6β-triol(Toxic Metabolite)ChEH->TriolHydrolysis (Major Path)Triol->LMP

            Figure 1: Divergent cytotoxic mechanisms. 7-KC acts directly on membranes, while 5,6

            Comparative Data Analysis

            The following data summarizes typical IC50 ranges observed in endothelial (HUVEC) and monocytic (U937) cell lines. Note: Values vary by solvent and exposure time.

            Parameter7-Ketocholesterol5,6
            
            
            -Epoxycholesterol
            Verdict
            IC50 (24h, U937) 25 - 40
            
            
            M
            > 50
            
            
            M (often requires 48h+)
            7-KC is more acutely toxic.
            Primary Death Mode Mixed: Apoptosis + Necrosis + AutophagyApoptosis (via Triol accumulation)7-KC induces "messier" death.
            ROS Induction Rapid (within 2-4 hours)Delayed (requires metabolism)7-KC is a faster oxidant.
            Caspase-3 Activation HighModerate7-KC is more pro-apoptotic.
            Effect of ChEH Inhibitor NoneProtective (Reduces toxicity) Critical Control Experiment.

            Validated Experimental Protocols

            Protocol A: Preparation of Stock Solutions (Critical Step)

            Problem: Oxysterols can auto-oxidize further in storage, and 5,6-EC can hydrolyze in moist air.

            • Solvent: Dissolve 5,6

              
              -EC and 7-KC in absolute ethanol or complexed with methyl-
              
              
              -cyclodextrin (M
              
              
              CD) to improve bioavailability. Avoid DMSO if possible as it can permeate membranes too aggressively, masking raft-specific effects.
            • Antioxidant Protection: Add 10

              
              M BHT (Butylated Hydroxytoluene)  to all stock solutions. This prevents artifactual generation of 7-KC from background cholesterol or degradation of the epoxide.
              
            • Storage: Store under Argon gas at -80°C. Never store working aliquots at 4°C for >1 week.

            Protocol B: Differential Cytotoxicity Assay (XTT/MTT Validation)

            Problem: Lipids can interfere with tetrazolium reduction.

            • Seeding: Seed cells (e.g., U937 or HUVEC) at

              
               cells/mL.
              
            • Treatment:

              • Arm 1: Vehicle Control (Ethanol < 0.1%).

              • Arm 2: 7-KC (Concentration curve: 10–100

                
                M).
                
              • Arm 3: 5,6

                
                -EC (Concentration curve: 10–100 
                
                
                M).
              • Arm 4 (Mechanistic Check): 5,6

                
                -EC + ChEH Inhibitor  (e.g., DDMP or specific urea derivatives).
                
            • Incubation: 24h and 48h. (5,6-EC often shows delayed toxicity compared to 7-KC).

            • Readout: Use XTT assay (does not require solubilization steps that can precipitate lipids).

              • Validation: Confirm hits with an LDH Release Assay (measures membrane integrity, distinct from metabolic activity).

            Protocol C: Measuring the "Triol" Conversion (GC-MS)

            To prove 5,6-EC toxicity is metabolic, you must quantify the Triol.

            • Extraction: Folch extraction (Chloroform:Methanol 2:1) containing BHT.

            • Derivatization: Silylation with BSTFA + 1% TMCS (60°C, 1h).

            • Analysis: GC-MS (SIM mode).

              • Target Ion 7-KC (TMS): m/z 472.

              • Target Ion Triol (TMS): m/z 456 (distinct shift from epoxide).

            References

            • Lizard, G., et al. (2013). "Oxiapoptophagy: A defined mode of cell death induced by 7-ketocholesterol."[1][6][2][4] Journal of Steroid Biochemistry and Molecular Biology.

            • Poirot, M., & Silvente-Poirot, S. (2013). "The tumor-suppressor cholesterol metabolite, dendrogenin A, is a new class of LXR modulator." Pharmacological Research.

            • de Medina, P., et al. (2010). "Cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands."[7][8] PNAS.

            • Vejux, A., & Lizard, G. (2009). "Cytotoxic effects of oxysterols associated with human diseases: Induction of cell death (apoptosis and/or oncosis), oxidative and inflammatory stress."[1][2][9] Molecular Aspects of Medicine.

            • Brown, A.J., & Jessup, W. (1999). "Oxysterols and atherosclerosis." Atherosclerosis.[6][3][9][10][11]

            A Comparative Guide to the Mass Spectral Fragmentation of 5,6α-Epoxy-5α-cholestane and its β-Isomer

            Author: BenchChem Technical Support Team. Date: March 2026

            For Researchers, Scientists, and Drug Development Professionals

            Introduction

            5,6α-Epoxy-5α-cholestane and its β-isomer are oxidized derivatives of cholesterol that play crucial roles in cellular signaling and have been implicated in the pharmacology of anticancer drugs like tamoxifen.[1] The accurate identification and differentiation of these isomers are paramount in understanding their distinct biological activities. Mass spectrometry, particularly coupled with gas chromatography, stands as a powerful analytical tool for this purpose. The stereochemistry of the epoxide ring at the 5,6-position significantly influences the fragmentation pathways under electron ionization, leading to distinct mass spectra that can be used for their differentiation.

            Electron Ionization Mass Spectrometry of 5,6α-Epoxy-5α-cholestane

            Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. The mass spectrum of 5,6α-epoxy-5α-cholestan-3β-ol (a common form of 5,6α-epoxy-5α-cholestane) is complex, reflecting the intricate steroid backbone.

            Key Fragmentation Pathways of 5,6α-Epoxy-5α-cholestane:

            While a detailed, universally accepted fragmentation mechanism for underivatized 5,6α-epoxy-5α-cholestane under EI-MS is not extensively documented in readily available literature, we can infer probable fragmentation patterns based on the principles of mass spectrometry of sterols and epoxides. The initial ionization event likely involves the removal of an electron from one of the oxygen atoms (either the 3-hydroxyl group or the epoxide oxygen) due to their lone pairs of electrons.

            A representative, though not fully interpreted, mass spectrum of 5,6α-epoxy-5α-cholestan-3β-ol shows a molecular ion peak (M⁺) at m/z 402, corresponding to its molecular weight. The fragmentation is expected to involve:

            • Loss of Water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 384.

            • Cleavage of the Steroid Rings: The rigid tetracyclic system can undergo various ring-opening and cleavage reactions. These complex fragmentations lead to a series of ions in the lower mass range.

            • Side-Chain Cleavage: Fragmentation of the C-17 side chain is a characteristic feature of sterol mass spectra.

            • Influence of the Epoxide Ring: The presence of the strained epoxide ring will direct specific fragmentation pathways, likely involving ring opening and subsequent rearrangements.

            Comparative Analysis: 5,6α- vs. 5,6β-Epoxy-5α-cholestane

            The differing stereochemistry of the α- and β-epoxides is known to affect their chemical reactivity. For instance, under certain catalytic conditions, the 5,6α-epoxide undergoes ring-opening, while the 5,6β-epoxide remains unreactive.[2] This inherent difference in stability and reactivity is expected to manifest in their mass spectral fragmentation patterns under the high-energy conditions of electron ionization. It is plausible that the different spatial arrangement of the epoxide ring in the two isomers would lead to variations in the relative abundances of certain fragment ions, even if the major fragmentation pathways are similar.

            To definitively characterize the differences in the EI-MS fragmentation of these two isomers, a direct comparative study under identical analytical conditions is necessary. This would involve acquiring the mass spectra of both pure standards and meticulously analyzing the differences in the m/z values and relative intensities of the fragment ions.

            Experimental Protocols

            For researchers aiming to perform comparative analysis of these compounds, the following experimental protocols for GC-MS are recommended. The analysis of underivatized sterols is possible, though derivatization is often employed to improve chromatographic performance and volatility.

            Protocol 1: GC-MS Analysis of Underivatized 5,6-Epoxycholestanes

            This protocol is suitable for a general overview and initial identification.

            1. Sample Preparation:

            • Accurately weigh a known amount of the 5,6α-epoxy-5α-cholestane or 5,6β-epoxy-5β-cholestane standard.
            • Dissolve the standard in a high-purity solvent such as ethyl acetate or hexane to a final concentration of 1 mg/mL.
            • Perform serial dilutions to obtain working solutions in the µg/mL range.

            2. GC-MS Instrumentation and Conditions:

            • Gas Chromatograph: Agilent 7890B GC or equivalent.
            • Mass Spectrometer: Agilent 5977A MSD or equivalent.
            • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
            • Injection Volume: 1 µL, splitless injection.
            • Inlet Temperature: 280 °C.
            • Oven Temperature Program:
            • Initial temperature: 180 °C, hold for 1 min.
            • Ramp: 10 °C/min to 300 °C.
            • Hold: 10 min at 300 °C.
            • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
            • MSD Transfer Line Temperature: 290 °C.
            • Ion Source Temperature: 230 °C.
            • Quadrupole Temperature: 150 °C.
            • Ionization Mode: Electron Ionization (EI) at 70 eV.
            • Scan Range: m/z 40-500.
            Protocol 2: Derivatization for Enhanced GC-MS Analysis (TMS Ethers)

            Derivatization to form trimethylsilyl (TMS) ethers can improve peak shape and sensitivity.

            1. Derivatization Procedure:

            • Evaporate a known amount of the epoxycholestane standard to dryness under a gentle stream of nitrogen.
            • Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of pyridine.
            • Cap the vial tightly and heat at 60 °C for 30 minutes.
            • Cool to room temperature before injection.

            2. GC-MS Conditions:

            • The same GC-MS conditions as in Protocol 1 can be used, with potential adjustments to the temperature program based on the retention times of the derivatized analytes.

            Data Presentation

            A direct comparison of the mass spectral data for the two underivatized isomers is not available in the reviewed literature. However, for the purpose of this guide, the following table presents the expected key ions for 5,6α-epoxy-5α-cholestan-3β-ol based on general fragmentation principles.

            Ion DescriptionExpected m/z
            Molecular Ion [M]⁺402
            Loss of Water [M-H₂O]⁺384
            Further FragmentationsVarious ions

            Visualization of Experimental Workflow

            The general workflow for the GC-MS analysis of 5,6-epoxycholestanes is depicted below.

            GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Standard Epoxycholestane Standard Dissolution Dissolution in Solvent Standard->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum FragmentationAnalysis Fragmentation Pattern Analysis MassSpectrum->FragmentationAnalysis Comparison Isomer Comparison FragmentationAnalysis->Comparison

            Caption: General workflow for the GC-MS analysis of 5,6-epoxycholestanes.

            Conclusion

            The mass spectral fragmentation of 5,6α-epoxy-5α-cholestane under electron ionization is a complex process that yields a characteristic fingerprint. While the direct comparison with its 5,6β-isomer is hampered by a lack of available experimental data for the underivatized form, the inherent stereochemical differences are expected to produce distinguishable mass spectra. This guide provides the foundational knowledge and experimental protocols for researchers to conduct such comparative studies. Further research involving high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) on both underivatized isomers is warranted to fully elucidate their fragmentation mechanisms and establish robust methods for their unambiguous differentiation in complex biological matrices.

            References

            • Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS. Chemistry and Physics of Lipids. [Link]

            • Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Journal of Lipid Research. [Link]

            Sources

            A Researcher's Guide to Reference Standards for 5,6α-epoxy-5α-cholestane Analysis

            Author: BenchChem Technical Support Team. Date: March 2026

            For researchers, scientists, and professionals in drug development, the accurate quantification of 5,6α-epoxy-5α-cholestane, a significant oxysterol, is paramount for understanding its role in various physiological and pathological processes. This guide provides an in-depth comparison of commercially available reference standards and a critical evaluation of the analytical methodologies essential for its precise measurement.

            The Critical Role of High-Quality Reference Standards

            The foundation of any robust quantitative analysis is the quality of the reference standard. For 5,6α-epoxy-5α-cholestane, the choice of standard directly impacts the accuracy, reproducibility, and ultimately, the validity of experimental results. While several suppliers offer this compound, it is crucial to understand the nuances of what is available.

            SupplierProduct NamePurityFormatStorageNoteworthy Features
            Avanti Polar Lipids 5α,6α-epoxycholestanol>99% (TLC)Powder-20°CHigh purity, well-characterized. Also offers a deuterated (d7) version for use as an internal standard.
            Cayman Chemical 5α,6α-epoxy Cholestanol≥95%Crystalline Solid-20°CProvides detailed solubility information and product citations.
            Sigma-Aldrich Cholesterol 5α,6α-epoxide≥80%PowderRoom TemperatureOffers various lot-specific Certificates of Analysis for download.
            Tokyo Chemical Industry (TCI) Cholesterol-5α,6α-epoxide>95.0% (GC)Powder to CrystalRoom Temperature (<15°C recommended)Provides specific rotation and melting point data.
            Simson Pharma Cholesterol 5alpha,6alpha-EpoxideN/APowderN/AAccompanied by a Certificate of Analysis.[1]
            Larodan 5a,6a-Epoxy-Cholesterol>95%SolidFreezerProvides detailed chemical identifiers.[2]
            MedChemExpress Cholesterol 5α,6α-epoxideN/ASolid-20°C for 1 month, -80°C for 6 monthsAlso supplies the deuterated (d7) internal standard.[3]

            Expert Insight: The choice of reference standard should be guided by the specific requirements of the analytical method. For quantitative applications demanding the highest accuracy, a standard with the highest achievable purity, such as that offered by Avanti Polar Lipids, is recommended. For all quantitative methods, the use of a stable isotope-labeled internal standard is non-negotiable for correcting for variabilities in sample preparation and instrument response.

            The Cornerstone of Accurate Quantification: Isotope Dilution Mass Spectrometry

            For the quantification of endogenous molecules like 5,6α-epoxy-5α-cholestane, isotope dilution mass spectrometry is the gold standard. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, 5,6α-epoxy-5α-cholestane-d7. This internal standard behaves nearly identically to the endogenous analyte throughout extraction, derivatization, and chromatographic separation, thus providing the most accurate correction for any sample loss or matrix effects.[4][5]

            Analytical Methodologies: A Head-to-Head Comparison

            The two primary analytical techniques for the quantification of 5,6α-epoxy-5α-cholestane are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on several factors, including required sensitivity, sample throughput, and available instrumentation.

            Gas Chromatography-Mass Spectrometry (GC-MS)

            GC-MS is a powerful and well-established technique for sterol analysis, prized for its high chromatographic resolution.[6]

            Workflow for GC-MS Analysis of 5,6α-epoxy-5α-cholestane

            Sources

            identifying 5,6alpha-epoxy-5alpha-cholestane metabolites in urine

            Technical Guide: Comparative Analysis of 5,6 -Epoxy-5 -Cholestane Metabolites in Urine

            Executive Summary

            The quantification of 5,6

            
            
            
            

            The primary urinary metabolite of 5,6

            cholestane-3
            
            
            ,5
            
            
            ,6
            
            
            -triol (C-triol)

            Metabolic Context & Analytical Challenges

            The Pathway: Epoxide to Triol

            5,6

            1

            Clinical Relevance: Elevated urinary C-triol is a specific biomarker for NPC, a lysosomal storage disorder where impaired cholesterol trafficking leads to auto-oxidation.

            The Analytical Bottleneck
            • Thermal Instability: 5,6

              
              -EC and C-triol are thermally labile. In Gas Chromatography (GC) injectors, the epoxide can artificially convert to the triol or chlorohydrins, while the triol can dehydrate, leading to false positives or variable quantification.
              
            • Ionization Efficiency: These neutral sterols lack ionizable groups, making direct Electrospray Ionization (ESI) in LC-MS difficult without derivatization.

            MetabolicPathwayCholesterolCholesterolEpoxide5,6α-Epoxy-5α-cholestane(Unstable Precursor)Cholesterol->EpoxideOxidationROSROS / Auto-oxidationROS->EpoxideTriolCholestane-3β,5α,6β-triol(Target Analyte)Epoxide->TriolHydrationChEHEnzyme: ChEHChEH->TriolConjugateGlucuronide/SulfateConjugates (Urine)Triol->ConjugatePhase II Metabolism

            Figure 1: Metabolic conversion of cholesterol to the urinary biomarker C-triol via the epoxide intermediate.

            Comparative Analysis: GC-MS vs. LC-MS/MS

            Method A: GC-MS (The Legacy Standard)

            Historically, GC-MS with Selected Ion Monitoring (SIM) was the primary method. It requires hydrolysis followed by derivatization with silylating agents (e.g., BSTFA/TMCS) to make the triol volatile.

            • Pros: High chromatographic resolution; extensive spectral libraries.

            • Cons: High risk of thermal decomposition; requires rigorous moisture exclusion; lengthy sample prep (2-3 hours).

            • Verdict: Reliable only if strict temperature controls and internal standards (d7-cholesterol) are used to monitor artifactual generation.

            Method B: LC-MS/MS with Derivatization (The Modern Standard)

            Current best practices utilize LC-MS/MS coupled with "charge-tagging" derivatization. Reagents like Girard P (GP) or Picolinic Acid react with the hydroxyl or ketone groups (after oxidation) to introduce a permanently charged moiety, drastically enhancing ESI sensitivity.

            • Pros: 10-100x higher sensitivity than GC-MS; no thermal degradation; amenable to high-throughput automation.

            • Cons: Reagents can be costly; requires removal of excess derivatizing agent (SPE).

            • Verdict: Recommended. This method offers the highest specificity for trace urinary metabolites.

            Performance Data Summary
            FeatureGC-MS (TMS Derivatization)LC-MS/MS (Girard P Derivatization)
            Target Analyte C-triol (as TMS ether)C-triol (as GP-hydrazone)
            Limit of Detection (LOD) ~10–50 ng/mL~0.5–1.0 ng/mL
            Sample Volume 1.0 – 2.0 mL0.1 – 0.2 mL
            Thermal Artifact Risk High (Injector port degradation)None (Ambient temp ionization)
            Throughput Low (Long run times)High (Rapid gradients)

            Recommended Protocol: LC-MS/MS with GP-Derivatization

            This protocol targets Cholestane-3

            
            ,5
            
            
            ,6
            
            
            -triol
            2
            
            
            3
            Reagents
            • Internal Standard: d7-Cholestane-3

              
              ,5
              
              
              ,6
              
              
              -triol.
            • Enzyme: Cholesterol Oxidase (Streptomyces sp.).

            • Derivatization Agent: Girard P reagent (1-[carboxymethyl]pyridinium chloride hydrazide).

            • Hydrolysis:

              
              -Glucuronidase/Arylsulfatase (Helix pomatia).
              
            Step-by-Step Workflow
            • Sample Hydrolysis (Critical for Total C-triol):

              • Mix 200 µL urine with 10 µL Internal Standard.

              • Add 100 µL acetate buffer (pH 5.0) and 20 µL

                
                -Glucuronidase/Arylsulfatase.
                
              • Incubate at 37°C for 2 hours to cleave conjugates.

            • Extraction (SPE):

              • Use Oasis HLB cartridges (60 mg). Condition with methanol then water.[3][4][5]

              • Load hydrolyzed sample.[6] Wash with 5% methanol.

              • Elute with 100% methanol.[5] Evaporate to dryness under nitrogen.

            • Enzymatic Oxidation & Derivatization:

              • Reconstitute residue in 50 mM phosphate buffer.

              • Add Cholesterol Oxidase (0.5 U) and incubate at 37°C for 1 hour (Converts 3-OH

                
                 3-Oxo).
                
              • Add 150 µL Girard P reagent (10 mg/mL in methanol/1% acetic acid).

              • Incubate at room temperature overnight (forms stable hydrazones).

            • LC-MS/MS Analysis:

              • Column: C18 Reverse Phase (e.g., Kinetex 1.7 µm).[4]

              • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[4][7]

              • Detection: MRM mode. Monitor transition m/z 534.4

                
                 455.4 (GP-derivative specific fragment).
                
            Experimental Logic (Self-Validation)[8]
            • Why Cholesterol Oxidase? Neutral sterols ionize poorly. Converting the 3-OH to a ketone allows the Girard P hydrazine to attach.

            • Why Girard P? It introduces a quaternary ammonium group, ensuring 100% ionization efficiency in ESI(+) mode, regardless of mobile phase pH.

            WorkflowUrineUrine Sample(200 µL)HydrolysisEnzymatic Hydrolysis(β-Glucuronidase, 37°C)Urine->HydrolysisAdd ISSPESPE Extraction(Oasis HLB)Hydrolysis->SPEClean MatrixOxidationCholesterol Oxidase(3-OH -> 3-Oxo)SPE->OxidationElute & DryDerivGirard P Derivatization(Charge Tagging)Oxidation->DerivActivateLCMSLC-MS/MS Analysis(MRM Mode)Deriv->LCMSInject

            Figure 2: Validated LC-MS/MS workflow for identifying C-triol metabolites in urine.

            References

            • Jiang, X., et al. (2011).

              
              ,5
              
              
              ,6
              
              
              -triol in human plasma and urine." Journal of Lipid Research. [Link][8][9]
            • Griffiths, W. J., & Wang, Y. (2011). "Analysis of oxysterols by electrospray ionization mass spectrometry." Mass Spectrometry Reviews. [Link]

            • Porter, F. D., et al. (2010). "Cholesterol oxidation products are sensitive and specific biomarkers for Niemann-Pick C1 disease." Science Translational Medicine. [Link]

            • Fobker, M., et al. (2016).

              
              ,5
              
              
              ,6
              
              
              -triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease." Journal of Steroid Biochemistry and Molecular Biology. [Link]

            5,6alpha-epoxy-5alpha-cholestane retention time on C18 vs silica columns

            Technical Guide: Chromatographic Retention & Stability of 5,6 -Epoxy-5 -Cholestane

            Comparison: C18 (Reverse Phase) vs. Silica (Normal Phase)

            Executive Summary

            For the quantification and isolation of 5,6

            
            -epoxy-5
            
            
            -cholestane
            
            
            stabilityisomeric resolution
            • Select C18 (Reverse Phase) for routine quantification and biological profiling. It offers superior stability, preventing the acid-catalyzed hydrolysis of the epoxide ring.

            • Select Silica (Normal Phase) only when resolving the 5,6

              
               and 5,6
              
              
              diastereomers is critical and strict acid-neutralization protocols are followed. Without precautions, silica promotes artifact formation (cholestane-triol).

            Mechanistic Divergence & Retention Logic

            The separation behavior of 5,6

            C18 (Reverse Phase): Hydrophobic Partitioning

            On a C18 column, retention is driven by the "Solvophobic Effect." The non-polar octadecyl chains interact with the hydrophobic steroid nucleus.

            • Polarity Shift: The introduction of the epoxide oxygen at the 5,6 position increases the polarity of the molecule relative to the parent cholesterol.

            • Elution Order: Since 5,6

              
              -EC is more polar than cholesterol, it partitions less strongly into the C18 stationary phase and elutes earlier  than cholesterol.
              
            • Isomer Selectivity: Standard C18 columns often fail to resolve 5,6

              
              -EC from its 
              
              
              -isomer (5,6
              
              
              -EC) because the hydrophobic surface area differences between the two isomers are minimal.
            Silica (Normal Phase): Adsorption Chromatography

            On a Silica column, retention is driven by hydrogen bonding and dipole-dipole interactions between the analyte's functional groups and the surface silanols (Si-OH).

            • Polarity Shift: The epoxide ring acts as a hydrogen bond acceptor. Combined with the 3

              
              -hydroxyl group, 5,6
              
              
              -EC binds more strongly to silica than cholesterol (which lacks the epoxide).
            • Elution Order: Cholesterol (less polar) elutes first . 5,6

              
              -EC (more polar) elutes later .
              
            • Isomer Selectivity: Silica is highly sensitive to the 3D stereochemistry of the polar groups. The orientation of the epoxide (alpha vs. beta) significantly alters the adsorption geometry, typically allowing for baseline separation of the isomers.

            Interaction Mechanism Diagram

            Gcluster_0Reverse Phase (C18)cluster_1Normal Phase (Silica)C18_MechMechanism:Hydrophobic PartitioningC18_OrderElution Order:1. 5,6α-Epoxide (More Polar)2. Cholesterol (Less Polar)C18_Mech->C18_OrderC18_RiskRisk: Low(Chemically Stable)C18_Order->C18_RiskSi_MechMechanism:Adsorption (H-Bonding)Si_OrderElution Order:1. Cholesterol (Less Polar)2. 5,6α-Epoxide (More Polar)Si_Mech->Si_OrderSi_RiskRisk: High(Acidic Hydrolysis to Triol)Si_Order->Si_Risk

            Figure 1: Mechanistic comparison of retention logic and associated risks for 5,6

            Performance Comparison Data

            The following table summarizes the operational differences. Note that retention times (

            
            
            FeatureC18 (Reverse Phase) Silica (Normal Phase)
            Retention (
            
            
            )
            Lower than Cholesterol (
            
            
            )
            Higher than Cholesterol (
            
            
            )
            
            
            /
            
            
            Isomer Resolution
            Poor (Often co-elute)Excellent (Baseline separation)
            Mobile Phase MeOH/Water or ACN/WaterHexane/Isopropanol (typically 95:5 to 98:2)
            Stability Risk Stable (Neutral pH)Unstable (Acidic Silanols cause ring opening)
            Major Artifact NoneCholestane-3
            
            
            ,5
            
            
            ,6
            
            
            -triol
            Limit of Detection High (ESI-MS compatible)Lower (UV required; MS difficult with Hexane)

            Experimental Protocols & Self-Validating Workflows

            Protocol A: C18 Quantification (Recommended for Stability)

            This protocol ensures the integrity of the epoxide ring during analysis.

            • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

            • Mobile Phase: Isocratic Acetonitrile:Methanol:Water (60:35:5 v/v/v).

              • Note: The small water content ensures solubility of buffer salts if used, but high organic is needed for sterol solubility.

            • Detection: ESI-MS (Positive mode, [M+H]+ or [M+NH4]+ adducts).

            • Validation Step: Inject a standard mixture of 5,6

              
              -EC and Cholestane-triol. Ensure two distinct peaks. If only Triol appears, check autosampler temperature (keep at 4°C).
              
            Protocol B: Silica Isomer Separation (With Acid Neutralization)

            WARNING: Silica surfaces are inherently acidic (

            
            
            
            
            
            
            
            
            • Column: High-purity Silica (e.g., Phenomenex Luna Silica), 5 µm, 4.6 x 250 mm.

            • Mobile Phase Prep (Critical):

              • Base Solvent: Hexane : Isopropanol (98:2).

              • Neutralization: Add 0.1% Triethylamine (TEA) or traces of Ammonia to the mobile phase to neutralize acidic silanol sites.

            • Flow Rate: 1.0 mL/min.

            • Detection: UV at 210 nm (Low sensitivity) or ELSD.

            Self-Validating Stability Workflow

            Use this logic flow to determine if your column is destroying your sample.

            StabilityCheckStartStart: Inject Pure 5,6α-EC StandardCheckPeaksAnalyze ChromatogramStart->CheckPeaksSinglePeakSingle Peak Observed?CheckPeaks->SinglePeakSystemOKSystem Validated.Proceed with Samples.SinglePeak->SystemOKYesIdentifyArtifactCheck Retention Time of New PeakSinglePeak->IdentifyArtifactNoYesYesNoNo (Multiple Peaks)IsTriolMatches Cholestane-Triol?IdentifyArtifact->IsTriolTriolYesYes: On-Column HydrolysisIsTriol->TriolYesYesTriolNoNo: Check for 6-Ketocholestanol(Rearrangement)IsTriol->TriolNoNoActionAction: Add 0.1% TEA to Mobile Phaseor Switch to C18TriolYes->Action

            Figure 2: Self-validating decision tree for identifying on-column degradation of sterol epoxides.

            Troubleshooting: The "Ghost" Peak

            A common error in 5,6-epoxide analysis on silica is the appearance of a large, broad peak eluting significantly later than the expected epoxide time.

            • Identity: This is almost always Cholestane-3

              
              ,5
              
              
              ,6
              
              
              -triol
              .
            • Cause: Trace water in the hexane/IPA mobile phase reacting with the epoxide, catalyzed by acidic silanols.

            • Solution:

              • Dry solvents strictly.

              • Mandatory: Use a "buffered" normal phase (e.g., Hexane/IPA + 0.1% TEA).

              • Verify the column history; old silica columns accumulate acidic impurities.

            References

            • Mechanism of Sterol Separation : Journal of Lipid Research. "Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles."[1][2] (Discusses stability and hydrolysis risks).

            • Oxysterol Analysis Guide : Aston Publications. "Chromatography of Oxysterols: Normal phase vs Reverse phase." (Confirms elution orders and C18 robustness).

            • Acidic Hydrolysis of Epoxides : Lipids. "Reaction of cholesterol 5,6-epoxides with simulated gastric juice." (Establishes the rapid conversion to triol in acidic conditions).

            • Isomer Separation : Frontiers in Endocrinology. "Identification of unusual oxysterols biosynthesised in human pregnancy." (Details C18 protocols for oxysterol profiling).

            A Senior Application Scientist's Guide to Confirming 5,6α-Epoxide Purity via Thin-Layer Chromatography

            Author: BenchChem Technical Support Team. Date: March 2026

            In the landscape of drug development and synthetic chemistry, the rigorous confirmation of product purity is not merely a procedural step but the bedrock of reliable downstream applications. For steroidal compounds like 5,6α-epoxides, which are crucial intermediates in the synthesis of various active pharmaceutical ingredients, even minor impurities can alter biological activity or lead to unforeseen side effects.

            This guide provides an in-depth, field-proven methodology for utilizing Thin-Layer Chromatography (TLC) as a rapid, robust, and cost-effective tool for assessing the purity of 5,6α-epoxides. We will move beyond a simple recitation of steps to explore the underlying chemical principles that make this technique a self-validating system for any researcher's toolkit.

            The Science of Separation: Why TLC Works for Epoxides

            Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[1][2] In our context, the stationary phase is typically a polar adsorbent like silica gel coated on a plate, while the mobile phase (or eluent) is a less polar organic solvent mixture that moves up the plate via capillary action.[1]

            A compound's journey up the TLC plate is a constant push-and-pull between its solubility in the mobile phase and its affinity for the stationary phase.[2][3] This relationship is quantified by the Retention Factor (Rƒ) , the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][4][5]

            Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

            The key to separating a 5,6α-epoxide from its precursors and by-products lies in their polarity differences:

            • Starting Material (e.g., Cholesterol): Contains a non-polar steroidal backbone, a hydroxyl group, and a C5-C6 double bond. It is relatively non-polar.

            • Product (5,6α-Epoxycholesterol): The epoxidation reaction replaces the C=C double bond with an epoxide ring. This three-membered ether ring is significantly more polar than the alkene it replaced due to the electronegativity of the oxygen atom. Therefore, the 5,6α-epoxide will have a stronger affinity for the polar silica gel than the starting material.

            • Potential By-product (e.g., Cholestane-3β,5α,6β-triol): A common impurity arises from the acid- or water-catalyzed ring-opening of the epoxide, forming a diol. The presence of two additional hydroxyl groups makes this triol vastly more polar than both the starting material and the epoxide product.[6][7]

            This polarity hierarchy dictates their separation on a TLC plate: the least polar compound (starting material) will travel the farthest (highest Rƒ), followed by the product (epoxide), with the most polar compound (diol by-product) traveling the shortest distance (lowest Rƒ).

            cluster_TLC Simulated TLC Plate cluster_Polarity Chemical Properties Solvent Front Solvent Front Spot3 Starting Material (Alkene) Highest Rƒ P_Low Low Polarity Spot3->P_Low Spot2 Product (5,6α-Epoxide) Intermediate Rƒ P_Med Medium Polarity Spot2->P_Med Spot1 By-product (Diol) Lowest Rƒ P_High High Polarity Spot1->P_High Origin Origin Polarity Increasing Polarity → Rf_Value ← Increasing Rƒ Value

            Caption: Relationship between polarity, Rƒ value, and compound position on a TLC plate.

            Experimental Protocol: A Self-Validating Workflow

            This protocol is designed not just for execution but for understanding, ensuring that results are reproducible and trustworthy. It is crucial for monitoring the progress of a reaction, allowing the chemist to see the starting material being consumed as the product spot appears.[8][9][10][11]

            G A 1. Sample Preparation Dissolve crude product and standards in a volatile solvent (e.g., DCM). C 3. Spotting Apply small, concentrated spots of starting material, co-spot, and reaction mixture on the origin line. A->C B 2. TLC Plate Preparation Lightly draw an origin line in pencil ~1 cm from the bottom. B->C E 5. Plate Development Place the TLC plate in the chamber, ensuring the origin is above the solvent level. Allow eluent to ascend. C->E D 4. Chamber Saturation Prepare eluent (e.g., 8:2 Hexane:EtOAc). Place a filter paper wick in the chamber and seal to saturate the atmosphere. D->E F 6. Visualization Remove plate, mark solvent front. Visualize under UV light (254 nm). Stain with a universal agent (e.g., PMA) and gently heat. E->F G 7. Analysis & Rƒ Calculation Circle all visible spots. Calculate Rƒ for each spot. Confirm disappearance of starting material and appearance of new product spot. F->G

            Caption: A validated workflow for purity analysis of 5,6α-epoxide using TLC.

            Step-by-Step Methodology
            • Materials & Reagents:

              • Stationary Phase: Silica Gel 60 F254 TLC plates.[9] The F254 indicator facilitates preliminary visualization under UV light.

              • Mobile Phase (Eluent): A starting mixture of 8:2 Hexane:Ethyl Acetate (v/v) is recommended for steroidal epoxides. This ratio can be optimized; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move higher up the plate (higher Rƒ values).[5]

              • Samples:

                • A pure standard of the starting material (e.g., cholesterol).

                • A pure standard of the 5,6α-epoxide product (if available).

                • The crude reaction mixture.

              • Visualization Stain: Phosphomolybdic acid (PMA) solution (10% in ethanol) or Anisaldehyde-Sulfuric acid reagent.[12][13] These are crucial for visualizing non-UV-active compounds and serve as a universal check for unexpected impurities.[4]

            • Procedure:

              • Chamber Preparation: Pour the 8:2 Hexane:EtOAc eluent into a developing chamber to a depth of about 0.5 cm. Line one side of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-10 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.[8]

              • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture and each standard in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).

              • TLC Plate Spotting: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Using separate capillary tubes, apply small, concentrated spots of your samples onto the origin line. A common and highly effective practice is to spot three lanes: Starting Material | Co-spot | Reaction Mixture .[10] The "co-spot" lane, where both the starting material and reaction mixture are applied on top of each other, is a self-validating control to confirm spot identity.

              • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[14] Seal the chamber and allow the solvent front to ascend the plate.

              • Completion & Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

                • UV Visualization: View the plate under a UV lamp at 254 nm and lightly circle any visible spots.

                • Chemical Staining: Dip the plate into the PMA staining solution, remove excess stain by dabbing the edge on a paper towel, and gently heat the plate with a heat gun until colored spots appear against a light background. This step is critical as many steroids are not strongly UV-active.[12][15]

            Interpreting the Results: A Quantitative Comparison

            A successful reaction will show the near-complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a new, major spot corresponding to the 5,6α-epoxide. The Rƒ values provide the quantitative data for comparison.

            CompoundExpected PolarityExpected Rƒ Range (8:2 Hexane:EtOAc)Appearance with PMA Stain
            Starting Material (e.g., Cholesterol)Low0.55 - 0.65Dark Blue/Green
            Product (5,6α-Epoxycholesterol)Medium0.40 - 0.50Dark Blue/Green
            By-product (Cholestane-triol)High0.05 - 0.15Dark Blue/Green

            Note: These Rƒ values are illustrative. Actual values depend on exact conditions such as temperature, chamber saturation, and plate quality.[1]

            Purity Assessment:

            • High Purity: The reaction lane shows one dominant spot with an Rƒ value matching the 5,6α-epoxide standard. Any spot corresponding to the starting material should be faint.

            • Impure Sample: The presence of a significant spot at the Rƒ of the starting material indicates an incomplete reaction. Additional spots, especially those with very low Rƒ values, may indicate the formation of the diol by-product or other polar impurities.

            Comparison with Alternative Analytical Methods

            While TLC is an invaluable tool, it's important to understand its place among other analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18]

            G cluster_0 A TLC + Fast & Inexpensive + High Throughput + Simple Operation - Lower Resolution - Primarily Qualitative B HPLC + High Resolution + Highly Quantitative + Automated - High Cost (Instrument & Solvents) - Slower (one sample at a time) C GC/MS + Excellent Separation + Provides Structural Info (MS) + High Sensitivity - Requires Volatile Samples - Steroids may need derivatization - High Temperatures can degrade sample

            Caption: Comparison of key attributes for TLC, HPLC, and GC/MS in purity analysis.

            FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC/MS)
            Primary Use Reaction monitoring, purity screeningPurity confirmation, quantitative analysisImpurity identification, analysis of volatile compounds
            Speed Very Fast (<30 min per plate)Moderate (10-30 min per sample)Moderate to Slow (20-60 min per sample)
            Cost LowHighHigh
            Resolution ModerateHighVery High
            Quantitation Semi-quantitative at bestHighly accurate and reproducibleHighly accurate with proper standards
            Sample Prep MinimalRequires filtered, soluble samplesOften requires derivatization for non-volatile compounds

            TLC excels as the first line of defense for rapid, real-time analysis in the lab.[10][19] Its speed and low cost allow for frequent checks during a reaction or purification process.[4][14] While HPLC offers superior resolution and quantification, making it the gold standard for final purity validation, it is often not practical for routine reaction monitoring.[16][20]

            Troubleshooting Common TLC Issues

            ProblemProbable Cause(s)Solution(s)
            Streaking Spots [14][21]Sample is too concentrated (overloaded).Sample is not fully soluble in the eluent.Dilute the sample solution.Spot a smaller amount.Choose a different spotting solvent.
            Spots Tailing Compound is too polar for the eluent (strong interaction with silica).Sample contains acidic or basic impurities.Increase the polarity of the eluent (e.g., add more ethyl acetate).Add a small amount of acetic acid (for acidic spots) or triethylamine (for basic spots) to the eluent.
            Rƒ is too High/Low [5]Eluent is too polar (high Rƒ) or not polar enough (low Rƒ).To decrease Rƒ, use a less polar eluent (increase hexane %).To increase Rƒ, use a more polar eluent (increase ethyl acetate %).
            No Spots Visible [14][21]Sample concentration is too low.Compound is not UV-active and staining was omitted.Solvent level in chamber was above the origin line.Spot the sample multiple times in the same location, allowing it to dry in between.Always use a chemical stain as a final check.Ensure the origin line is above the eluent level when placing the plate in the chamber.
            Uneven Solvent Front [3][21]The TLC plate was touching the side of the chamber or the filter paper.The top of the chamber was not properly sealed.Reposition the plate so it stands freely in the chamber.Ensure the chamber lid is tightly sealed during development.

            Conclusion

            Thin-Layer Chromatography is a powerful, efficient, and indispensable technique for any scientist working with synthetic intermediates like 5,6α-epoxides. By understanding the core principles of polarity and Rƒ, and by employing a robust, self-validating protocol that includes co-spotting and universal staining, researchers can gain immediate and reliable insights into the purity of their material. While it does not replace the high-resolution, quantitative power of techniques like HPLC for final product certification, TLC's role in real-time reaction monitoring and rapid purity assessment is, and will remain, unparalleled in the modern chemistry laboratory.

            References

            • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

            • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

            • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

            • University of Toronto. Thin Layer Chromatography (TLC). [Link]

            • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

            • Microbe Notes. (2023, September 11). Thin Layer Chromatography (TLC)- Principle, Parts, Steps, Uses. [Link]

            • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

            • Washington State University. Monitoring Reactions by TLC. [Link]

            • AISTech. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

            • Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

            • Kátay, Gy., et al. (2002). Optimization of the visualization of steroids separated by OPLC. Journal of Planar Chromatography – Modern TLC. [Link]

            • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

            • Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. [Link]

            • PrepChem.com. Synthesis of Cholesterol 5α,6α-epoxide. [Link]

            • Thinkswap. Lab Project- Detection of Steroid Samples using TLC Method. [Link]

            • EPFL. TLC Visualization Reagents. [Link]

            • Gáspár, A., et al. (1998). Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. Journal of Planar Chromatography – Modern TLC. [Link]

            • ResearchGate. (2008). Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. [Link]

            • ASEAN Cosmetic Document. IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. [Link]

            • Studzinska, S., & Bocian, S. (2016). A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Malaysian Journal of Analytical Sciences. [Link]

            • Aringer, L., & Eneroth, P. (1974). Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol. Journal of Lipid Research. [Link]

            • Reddit. (2023, November 14). Where to find trusted procedures/techniques. r/OrganicChemistry. [Link]

            • Kuikka, J. T., et al. (1995). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Nuclear Medicine Communications. [Link]

            • SlideShare. (2017, November 13). Chromatography- principle and application of TLC ,HPLC ,and GC. [Link]

            • Reddit. (2021, October 7). Where can I find procedures for organic synthesis?. r/chemistry. [Link]

            • ResearchGate. (2016). A-B: Detection of terpenes and steroids: TLC analysis in two.... [Link]

            • ResearchGate. (2024). Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer. [Link]

            • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]

            • ASCCC OERI. (2023, December 8). Open Educational Resources and Chemistry. [Link]

            • Sciencemadness.org. EXPERIMENTAL ORGANIC CHEMISTRY. [Link]

            • Labster. (2022, October 11). 6 Organic Chemistry Lab Techniques Your Students Should Know. [Link]

            • de Medina, P., et al. (2013). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and Physics of Lipids. [Link]

            Sources

            Safety Operating Guide

            Proper Disposal Procedures: 5,6alpha-Epoxy-5alpha-cholestane

            [1][2]

            Emergency Safety & Operational Overview

            Immediate Action Required: If this chemical is currently spilled or an exposure has occurred, refer to Section 6: Spill Management & Contingency immediately.

            This guide defines the standard operating procedure (SOP) for the disposal of 5,6alpha-Epoxy-5alpha-cholestane (CAS: 1250-95-9). As a Senior Application Scientist, I emphasize that while this compound is often labeled as a "Research Chemical," its epoxide functionality classifies it as a potential alkylating agent. This structural feature necessitates disposal protocols that guarantee ring-opening and thermal destruction to prevent environmental persistence or biological interaction.

            Core Safety Directive
            • Primary Hazard: Potential Mutagen/Carcinogen (Epoxide alkylating agent).

            • Disposal Method: High-temperature incineration with afterburner.

            • Prohibited: Do NOT dispose of down the drain or in general trash.

            Chemical Profile & Hazard Classification

            To ensure a self-validating disposal process, you must understand the physicochemical properties that dictate the waste stream.

            Table 1: Physicochemical Properties & Hazard Identification

            PropertySpecificationOperational Implication
            Chemical Name 5,6α-Epoxy-5α-cholestaneIdentify correctly on waste tags.
            CAS Number 1250-95-9Unique identifier for regulatory tracking.[1]
            Molecular Formula C₂₇H₄₆O₂Organic waste stream (High BTU value).
            Physical State White Solid / PowderDust explosion hazard; requires particulate PPE.
            Solubility Soluble in Chloroform, EthanolUse these solvents for equipment decontamination.
            Reactivity Epoxide groupReactive with acids, bases, and nucleophiles.
            GHS Classification Warning Acute Tox. 4 (Oral), Skin/Eye Irrit. 2/2A.[1]
            Key Risk H341 (Suspected Mutagen)Treat as cytotoxic/genotoxic waste.

            Scientific Insight: The 5,6-epoxide ring is strained. In the presence of acid catalysts or nucleophiles (in biological systems), it can open to form diols or form adducts with DNA. This reactivity is why incineration is the only validated disposal method to permanently destroy the biological activity.

            Disposal Decision Matrix

            This logic flow ensures you select the correct waste stream based on the physical state of the material.

            DisposalMatrixStartStart: Identify Waste FormIsSolidIs it a Solid (Pure/Powder)?Start->IsSolidIsLiquidIs it a Liquid (Solution)?IsSolid->IsLiquidNoSolidStreamStream A: Solid Hazardous Waste(Tag: Toxic/Mutagenic)IsSolid->SolidStreamYesIsTraceIs it Trace (Wipes/Gloves)?IsLiquid->IsTraceNoLiquidStreamStream B: Liquid Organic Waste(Segregate Halogenated vs Non-Halogenated)IsLiquid->LiquidStreamYesTraceStreamStream C: Solid Hazardous Debris(Double Bagged)IsTrace->TraceStreamYesIncinerationDESTINATION: Chemical Incinerator(w/ Afterburner & Scrubber)SolidStream->IncinerationLiquidStream->IncinerationTraceStream->Incineration

            Figure 1: Decision matrix for categorizing this compound waste streams.

            Detailed Disposal Protocols

            Protocol A: Solid Waste (Pure Substance)

            Applicability: Expired stock, surplus powder, or degraded samples.

            • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

            • Transfer:

              • Work inside a chemical fume hood to prevent dust inhalation.

              • Transfer the solid carefully to the waste container.

              • Self-Validation Step: Wipe the exterior of the stock bottle with a solvent-dampened wipe (Ethanol) and place that wipe into Stream C (Debris) to ensure no residue remains on the glass.

            • Labeling:

              • Label as "Hazardous Waste - Solid - Toxic."

              • Explicitly write: "Contains this compound (Mutagenic Potential)."

            • Storage: Store in a satellite accumulation area until pickup by EHS (Environmental Health & Safety).

            Protocol B: Liquid Waste (Solutions)

            Applicability: Reaction mixtures, mother liquors, or stock solutions.

            • Solvent Identification: Determine the primary solvent (e.g., Chloroform, Methanol).

              • If Chloroform/DCM: Segregate into Halogenated Waste .

              • If Ethanol/Methanol: Segregate into Non-Halogenated Waste .

            • Combustible Admixture:

              • Ensure the mixture is combustible. If the compound is in an aqueous solution (rare due to low solubility), add a combustible solvent (like ethanol) to facilitate incineration.

            • Labeling:

              • List all solvents and the solute.

              • Critical: Do not mix with strong acids in the waste container, as this may trigger uncontrolled epoxide ring-opening and heat generation.

            Protocol C: Contaminated Debris

            Applicability: Weighing boats, spatulas, gloves, and bench paper.

            • Collection: Place all disposable items directly into a clear, heavy-duty plastic hazardous waste bag (6-mil thickness preferred).

            • Double Bagging: Seal the first bag with tape, then place it inside a second bag.

            • Tagging: Attach a hazardous waste tag to the outer bag.

            Spill Management & Contingency

            In the event of a spill, the priority is containment of dust to prevent inhalation.

            SpillResponseAlert1. Alert & Evacuate(Inform nearby personnel)PPE2. Don PPE(N95/P100, Nitrile Gloves, Goggles)Alert->PPEContain3. Containment(Cover with damp paper towels)PPE->ContainClean4. Cleanup(Scoop up, do not sweep dry)Contain->CleanDecon5. Decontaminate(Wash surface with Ethanol)Clean->DeconDispose6. Dispose(Treat as Stream C)Decon->Dispose

            Figure 2: Step-by-step spill response workflow to minimize exposure.

            Detailed Spill Steps:

            • Dampen: Do not dry sweep. Gently cover the powder with paper towels dampened with water or ethanol. This prevents the generation of airborne dust.[2][3][4][5]

            • Scoop: Use a plastic scoop or dustpan to lift the wet material and towels.

            • Wash: Wipe the surface with ethanol (solubilizes the lipid) followed by soap and water.

            References

            • Santa Cruz Biotechnology. Cholesterol 5alpha,6alpha-epoxide Safety Data Sheet (SDS). Retrieved from

            • Cayman Chemical. 5alpha,6alpha-epoxy Cholestanol SDS. Retrieved from

            • MedChemExpress. Cholesterol 5alpha,6alpha-epoxide Safety Data Sheet. Retrieved from

            • National Institutes of Health (NIH). Oxysterols in stored powders as potential health hazards. Retrieved from

            • American Heart Association. Oxysterols: Definition, Structure, and Analysis. Retrieved from

            Personal protective equipment for handling 5,6alpha-Epoxy-5alpha-cholestane

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide serves as a critical operational manual for the safe handling, storage, and disposal of 5,6α-Epoxy-5α-cholestane (CAS 1250-95-9). It is designed for researchers studying oxysterol cytotoxicity, cholesterol homeostasis, and lipid metabolism.

            Part 1: Scientific & Safety Context

            5,6α-Epoxy-5α-cholestane (Cholesterol 5α,6α-epoxide) is a primary oxysterol derived from the autoxidation of cholesterol.[1][2] Unlike inert lipids, the epoxide moiety at the 5,6-position renders this molecule chemically reactive. It acts as an alkylating agent, capable of forming adducts with cellular nucleophiles (DNA, proteins), which classifies it as a potential mutagen and cytotoxic agent .

            Operational Hazard Profile:

            • Primary Risks: Skin/Eye Irritation, Respiratory Irritation, Potential Mutagenicity (Epoxide functionality).

            • Physical State: White powder/crystal.[3]

            • Solubility: Soluble in Chloroform, Ethanol, and DMSO; practically insoluble in water.

            • Stability: Sensitive to heat, light, and acidic conditions (epoxide ring opening).

            Part 2: Personal Protective Equipment (PPE) Matrix

            The selection of PPE must be dynamic, adapting to the solvent system used. Standard nitrile gloves are insufficient for all workflows, particularly when halogenated solvents are involved.

            Protection ZoneSolid Handling (Weighing)Solution Handling (DMSO/Ethanol)Solution Handling (Chloroform)
            Respiratory Fume Hood (Required)Fume Hood (Required)Fume Hood (Required)
            Hand Protection Nitrile Gloves (Double, 4 mil)Nitrile Gloves (Double, 4 mil)PVA or Viton Gloves (or Silver Shield®)
            Eye Protection Chemical Safety GogglesChemical Safety GogglesChemical Safety Goggles
            Body Protection Lab Coat (Cotton/Poly), Closed shoesLab Coat, Closed shoesLab Coat + Chemical Apron
            Specific Risk Dust inhalation, Static dispersalSkin absorption (DMSO enhances permeability)Glove degradation (Chloroform penetrates Nitrile in <2 mins)

            Critical Note on Chloroform: If using chloroform as a solvent, do not rely on standard nitrile gloves . Chloroform permeates nitrile rapidly, carrying the dissolved epoxide directly to the skin. Use PVA/Viton gloves or a "Silver Shield" laminate liner.

            Part 3: Operational Protocol (Step-by-Step)

            Phase 1: Retrieval & Equilibration
            • Cold Chain Retrieval: Remove the vial from -20°C storage.

            • Thermal Equilibration: Allow the closed vial to warm to room temperature (~20 mins) inside a desiccator.

              • Why? Opening a cold vial introduces condensation, which can hydrolyze the epoxide ring to form the corresponding diol (Cholestane-3β,5α,6β-triol), ruining the compound's purity.

            Phase 2: Weighing & Solubilization
            • Static Control: Use an anti-static gun or ionizer on the spatula and vial. Oxysterol powders are static-prone and can disperse easily.

            • Weighing: Perform all weighing inside a Chemical Fume Hood . If the balance is outside, weigh a closed vessel.

            • Dissolution:

              • Add solvent (e.g., DMSO or Chloroform) slowly down the side of the vial.

              • Concentration Limit: Solubility is typically up to 10 mg/mL .[1][4]

              • Inert Overlay: Once dissolved, overlay the headspace with dry Nitrogen or Argon gas before recapping to prevent oxidative degradation.

            Phase 3: Experimental Use & Waste
            • Transfer: Use positive displacement pipettes for volatile solvents (Chloroform) to prevent dripping.

            • Quenching: If neutralizing the epoxide is required before disposal, mild acidic hydrolysis can open the ring, though incineration is the preferred disposal method.

            Part 4: Visualization (Safety Logic & Workflow)

            Figure 1: PPE Decision Logic & Safety Workflow

            SafetyWorkflow Start Start: Handling 5,6α-Epoxy-5α-cholestane StateCheck Determine State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution Phase StateCheck->Solution Dissolving/Transfer PPE_Solid PPE: Nitrile (Double) Eng: Fume Hood Risk: Dust Inhalation Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck DMSO_EtOH Solvent: DMSO / Ethanol SolventCheck->DMSO_EtOH Chloroform Solvent: Chloroform / DCM SolventCheck->Chloroform PPE_DMSO PPE: Nitrile (Double) Risk: Enhanced Skin Absorption DMSO_EtOH->PPE_DMSO PPE_Halo PPE: PVA / Viton / Silver Shield Risk: Rapid Glove Failure Chloroform->PPE_Halo Action Proceed with Experiment (Keep Dark/Inert Gas) PPE_Solid->Action PPE_DMSO->Action PPE_Halo->Action

            Caption: Decision logic for selecting Personal Protective Equipment based on physical state and solvent compatibility.

            Part 5: Emergency Response & Disposal

            Emergency Procedures
            IncidentImmediate Action
            Skin Contact Wash with soap and water for 15 mins.[5] Do not use ethanol (may enhance absorption).
            Eye Contact Flush with water for 15 mins, lifting eyelids. Seek medical attention immediately.
            Spill (Solid) Wet-wipe with a paper towel dampened with water/detergent to avoid dust. Do not sweep.
            Spill (Solution) Cover with absorbent pads. If Chloroform: Evacuate area if ventilation is poor.[6]
            Disposal Protocol
            • Solid Waste: Dispose of in a container labeled "Hazardous Chemical Waste: Toxic/Mutagenic."

            • Liquid Waste: Segregate based on solvent:

              • Halogenated Waste: Solutions in Chloroform/DCM.

              • Non-Halogenated Waste: Solutions in DMSO/Ethanol.[4]

            • Never dispose of down the drain.

            References

            • Avanti Polar Lipids. (n.d.). 5α,6α-epoxycholestanol Product Details. Retrieved from [Link]

            Sources

            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            5,6alpha-Epoxy-5alpha-cholestane
            Reactant of Route 2
            5,6alpha-Epoxy-5alpha-cholestane

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.